5-Hydroxypyridine-2-carboxylic Acid Hydrate
Description
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Properties
IUPAC Name |
5-hydroxypyridine-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.H2O/c8-4-1-2-5(6(9)10)7-3-4;/h1-3,8H,(H,9,10);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWFVYYQRWBPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)C(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194707-71-5 | |
| Record name | 1194707-71-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate: A Key Intermediate in Medicinal Chemistry
Introduction
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research.[1] Its molecular structure, which features a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, imparts a unique reactivity that makes it a valuable building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive technical overview of 5-Hydroxypyridine-2-carboxylic acid hydrate, including its chemical properties, synthesis, and key applications, with a focus on its emerging role in drug discovery as a chelating agent for metalloenzyme inhibition.
Chemical and Physical Properties
5-Hydroxypyridine-2-carboxylic acid is most commonly available as a monohydrate. It is an off-white to pale yellow crystalline solid that is stable under recommended storage conditions (2-8°C, under inert gas).[2] The presence of both a weakly acidic hydroxyl group and a more strongly acidic carboxylic acid group, along with the basic nitrogen atom in the pyridine ring, gives the molecule amphoteric properties and governs its solubility and reactivity.
Molecular Weight and Formula
A clear understanding of the molecular weight is fundamental for stoichiometric calculations in synthesis and for analytical characterization. The key molecular details are summarized in the table below.
| Property | Anhydrous | Monohydrate |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₃ · H₂O |
| Molecular Weight | 139.11 g/mol [1] | 157.12 g/mol |
| CAS Number | 15069-92-8[1] | 1194707-71-5 |
Solubility and pKa
The solubility and acidity constants (pKa) are critical physicochemical parameters that influence the behavior of a compound in biological systems and guide formulation development. While experimental data is not extensively published, predicted values and qualitative solubility information provide useful guidance. The compound is soluble in dimethyl sulfoxide (DMSO), methanol, and ethanol.[2]
Predicted pKa values suggest the carboxylic acid proton is the most acidic, a crucial factor in its ability to act as a bidentate ligand in metal chelation. One prediction places the most acidic pKa at approximately 2.51, which is characteristic of a carboxylic acid on an electron-withdrawing aromatic ring.[3]
Synthesis of 5-Hydroxypyridine-2-carboxylic Acid
While various synthetic routes exist for pyridine carboxylic acids, a plausible and effective method for the synthesis of 5-hydroxypyridine-2-carboxylic acid is via a multi-step process starting from readily available precursors. One such route, adapted from established pyridine chemistry, is outlined below.
Proposed Synthetic Pathway: Multi-step Synthesis from 2-Bromo-5-nitropyridine
This pathway involves the initial displacement of a bromide, followed by reduction of the nitro group, and finally a diazotization-hydroxylation sequence.
Caption: Proposed multi-step synthesis of 5-Hydroxypyridine-2-carboxylic Acid.
This proposed synthesis is based on a known multi-step reaction sequence reported for similar pyridine derivatives.[4]
Key Applications in Drug Discovery and Agrochemicals
The bifunctional nature of 5-hydroxypyridine-2-carboxylic acid makes it a versatile intermediate for creating a diverse range of derivatives.
Pharmaceutical Intermediate
This compound is a recognized building block in the synthesis of pharmaceuticals, with particular emphasis on treatments for neurological disorders.[1][5] Its derivatives are explored for their potential therapeutic benefits in neuroscience.
A significant body of research highlights the ability of hydroxypyridinone scaffolds to act as potent metal chelators, particularly for iron (Fe³⁺).[6][7] This property is crucial for their application as inhibitors of metalloenzymes, where a metal ion is essential for catalytic activity. The 5-hydroxy and 2-carboxy groups of 5-hydroxypyridine-2-carboxylic acid can form a stable bidentate complex with metal ions in the active sites of enzymes, thereby inhibiting their function. This mechanism is particularly relevant for the development of novel antiviral agents, such as influenza endonuclease inhibitors, and for therapies targeting iron overload diseases.[7]
Caption: Mechanism of metalloenzyme inhibition by chelation.
Agrochemical Synthesis
In addition to its pharmaceutical applications, 5-hydroxypyridine-2-carboxylic acid serves as a precursor for advanced herbicides and fungicides.[1] Its incorporation into agrochemical formulations can lead to products with enhanced efficacy in crop protection and yield improvement.[1]
Experimental Protocols
The following protocols are provided as standardized methodologies for the synthesis of derivatives and for the characterization of 5-Hydroxypyridine-2-carboxylic acid.
Protocol 1: Amide Bond Formation via HATU Coupling
This protocol describes a general and highly efficient method for forming an amide bond between 5-hydroxypyridine-2-carboxylic acid and a primary or secondary amine using HATU as a coupling agent.
Materials:
-
5-Hydroxypyridine-2-carboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve 5-hydroxypyridine-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (2.0 equivalents) to the solution, followed by HATU (1.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-active ester.[8]
-
Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Workflow for HATU-mediated amidation.
Protocol 2: Esterification using Thionyl Chloride
This protocol outlines the conversion of 5-hydroxypyridine-2-carboxylic acid to its corresponding acid chloride, followed by reaction with an alcohol to form the ester.
Materials:
-
5-Hydroxypyridine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Alcohol of interest
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Triethylamine or other non-nucleophilic base
Procedure:
-
Acid Chloride Formation:
-
To a stirred solution of 5-hydroxypyridine-2-carboxylic acid (1.0 equivalent) in an anhydrous solvent, cautiously add thionyl chloride (1.2-1.5 equivalents) at 0°C. A catalytic amount of DMF can be added to accelerate the reaction.[9]
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-3 hours until gas evolution (SO₂ and HCl) ceases.[10]
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The crude acid chloride can be used directly in the next step.
-
-
Ester Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired alcohol (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in anhydrous DCM.
-
Slowly add the acid chloride solution to the alcohol solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
-
Protocol 3: Determination of pKa by Potentiometric Titration
This method provides an accurate determination of the acid dissociation constant(s).
Procedure:
-
Dissolve a precisely weighed amount of this compound in carbonate-free deionized water.
-
Use a calibrated pH meter and an automated titrator to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point(s) of the titration.
Safety and Handling
5-Hydroxypyridine-2-carboxylic acid is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Precautionary Measures:
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Engineering Controls: Work in a well-ventilated area, preferably a fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles (conforming to EN166).
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and long trousers.
-
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
First Aid:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and agrochemical development. Its unique structural features, particularly its capacity for metal chelation, position it as a key scaffold for the design of novel metalloenzyme inhibitors. The synthetic protocols and characterization methodologies outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their research and development endeavors, paving the way for future innovations in medicine and agriculture.
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- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a versatile heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its hydrated form is a common state for this molecule, influencing its solid-state properties and handling. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and analytical characterization of 5-Hydroxypyridine-2-carboxylic Acid Hydrate. Furthermore, it delves into its applications as a crucial building block in the development of bioactive molecules, particularly in the context of neurological disorders and enzyme inhibition. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.
Introduction
5-Hydroxypyridine-2-carboxylic acid is a pyridine derivative characterized by the presence of both a hydroxyl and a carboxylic acid functional group on the pyridine ring.[1] These functional groups impart a high degree of reactivity and versatility, making it an invaluable intermediate in organic synthesis. The compound's ability to participate in a wide array of chemical transformations, including esterification and amidation, allows for the creation of diverse molecular architectures with tailored biological activities.[1]
In the pharmaceutical industry, derivatives of 5-Hydroxypyridine-2-carboxylic acid are actively explored for their therapeutic potential, with a notable focus on treatments for neurological disorders.[2][3] Its structural framework serves as a scaffold for the design of novel drug candidates.[3] Similarly, in the agrochemical sector, this compound is a key precursor for the formulation of advanced herbicides and fungicides, contributing to enhanced crop protection and productivity.[2]
This guide will focus on the hydrate form of 5-Hydroxypyridine-2-carboxylic acid, providing a detailed examination of its structure and properties, which are critical for its effective utilization in research and development.
Physicochemical Properties
This compound is typically a white to off-white or pale yellow crystalline solid that is stable under normal ambient conditions.[4][5] It is often referred to by its synonym, 5-hydroxypicolinic acid.[4] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅NO₃ · H₂O | |
| Molecular Weight | 157.12 g/mol | |
| CAS Number | 1194707-71-5 | |
| Anhydrous CAS Number | 15069-92-8 | [1][4] |
| Melting Point | 267-275 °C | |
| Appearance | Solid | |
| Solubility | Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol. | [6][7] |
Molecular and Crystal Structure
The molecular structure of 5-Hydroxypyridine-2-carboxylic acid consists of a pyridine ring substituted with a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position. The presence of both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond acceptor (carboxylic acid and the pyridine nitrogen) facilitates the formation of a stable hydrate.
Caption: 2D structure of this compound.
Synthesis and Purification
The synthesis of 5-Hydroxypyridine-2-carboxylic acid is primarily achieved through the oxidation and hydroxylation of substituted pyridine precursors.[4] A common synthetic route involves the use of 2-Bromo-5-nitropyridine as a starting material.[8] While various synthetic strategies exist, a detailed, multi-step laboratory protocol is outlined below, based on established chemical transformations.
Experimental Protocol: Synthesis of 5-Hydroxypyridine-2-carboxylic Acid
This protocol describes a potential synthetic route. Researchers should consult original literature and perform appropriate safety assessments before conducting any experiment.
Step 1: Sonogashira Coupling of 2-Bromo-5-nitropyridine
-
To a solution of 2-bromo-5-nitropyridine in a suitable solvent (e.g., THF/water), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Add a terminal alkyne (e.g., trimethylsilylacetylene) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).
-
Work up the reaction by removing the solvent and purifying the product by column chromatography.
Step 2: Desilylation and Hydration
-
Dissolve the product from Step 1 in a suitable solvent (e.g., methanol).
-
Add a desilylating agent (e.g., potassium carbonate) and stir at room temperature.
-
Upon completion, neutralize the reaction and extract the product.
-
Purify the resulting alkyne by recrystallization or chromatography.
Step 3: Oxidative Cleavage to the Carboxylic Acid
-
Dissolve the alkyne from Step 2 in a mixture of solvents (e.g., CCl₄/CH₃CN/H₂O).
-
Add a catalytic amount of RuCl₃·xH₂O followed by the portion-wise addition of an oxidizing agent (e.g., NaIO₄).
-
Stir the reaction vigorously at room temperature.
-
After completion, quench the reaction, extract the product into an organic solvent, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 5-nitropyridine-2-carboxylic acid.
Step 4: Reduction of the Nitro Group
-
Dissolve 5-nitropyridine-2-carboxylic acid in a suitable solvent (e.g., ethanol).
-
Add a reducing agent (e.g., SnCl₂·2H₂O) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and neutralize with a base.
-
Filter the resulting precipitate and concentrate the filtrate to obtain 5-aminopyridine-2-carboxylic acid.
Step 5: Diazotization and Hydrolysis
-
Dissolve 5-aminopyridine-2-carboxylic acid in an aqueous acidic solution (e.g., H₂SO₄) at 0 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.
-
Stir the reaction mixture at 0 °C for a specified time, then allow it to warm to room temperature.
-
Heat the solution to induce hydrolysis of the diazonium salt.
-
Cool the reaction mixture and collect the precipitated 5-Hydroxypyridine-2-carboxylic acid by filtration.
Step 6: Hydrate Formation
-
Dissolve the anhydrous 5-Hydroxypyridine-2-carboxylic acid in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals of this compound by filtration and dry under vacuum.
Caption: A potential synthetic workflow for this compound.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are fundamental for its structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In a deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide valuable information about the substitution pattern. The protons of the hydroxyl and carboxylic acid groups will typically appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon of the carboxylic acid and the carbon atom attached to the hydroxyl group are particularly diagnostic.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl group and the water of hydration. The C=O stretching vibration of the carboxylic acid will appear as a strong absorption band around 1700 cm⁻¹. Other characteristic peaks for the aromatic C-H and C=C bonds of the pyridine ring will also be present.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻ of the anhydrous compound.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the hydrate. TGA can be used to determine the water content by measuring the mass loss upon heating. The DSC thermogram will show endothermic peaks corresponding to the dehydration process and subsequent melting or decomposition of the anhydrous compound.
Applications in Drug Discovery and Development
The unique structural features of 5-Hydroxypyridine-2-carboxylic acid make it a valuable scaffold in medicinal chemistry. Its derivatives have shown a broad range of biological activities, with a significant focus on their role as enzyme inhibitors.[9]
Enzyme Inhibition
Pyridine carboxylic acid derivatives are known to function as inhibitors for a wide array of enzymes, including metallo-β-lactamases and dopamine β-monooxygenase.[10][11] The carboxylic acid and hydroxyl groups can act as key binding moieties, coordinating with metal ions in the active sites of metalloenzymes or forming crucial hydrogen bonds with amino acid residues.[12] The ability to easily modify the pyridine ring allows for the fine-tuning of inhibitory potency and selectivity.[9]
Caption: Putative binding mode of a 5-Hydroxypyridine-2-carboxylic Acid derivative in an enzyme active site.
Neurological Disorders
Derivatives of 5-Hydroxypyridine-2-carboxylic acid are being investigated as potential therapeutic agents for various neurological disorders.[2][3] The pyridine core is a common motif in many centrally active drugs. The ability to introduce various substituents onto the pyridine ring allows for the modulation of physicochemical properties such as lipophilicity and polarity, which are critical for blood-brain barrier penetration.
Conclusion
This compound is a fundamentally important building block in the fields of pharmaceutical and agrochemical synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel, biologically active compounds. A thorough understanding of its structure, physicochemical properties, and analytical characteristics is paramount for its effective application. This technical guide has provided a comprehensive overview of these aspects, with the aim of supporting researchers and scientists in their endeavors to leverage this valuable chemical intermediate for the advancement of science and technology.
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Taylor & Francis Online. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). DSC and TGA thermograms of 4,4′-BIPY carboxylic acid solvates recorded.... Retrieved from [Link]
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Western Michigan University ScholarWorks at WMU. (2014). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]
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Stenutz. (n.d.). 5-hydroxypicolinic acid. Retrieved from [Link]
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Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5‐hydroxypipecolic acid.. Retrieved from [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 13096-31-6 | Product Name : 5-Hydroxypiperidine-2-carboxylic Acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of pyridine‐2,5‐dicarboxylic acid ligand.. Retrieved from [Link]
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Reddit. (2018). Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Retrieved from [Link]
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Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]
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Introduction: The Strategic Importance of 5-Hydroxypyridine-2-carboxylic Acid
An In-depth Technical Guide to the Synthesis of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound of significant interest in modern chemical synthesis.[1][2] Its structure is deceptively simple, featuring a pyridine ring functionalized with both a hydroxyl (-OH) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position. This dual functionality makes it an exceptionally versatile and valuable building block.[1] The electron-withdrawing nature of the pyridine ring, combined with the nucleophilic character of the hydroxyl group and the reactive potential of the carboxylic acid, provides multiple sites for sophisticated chemical transformations.
This unique molecular architecture is crucial for the development of complex, biologically active molecules. In the pharmaceutical sector, it serves as a key intermediate in the synthesis of novel drug candidates, particularly those targeting neurological disorders.[2] In the agrochemical industry, it is a precursor for advanced herbicides and fungicides designed to improve crop protection and yield.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the core synthetic pathways to this compound. It moves beyond simple procedural lists to explain the underlying chemical principles and the rationale behind key experimental choices, ensuring a deep and practical understanding of its preparation.
Pathway 1: Catalytic Debenzylation of a Protected Precursor
This is one of the most direct and high-yielding methods, predicated on the use of a stable, protected precursor. The strategy involves the catalytic hydrogenation of a 5-benzyloxy-pyridine derivative. The benzyl group serves as an excellent protecting group for the hydroxyl functionality, as it is stable to a wide range of reaction conditions but can be cleanly removed under mild hydrogenation, liberating the desired hydroxyl group.
Causality and Experimental Rationale
The choice of palladium on carbon (Pd/C) as a catalyst is standard for hydrogenolysis reactions. Palladium has a high affinity for adsorbing hydrogen gas and activating the benzylic C-O bond, facilitating its cleavage. The reaction is typically run in an alcohol-water solvent system to ensure the solubility of the starting material and the product. The application of pressure (psi) increases the concentration of dissolved hydrogen, accelerating the reaction rate.
Experimental Protocol: Hydrogenation of 5-Benzyloxy-2-pyridinecarboxylic Acid Methyl Ester
-
Reaction Setup: A mixture of 5-benzyloxy-2-pyridinecarboxylic acid methyl ester (7.9 g), 75% aqueous ethanol (100 ml), and 5% palladium on carbon (0.2 g) is placed in a suitable hydrogenation vessel.
-
Hydrogenation: The system is purged and then pressurized with hydrogen gas to 47 psi. The reaction is allowed to proceed at room temperature with agitation.
-
Monitoring: The reaction is monitored by the uptake of hydrogen. The process is complete after the theoretical amount of hydrogen has been consumed.
-
Workup: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Isolation: The filtrate is evaporated under reduced pressure to yield the methyl ester of the target compound.[3]
-
Hydrolysis (if starting from ester): The resulting methyl 5-hydroxy-2-pyridinecarboxylate can be hydrolyzed to the final carboxylic acid product by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization to the isoelectric point to precipitate the product.
Caption: Catalytic hydrogenation for deprotection.
Data Summary
| Starting Material | Catalyst | Reagents | Product | Melting Point (°C) | Reference |
| 5-Benzyloxy-2-pyridinecarboxylic acid methyl ester | 5% Palladium on Carbon | H₂, 75% aq. Ethanol | 5-Hydroxy-2-pyridinecarboxylic acid methyl ester | 191.5-192.5 | [3] |
Pathway 2: Multi-Step Synthesis from 2-Bromo-5-nitropyridine
This pathway represents a more classical, multi-step approach starting from a readily available, functionalized pyridine. It demonstrates the sequential manipulation of functional groups around the pyridine ring to construct the target molecule. This route involves nucleophilic substitution, reduction of a nitro group, and a Sandmeyer-type reaction to install the hydroxyl group.
Causality and Experimental Rationale
This synthesis is a logical progression of standard organic transformations. The initial nitro group at the 5-position is a powerful electron-withdrawing group, activating the 2-position for nucleophilic substitution of the bromine. The nitro group is then reduced to an amine, which is a versatile handle for further functionalization. Finally, the amino group is converted into a diazonium salt, which is subsequently displaced by a hydroxyl group upon heating in an aqueous acidic medium.
Experimental Protocol Overview
A multi-step synthesis starting from 2-Bromo-5-nitropyridine has been reported with the following sequence.[4]
-
Step 1 (Displacement): The bromo group is displaced. The reference mentions reaction with dimethylsulfoxide at 180 °C, a condition that can introduce an oxygen functionality.[4]
-
Step 2 (Hydrolysis): The intermediate is hydrolyzed using hydrochloric acid under heating.[4]
-
Step 3 (Nitro Reduction): The nitro group is reduced to an amino group using hydrogen sulfide in aqueous ammonia, a classic method known as the Zinin reduction. A 70% yield is reported for this step.[4]
-
Step 4 (Diazotization & Hydrolysis): The resulting 5-amino-2-pyridinecarboxylic acid is treated with sodium nitrite (NaNO₂) in concentrated sulfuric acid at low temperature (0 °C) to form a diazonium salt. This unstable intermediate is then heated (refluxed) in water to hydrolyze it, replacing the diazonium group with a hydroxyl group to yield the final product.[4]
Caption: Sequential functional group manipulation.
Data Summary
| Step | Starting Material | Key Reagents | Reported Yield | Reference |
| 1 & 2 | 2-Bromo-5-nitropyridine | DMSO; HCl | 54% (for step 2) | [4] |
| 3 | Nitro Intermediate | H₂S, 25% NH₃ | 70% | [4] |
| 4 | Amino Intermediate | NaNO₂, H₂SO₄; H₂O | - | [4] |
Pathway 3: Direct Carboxylation of 3-Hydroxypyridine
This approach represents a more atom-economical strategy, aiming to directly install the carboxylic acid group onto a simple precursor. While synthetically challenging, it is conceptually based on reactions like the Kolbe-Schmitt reaction, where a phenoxide is carboxylated using carbon dioxide.
Causality and Experimental Rationale
The hydroxyl group on the pyridine ring is an activating group that directs electrophilic substitution. By deprotonating the hydroxyl group with a strong base, its activating effect is significantly enhanced. The resulting pyridinoxide anion can then act as a nucleophile, attacking carbon dioxide. The regioselectivity (carboxylation at the 2-position, ortho to the nitrogen and meta to the hydroxyl) is a complex outcome influenced by both electronic effects and the coordination of the cation to the ring's heteroatoms. This pathway, while plausible, often requires high temperatures and pressures and may suffer from regioselectivity issues.
Hypothetical Experimental Protocol
-
Anion Formation: 3-Hydroxypyridine is treated with a strong base (e.g., potassium hydroxide or sodium hydride) in a high-boiling point aprotic solvent to form the corresponding potassium or sodium salt.
-
Carboxylation: The reaction mixture is transferred to a high-pressure autoclave. Carbon dioxide gas is introduced at high pressure (e.g., >50 atm).
-
Reaction: The mixture is heated to a high temperature (e.g., 150-200 °C) for several hours.
-
Workup: After cooling and venting, the reaction mixture is dissolved in water. The solution is acidified to a pH of ~3-4, causing the 5-Hydroxypyridine-2-carboxylic acid to precipitate out of the solution.
-
Purification: The crude product is collected by filtration and can be purified by recrystallization.
Caption: Direct C-H carboxylation strategy.
Alternative and Emerging Synthetic Strategies
The field of organic synthesis is constantly evolving, with a drive towards more efficient and environmentally benign methods.
-
Biotransformation: The use of microorganisms or isolated enzymes offers a powerful tool for regioselective hydroxylation. For instance, bacterial species have been identified that can regioselectively hydroxylate pyridine carboxylic acid derivatives.[5] This approach can provide high selectivity under mild, aqueous conditions, avoiding the need for protecting groups and harsh reagents.
-
Oxidation of Alkylpyridines: The oxidation of substituted methylpyridines, such as 2-methyl-5-hydroxypyridine, is another viable route. Catalytic systems, including those based on vanadium oxide or N-hydroxyphthalimide (NHPI) with cobalt and manganese salts, have been developed for the aerobic oxidation of methylpyridines to their corresponding carboxylic acids.[6][7][8]
Physicochemical Properties and Characterization
Accurate characterization is essential for confirming the identity and purity of the synthesized product.
| Property | Value | Reference(s) |
| CAS Number | 15069-92-8 | [2][9] |
| Molecular Formula | C₆H₅NO₃ | [2] |
| Molecular Weight | 139.11 g/mol | [2] |
| Appearance | Off-white crystalline powder | [2] |
| Melting Point | 260-264 °C | [9] |
| Purity (Typical) | ≥ 95% (NMR) | [2] |
Standard analytical techniques for verification include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and Liquid Chromatography-Mass Spectrometry (LCMS) to verify the molecular weight and assess purity.[10]
Conclusion
The synthesis of this compound can be accomplished through several distinct pathways, each with its own strategic advantages. The deprotection of a benzyloxy precursor offers a reliable and high-yielding route, ideal for laboratory-scale synthesis. Multi-step constructions from functionalized pyridines showcase classical synthetic transformations, while direct carboxylation and oxidation methods represent more atom-economical, though potentially more challenging, approaches. As the demand for this versatile intermediate grows in the pharmaceutical and agrochemical sectors, the development of efficient, scalable, and sustainable synthetic methods will continue to be a priority for the scientific community.
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properties of 5-Hydroxypyridine-2-carboxylic Acid Hydrate.
An In-depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal chemical intermediate. Known for its versatility, this compound serves as a fundamental building block in the synthesis of a wide array of biologically active molecules.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and agrochemical industries, offering a comprehensive overview of its properties, synthesis, analysis, and applications, grounded in established scientific principles.
Core Molecular Profile and Significance
5-Hydroxypyridine-2-carboxylic Acid, also known as 5-Hydroxypicolinic Acid, is a derivative of pyridine.[4] Its molecular structure is characterized by a pyridine ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[3][4] This dual functionality imparts a high degree of reactivity, making it an exceptionally valuable precursor in complex organic synthesis.[1][3] The commercially available form is often a monohydrate, which is stable under standard laboratory conditions.[5]
Its primary significance lies in its role as a key intermediate. In the pharmaceutical sector, it is instrumental in developing novel drug candidates, particularly those targeting neurological disorders.[1][2][3] In the agrochemical field, it is a precursor for advanced herbicides and fungicides, contributing to enhanced crop protection and productivity.[1][2][3]
Structural Representation
Caption: Chemical structure of 5-Hydroxypyridine-2-carboxylic Acid.
Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, solvent selection, purification strategies, and storage requirements.
Summary of Key Properties
| Property | Value | Source(s) |
| Synonyms | 5-Hydroxypicolinic acid, 6-Carboxy-3-pyridinol | [1][6] |
| Appearance | Off-white to pale yellow crystalline powder/solid | [1][4][7] |
| Molecular Formula | C₆H₅NO₃ · H₂O (Monohydrate) C₆H₅NO₃ (Anhydrous) | [5][8] |
| Molecular Weight | 157.12 g/mol (Monohydrate) 139.11 g/mol (Anhydrous) | [5][8] |
| CAS Number | 1194707-71-5 (Monohydrate) 15069-92-8 (Anhydrous) | [1][2][5] |
| Melting Point | 267-275 °C[5] 260-264 °C[4] | [4][5] |
| Solubility | Soluble in acetone, dimethyl sulfoxide (DMSO), ethanol, and methanol. | [9][10] |
| pKa | 1.15 ± 0.50 (Predicted) | [9] |
| UV Absorbance (λmax) | 327 nm (in Methanol) | [9][10] |
| Stability | Stable at room temperature. | [4][9] |
Synthesis and Purification
The synthesis of 5-Hydroxypyridine-2-carboxylic Acid is typically achieved through multi-step organic reactions starting from substituted pyridine precursors.[4] Common strategies involve oxidation and hydroxylation reactions.[4] One documented pathway involves a four-step reaction starting from 2-Bromo-5-nitropyridine.[11]
Illustrative Synthesis Workflow
The causality behind this synthetic choice lies in the commercial availability of the starting material and the well-established transformations of nitro and bromo functional groups on a pyridine ring. The nitro group can be reduced to an amine, which is then converted to a hydroxyl group via a diazonium salt intermediate. The bromo group can be transformed into a carboxylic acid.
Caption: Generalized synthetic workflow for 5-Hydroxypyridine-2-carboxylic Acid.
Purification is critical to ensure the intermediate's suitability for pharmaceutical and agrochemical applications, where purity requirements are stringent (typically ≥95-98%).[1][7] Given its crystalline solid nature and solubility profile, recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard and effective purification method.
Analytical Characterization Protocols
Ensuring the identity and purity of this compound is a self-validating system essential for its application in regulated industries. A multi-technique approach is employed for comprehensive characterization.
Key Analytical Techniques
| Technique | Purpose |
| HPLC / UPLC | The gold standard for purity assessment, separating the main compound from process-related impurities and degradation products.[12] |
| NMR Spectroscopy | Confirms the molecular structure and can be used for quantitative analysis (qNMR). |
| Mass Spectrometry (MS) | Determines the molecular weight, confirming the elemental composition. |
| Infrared (IR) Spectroscopy | Identifies the key functional groups (hydroxyl, carboxylic acid, aromatic ring). |
| Thermal Analysis (DSC/TGA) | Determines melting point and assesses thermal stability and hydration state. |
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from standard methodologies for analyzing polar aromatic carboxylic acids and serves as a robust starting point.[12] The choice of a C18 column is based on its versatility for reversed-phase chromatography, while the acidic mobile phase ensures the carboxylic acid group is protonated for better retention and peak shape.
-
Instrumentation:
-
HPLC or UPLC system equipped with a UV detector.[12]
-
-
Chromatographic Conditions (Proposed):
-
Sample Preparation:
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Calculate purity based on the area percentage of the main peak relative to the total area of all observed peaks.[12]
-
Applications in Research and Development
The unique arrangement of functional groups makes 5-Hydroxypyridine-2-carboxylic Acid a versatile scaffold in medicinal chemistry and material science.[13]
-
Pharmaceutical Development: It is a crucial building block for synthesizing complex molecules.[1][2] Its derivatives are actively investigated for their therapeutic potential, especially in neuroscience.[3] The pyridine core is a common and effective scaffold in drug design, capable of forming hydrogen bonds and π-π stacking interactions with biological targets.[13]
-
Agrochemical Synthesis: The compound serves as a precursor for effective and environmentally conscious herbicides and fungicides, helping to improve crop yields.[1]
-
Enzyme Inhibition Studies: The structure is explored for developing enzyme inhibitors, where the carboxylic acid and hydroxyl groups can act as key binding moieties or metal-binding ligands.[1][4]
-
Material Science: There is growing interest in incorporating this molecule into polymers and specialized coatings to impart enhanced functional properties.[3]
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with any chemical intermediate. The information below is synthesized from Safety Data Sheets (SDS).
Hazard Identification
-
Hazard Statements:
Safe Handling and Storage Workflow
Caption: Recommended workflow for safe handling and storage.
-
Precautions for Safe Handling: Always use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Ensure adequate ventilation, preferably by working in a chemical fume hood.[15] Avoid actions that generate dust.[8]
-
Conditions for Safe Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15] For long-term stability, storage at 0-8°C under an inert atmosphere (like nitrogen or argon) is recommended.[1][9]
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation. Its well-defined physicochemical properties, versatile reactivity, and established synthetic routes make it a highly valuable intermediate for researchers and developers in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its characteristics, coupled with stringent analytical validation and safe handling practices, is essential to fully leverage its potential in creating next-generation products.
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An In-depth Technical Guide to the Solubility of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Abstract
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a pivotal intermediate in the synthesis of high-value molecules within the pharmaceutical and agrochemical sectors. Its utility as a molecular building block is fundamentally governed by its physicochemical properties, paramount among which is solubility.[1][2] This technical guide provides a comprehensive overview of the available solubility data for 5-Hydroxypyridine-2-carboxylic Acid Hydrate. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. This document synthesizes data from chemical suppliers and scientific literature to present qualitative solubility, key physicochemical parameters, and robust, field-proven protocols for experimental solubility determination and quantification.
Physicochemical Profile
A thorough understanding of a compound's solubility profile begins with its fundamental physicochemical properties. These parameters provide the theoretical framework for predicting and interpreting its behavior in solution. 5-Hydroxypyridine-2-carboxylic acid is commercially available in both anhydrous and monohydrate forms, which may exhibit different properties.
| Property | Value (Monohydrate) | Value (Anhydrous) | Source(s) |
| Chemical Name | 5-Hydroxypyridine-2-carboxylic acid monohydrate | 5-Hydroxypyridine-2-carboxylic acid | [3] |
| Synonyms | 5-Hydroxypicolinic acid monohydrate | 5-Hydroxypicolinic acid, 6-Carboxy-3-pyridinol | [2][3][4] |
| CAS Number | 1194707-71-5 | 15069-92-8 | [3] |
| Molecular Formula | C₆H₅NO₃ · H₂O | C₆H₅NO₃ | [3] |
| Molecular Weight | 157.12 g/mol | 139.11 g/mol | [3] |
| Appearance | Solid, Off-white crystalline powder | Pale Yellow to White Solid | [2][5] |
| Melting Point | 267-275 °C | 260-264 °C | [3] |
| pKa (Predicted) | Not Available | 1.15 ± 0.50 (Strongest Acidic) | [5] |
| LogP (Predicted) | Not Available | 0.48540 | [3] |
Note: The predicted pKa value is characteristic of the carboxylic acid group, which is influenced by the electron-withdrawing nature of the pyridine ring.[6]
Qualitative Solubility Analysis
Qualitative data provides a foundational understanding of suitable solvent systems for reactions, purification, and formulation. Based on available safety and technical data sheets, 5-Hydroxypyridine-2-carboxylic acid (anhydrous form, CAS 15069-92-8) has been described as soluble in several common organic solvents.
| Solvent | Solubility | Source(s) |
| Acetone | Soluble | [5][7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [5][7] |
| Ethanol | Soluble | [5][7] |
| Methanol | Soluble | [5][7] |
Field Insight: While this data is associated with the anhydrous form, it serves as an excellent starting point for solvent screening for the hydrate. However, the presence of a water molecule in the crystal lattice of the hydrate can influence its solvation thermodynamics. Therefore, experimental verification is always recommended. The general solubility in polar protic and aprotic solvents suggests its utility in a wide range of synthetic transformations.[1]
Key Factors Influencing Solubility
The solubility of this compound is not a static value but is dynamically influenced by environmental factors, most notably pH and temperature.
The Critical Role of pH
The structure of 5-Hydroxypyridine-2-carboxylic acid contains both a carboxylic acid group (acidic) and a pyridine ring nitrogen (basic). This amphoteric nature means its net charge and, consequently, its aqueous solubility are highly dependent on the pH of the medium.
-
At Low pH (pH < 1): The pyridine nitrogen will be protonated (forming a pyridinium ion), and the carboxylic acid will be in its neutral form. The molecule will carry a net positive charge.
-
At Mid-range pH (pH ~3-5): The carboxylic acid will deprotonate to form a carboxylate, while the pyridine nitrogen remains neutral. The molecule will exist predominantly as a zwitterion or an anion, which often enhances aqueous solubility.
-
At High pH (pH > 8-9): The hydroxyl group may also deprotonate, resulting in a dianionic species.
Understanding the pKa values of all ionizable groups is essential for precisely predicting the pH of maximum and minimum solubility. The significant variance in ionization state across the physiological pH range is a critical consideration in drug development for absorption and formulation.[8]
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5-Hydroxypyridine-2-carboxylic Acid Hydrate stability and storage conditions.
An In-Depth Technical Guide to the Stability and Storage of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Authored by: Gemini, Senior Application Scientist
Abstract
5-Hydroxypyridine-2-carboxylic Acid, a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical compounds, requires a thorough understanding of its stability profile to ensure its quality, efficacy, and safety in research and development applications.[1] This guide provides a comprehensive technical overview of the stability and recommended storage conditions for this compound. We will delve into its physicochemical properties, explore potential degradation pathways based on its chemical structure, and present a detailed, field-proven methodology for conducting a forced degradation study to assess its intrinsic stability. This document is intended for researchers, scientists, and drug development professionals who handle this compound.
Introduction and Physicochemical Profile
5-Hydroxypyridine-2-carboxylic Acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound featuring a pyridine ring substituted with both a hydroxyl and a carboxylic acid group.[2] This bifunctional nature makes it a versatile building block for creating more complex, biologically active molecules.[1] The commercially available form is often a monohydrate, whose stability is critical for ensuring the purity and consistency of downstream synthetic processes. Understanding its behavior under various environmental conditions is paramount for maintaining its integrity from procurement to application.
Key Physicochemical Properties
The stability of a chemical compound is intrinsically linked to its physical and chemical properties. The following table summarizes the key characteristics of 5-Hydroxypyridine-2-carboxylic Acid and its hydrate form.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| Synonyms | 5-Hydroxypicolinic acid | [1] |
| CAS Number | 1194707-71-5 (Monohydrate); 15069-92-8 (Anhydrous) | [2] |
| Molecular Formula | C₆H₅NO₃ · H₂O | |
| Molecular Weight | 157.12 g/mol (Monohydrate) | |
| Appearance | White to off-white crystalline solid/powder | [1][2] |
| Melting Point | 260 - 275 °C (Decomposition may occur) | [2][4] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), methanol, ethanol, and acetone.[5] | [5] |
Stability Profile and Potential Degradation Pathways
This compound is generally stable under recommended storage conditions.[6][7] However, its functional groups—a carboxylic acid, a phenolic hydroxyl group, and a nitrogen-containing aromatic ring—present several potential routes for chemical degradation under stress conditions such as exposure to harsh pH, oxidative environments, high temperatures, or UV light.
The primary degradation pathways for pyridine derivatives often involve hydroxylation followed by ring cleavage.[8] For this specific molecule, the presence of electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups influences the reactivity of the pyridine ring.
Potential Degradation Mechanisms Include:
-
Decarboxylation: The carboxylic acid group may be lost as CO₂ under thermal stress, a common reaction for pyridine-carboxylic acids.
-
Oxidation: The electron-rich pyridine ring, activated by the hydroxyl group, can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.
-
Hydrolysis-Related Changes: While the core structure is not susceptible to simple hydrolysis, extreme pH conditions can catalyze other reactions or affect the hydration state.
-
Photodegradation: Aromatic systems can absorb UV light, leading to excited states that may undergo various reactions, including dimerization or reaction with oxygen. Some pyridine derivatives are known to be susceptible to photochemical destruction.[9]
Below is a conceptual diagram illustrating the potential stress factors and resulting degradation types.
Detailed Experimental Protocol
This protocol is a representative methodology based on ICH guidelines and best practices for small molecules. [10][11] 1. Materials and Equipment:
-
This compound (high purity)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic Acid or Phosphoric Acid (for mobile phase)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector and preferably a Mass Spectrometer (MS)
-
Stability-indicating HPLC column (e.g., C18)
-
pH meter, calibrated oven, photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. [12]* Prepare an unstressed control sample by diluting the stock solution with a 50:50 mixture of water and methanol to a working concentration (e.g., 0.1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a specified time (e.g., 24 hours). Withdraw samples at intervals, cool, neutralize with 0.1 M NaOH, and dilute for analysis. [11][13]* Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for a specified time. Withdraw samples, cool, neutralize with 0.1 M HCl, and dilute for analysis. [11][13]* Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a specified time. Withdraw samples and dilute for analysis. [10]* Thermal Degradation: Place the solid powder in an oven at a high temperature (e.g., 80°C) for a specified period. Withdraw samples, dissolve in methanol, and dilute for analysis.
-
Photolytic Degradation: Expose both the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. [11] 4. Analytical Methodology (HPLC): A stability-indicating method must be able to separate the intact compound from all potential degradation products. [14]* Column: C18, 4.6 x 150 mm, 5 µm (or similar)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and gradually increase the organic phase (B) to elute degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV/PDA detector set at an appropriate wavelength (e.g., 327 nm) and MS for identification. [5]* Injection Volume: 10 µL
Data Interpretation and Reporting
The analysis of stressed samples provides critical insights into the stability of the molecule.
Key Assessment Criteria
-
Assay of Intact Compound: Calculate the percentage of the compound remaining after stress to determine the extent of degradation.
-
Peak Purity Analysis: Use a PDA detector to assess the peak purity of the parent compound in stressed samples. This ensures no degradation products are co-eluting. [13]* Mass Balance: Account for the initial amount of the compound by summing the amount remaining and the amounts of all degradation products formed. A good mass balance (95-105%) indicates that all significant degradation products have been detected.
-
Identification of Degradants: If coupled with a mass spectrometer, the mass-to-charge ratio (m/z) of the degradation products can be determined, aiding in structural elucidation. [13]
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameters | Typical Duration | Expected Outcome |
| Acidic | 0.1 M HCl @ 60°C | 24 - 48 hours | Potential for minor degradation. |
| Basic | 0.1 M NaOH @ 60°C | 8 - 24 hours | Potential degradation of carboxylic acid or ring. |
| Oxidative | 3% H₂O₂ @ RT | 24 hours | Formation of N-oxides or ring-opened products. |
| Thermal | 80°C (Solid) | 48 - 72 hours | Potential for decarboxylation and loss of water of hydration. |
| Photolytic | ICH Q1B Standard | As per guideline | Formation of photodegradation adducts. |
Conclusion
This compound is a stable compound when stored under appropriate conditions. The key to preserving its integrity lies in protecting it from high temperatures, light, and incompatible chemicals. For long-term viability, storage at -20°C in a tightly sealed, opaque container is strongly recommended. [6]Forced degradation studies are essential for fully characterizing its stability profile, identifying potential impurities that may arise during storage or processing, and developing robust, stability-indicating analytical methods. This knowledge is fundamental to ensuring the quality and reliability of this important synthetic intermediate in all its applications.
References
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5-hydroxypyrazine-2-carboxylic acid-MSDS - BioCrick. (n.d.). Retrieved from [Link]
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2-Pyridinecarboxylic acid, 5-hydroxy-, hydrazide Safety Data Sheets(SDS). (n.d.). Lookchem. Retrieved from [Link]
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5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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S. L. G., & Kumar, S. A. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]
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Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. (2024). ACS Publications. Retrieved from [Link]
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Venkatesh, D. N., & Kumar, S. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]
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He, J., et al. (2018). Genetic and Biochemical Characterization of 5-Hydroxypicolinic Acid Metabolism in Alcaligenes faecalis JQ135. ResearchGate. Retrieved from [Link]
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Raut, T. (2025). Recent Trends in Stability Indicating Analytical Method for Drug Substance. International Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Amador, J. A., et al. (1990). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. ASM Journals. Retrieved from [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved from [Link]
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Berton, P., et al. (2016). Trends in Analytical chemistry. CONICET. Retrieved from [Link]
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role of 5-Hydroxypyridine-2-carboxylic Acid Hydrate in organic synthesis.
An In-depth Technical Guide: The Pivotal Role of 5-Hydroxypyridine-2-carboxylic Acid Hydrate in Modern Organic Synthesis
Abstract
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound of significant interest in contemporary organic synthesis.[1] Its structure, which features a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, provides multiple reactive sites, making it an exceptionally versatile building block.[1][2] This guide offers a comprehensive exploration of the role of its hydrate form in synthetic chemistry. We will delve into its fundamental properties, its critical applications as a key intermediate in the development of pharmaceuticals and agrochemicals, its function in coordination chemistry, and its emerging use in material science.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, providing field-proven insights, detailed protocols, and a mechanistic understanding of its synthetic utility.
Core Chemical Identity and Physicochemical Profile
The synthetic value of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. 5-Hydroxypyridine-2-carboxylic acid's utility is rooted in its unique bifunctional structure, which dictates its reactivity and applications.[2]
Structural Basis of Versatility
The molecule's power lies in the strategic placement of its two functional groups on the pyridine ring. The carboxylic acid at the 2-position is readily activated for nucleophilic attack, enabling standard transformations such as esterification, amidation, and other coupling reactions to build molecular complexity.[1] Simultaneously, the hydroxyl group at the 5-position can act as a nucleophile, a directing group in electrophilic aromatic substitution, or a hydrogen-bond donor, influencing the molecule's solubility, crystal packing, and biological interactions. This dual functionality makes it an invaluable precursor for creating diverse molecular architectures with tailored properties.[1]
Physicochemical Properties
A clear understanding of the compound's properties is paramount for its effective use in experimental design. The table below summarizes its key characteristics.
| Property | Value | Reference |
| Chemical Name | This compound | [4] |
| Synonyms | 5-Hydroxypicolinic acid | [1][5] |
| CAS Number | 1194707-71-5 (Monohydrate) | [4][6] |
| Molecular Formula | C₆H₇NO₄ | [3] |
| Molecular Weight | 157.12 g/mol | [3] |
| Appearance | Solid | [6] |
| Melting Point | 267-275 °C | [6] |
| Solubility | Soluble in common organic solvents |
Keystone Intermediate in Pharmaceutical Synthesis
5-Hydroxypyridine-2-carboxylic acid is a cornerstone intermediate in the synthesis of complex, biologically active compounds for healthcare. Its rigid scaffold and functional handles are ideal for constructing molecules that can effectively interact with biological targets.
Scaffold for Neurologically Active Agents
This compound serves as a vital starting material for novel drug candidates, particularly those targeting neurological disorders.[2] The pyridine core is a common motif in central nervous system (CNS) drugs. The presence of both a hydrogen-bond donor (the hydroxyl group) and an acceptor (the pyridine nitrogen) allows for specific interactions with enzyme and receptor active sites, making it an excellent scaffold for developing drugs with enhanced efficacy.[2]
General Synthetic Workflow in Drug Development
The journey from a building block like 5-Hydroxypyridine-2-carboxylic acid to a final active pharmaceutical ingredient (API) is a multi-step process. The causality behind this workflow is the sequential and controlled modification of the core structure to achieve the desired pharmacological profile.
Caption: General workflow for API synthesis using the title compound.
Experimental Protocol: Synthesis of Methyl 5-hydroxypyridine-2-carboxylate
This protocol details a standard esterification reaction, a fundamental transformation for this molecule. The choice of acidic catalysis (like H₂SO₄) is causal: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.
Objective: To convert the carboxylic acid moiety into a methyl ester.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 5.0 g of this compound in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add 1 mL of concentrated sulfuric acid to the suspension. The slow addition is crucial to control the exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. This step must be done carefully due to CO₂ evolution.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by column chromatography or recrystallization to yield the final product, Methyl 5-hydroxypyridine-2-carboxylate.
Utility in Agrochemical Innovation
The structural features that make 5-Hydroxypyridine-2-carboxylic acid valuable in pharmaceuticals are also highly applicable to the agrochemical industry. It serves as a precursor for advanced herbicides, fungicides, and plant growth regulators.[1][2][3] The ability to systematically modify the two functional groups allows for the fine-tuning of a compound's herbicidal or fungicidal activity and its environmental profile.[2]
Role in Coordination Chemistry and Catalysis
Beyond its role as a synthetic building block, 5-Hydroxypyridine-2-carboxylic acid is an effective ligand in coordination chemistry.[3] The pyridine nitrogen and the carboxylate group can act in concert to chelate metal ions, forming stable complexes.
Bidentate Ligand and Chelation
The term "chelation" refers to the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This process is entropically favorable and results in a particularly stable metal-ligand complex. The geometry of 5-Hydroxypyridine-2-carboxylic acid is ideal for forming a five-membered chelate ring with a metal ion, a highly stable conformation. These stable complexes are instrumental in catalysis and the development of new materials.[3]
Caption: Chelation of a metal ion (Mⁿ⁺) by the title compound.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the chemical.
| Hazard Information | Details | Reference |
| Signal Word | Warning | [6] |
| Hazard Codes | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation) | [6] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [6] |
| Target Organs | Respiratory system | [6] |
| Storage Class | 11 (Combustible Solids) | [6] |
| Storage Conditions | Store at room temperature in a dry place. | [3] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is an enabling tool for innovation across multiple scientific disciplines. Its inherent structural advantages—bifunctionality, a rigid heterocyclic core, and chelating capabilities—ensure its continued relevance. Future research will likely focus on expanding its use in asymmetric catalysis, developing novel bio-conjugation strategies, and designing advanced functional materials. As the demand for more sophisticated and effective molecules in medicine, agriculture, and technology grows, the pivotal role of this versatile building block is set to expand even further.
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- 5-Hydroxypyridine-2-carboxylic acid hydr
- 5-Hydroxypyridine-2-carboxylic acid, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. (URL: )
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An In-Depth Technical Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate for Researchers and Drug Development Professionals
Abstract
5-Hydroxypyridine-2-carboxylic acid, a pyridinecarboxylic acid derivative, is a versatile heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its intrinsic reactivity, stemming from the presence of both a hydroxyl and a carboxylic acid group on the pyridine ring, makes it a valuable building block for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive review of 5-Hydroxypyridine-2-carboxylic Acid Hydrate, encompassing its physicochemical properties, synthesis methodologies, and diverse applications, with a particular focus on its role in drug discovery and development. The narrative delves into the causality behind experimental choices, providing field-proven insights for researchers and scientists.
Introduction: A Multifaceted Building Block
5-Hydroxypyridine-2-carboxylic acid, also known by its synonym 5-hydroxypicolinic acid, is a pivotal intermediate in organic synthesis.[1] The strategic placement of its functional groups allows for a multitude of chemical modifications, including esterification, amidation, and various coupling reactions. This adaptability has led to its use in the development of novel therapeutics, particularly for neurological disorders, as well as in the formulation of advanced herbicides and fungicides.[1] Its stability and solubility in common organic solvents further enhance its utility in both laboratory-scale research and large-scale industrial production. This guide will explore the fundamental aspects of this compound, providing a robust resource for professionals in the field.
Physicochemical Properties: A Data-Driven Overview
Understanding the fundamental physicochemical properties of this compound is crucial for its effective application in research and development. The compound typically presents as a white to off-white crystalline solid and is generally stable under normal ambient conditions.[2]
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₃ · H₂O | |
| Molecular Weight | 157.12 g/mol | |
| CAS Number | 1194707-71-5 | |
| Melting Point | 267-275 °C | |
| Form | Solid | |
| Synonyms | 5-Hydroxypicolinic acid monohydrate, 6-Carboxy-3-pyridinol | [1][3] |
Synthesis of 5-Hydroxypyridine-2-carboxylic Acid: A Practical Approach
The synthesis of 5-Hydroxypyridine-2-carboxylic acid can be achieved through various routes. While multiple synthetic pathways exist, a common laboratory-scale approach involves a multi-step process starting from readily available precursors. The following is a representative, generalized protocol based on established chemical principles.
Plausible Multi-Step Synthesis Protocol
This protocol is a composite representation of plausible chemical transformations and should be optimized for specific laboratory conditions.
Step 1: Nitration of a Pyridine Precursor
-
Rationale: Introduction of a nitro group at the 5-position of a suitable pyridine derivative is a key step to enable the subsequent introduction of the hydroxyl group.
-
Procedure: A 2-substituted pyridine (e.g., 2-chloropyridine) is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to favor the formation of the 5-nitro derivative.
Step 2: Nucleophilic Substitution to Introduce a Cyano Group
-
Rationale: The chloro group at the 2-position is displaced by a cyanide ion to form the 2-cyano-5-nitropyridine. The cyano group will ultimately be hydrolyzed to the carboxylic acid.
-
Procedure: The 2-chloro-5-nitropyridine is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable polar aprotic solvent like DMSO.
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amino group, which can then be converted to a hydroxyl group via diazotization.
-
Procedure: The 5-nitro-2-cyanopyridine is reduced using a standard reducing agent, such as hydrogen gas with a palladium catalyst or a metal-acid combination like tin and hydrochloric acid.
Step 4: Diazotization and Hydrolysis
-
Rationale: The resulting 5-amino-2-cyanopyridine is converted to a diazonium salt, which is then hydrolyzed to introduce the hydroxyl group at the 5-position.
-
Procedure: The amino compound is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form the diazonium salt. This intermediate is then warmed in an aqueous solution to yield 5-hydroxy-2-cyanopyridine.
Step 5: Hydrolysis of the Cyano Group
-
Rationale: The final step involves the hydrolysis of the cyano group to the carboxylic acid.
-
Procedure: The 5-hydroxy-2-cyanopyridine is subjected to acidic or basic hydrolysis. For instance, refluxing with a strong acid like hydrochloric acid will convert the cyano group to a carboxylic acid, yielding the final product, 5-Hydroxypyridine-2-carboxylic acid.[4] The hydrate form is obtained upon crystallization from an aqueous solution.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization: The Analytical Fingerprint
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of this compound. Below are the expected spectroscopic features based on its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The hydroxyl proton signal may also be broad and its position can be solvent-dependent. The three aromatic protons will exhibit characteristic splitting patterns (doublets or doublet of doublets) in the aromatic region (typically 6.5-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically 160-180 ppm). The carbon atoms attached to the hydroxyl group and the nitrogen atom will also have characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
O-H Stretch (Phenolic): A broad band around 3200-3600 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight of the anhydrous form (139.11 g/mol ).
Applications in Drug Discovery and Development
The unique structural features of 5-Hydroxypyridine-2-carboxylic acid make it a valuable scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
5-Hydroxypyridine-2-carboxylic acid serves as a crucial starting material for the synthesis of more complex pharmaceutical agents. Its bifunctional nature allows for the systematic modification of its structure to optimize pharmacological activity, selectivity, and pharmacokinetic properties. It is particularly noted for its use in the development of drugs targeting neurological disorders.[1]
Role as an Enzyme Inhibitor
Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors.[5] The ability of the hydroxyl and carboxylic acid groups to coordinate with metal ions in the active sites of metalloenzymes is a key aspect of their inhibitory activity. For instance, hydroxypyridinone-based compounds, which share structural similarities, have been explored as inhibitors of influenza endonuclease. While specific IC50 values for 5-Hydroxypyridine-2-carboxylic acid derivatives are not widely reported in publicly available literature, the general principle of their metal-chelating ability suggests potential for the development of potent enzyme inhibitors for various therapeutic targets.
Caption: Conceptual diagram of enzyme inhibition by a 5-Hydroxypyridine-2-carboxylic Acid derivative.
Applications in the Agrochemical Sector
Beyond pharmaceuticals, 5-Hydroxypyridine-2-carboxylic acid is a key player in the agrochemical industry.[1] It serves as a precursor for the synthesis of modern herbicides and fungicides.[1] By incorporating this scaffold, novel agrochemicals with enhanced efficacy and improved environmental profiles can be developed.[1] The modification of the core structure allows for the fine-tuning of properties such as target specificity, potency, and persistence in the environment.
Conclusion and Future Perspectives
This compound is a compound of considerable scientific and industrial importance. Its versatile chemistry and proven utility as a synthetic intermediate make it a valuable tool for researchers in both drug discovery and agrochemical development. Future research is likely to focus on the development of more efficient and sustainable synthetic routes to this molecule and its derivatives. Furthermore, the exploration of its potential as a scaffold for the design of novel enzyme inhibitors for a broader range of therapeutic targets remains a promising avenue for investigation. As our understanding of the biological roles of various enzymes deepens, the demand for versatile and adaptable chemical scaffolds like 5-Hydroxypyridine-2-carboxylic acid is set to grow.
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The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Available at: [Link]
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Selected IR stretching frequencies, and 1 H and 13 C NMR chemical shifts of the … - ResearchGate. Available at: [Link]
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Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. Available at: [Link]
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Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: 5-Hydroxypyridine-2-carboxylic Acid Hydrate in Pharmaceutical Research
Introduction: The Strategic Value of a Versatile Scaffold
5-Hydroxypyridine-2-carboxylic Acid, also known as 5-hydroxypicolinic acid, is a heterocyclic building block of significant interest in pharmaceutical and medicinal chemistry. Its structure, featuring a pyridine ring functionalized with both a hydroxyl group and a carboxylic acid, offers multiple reactive sites for chemical modification. This inherent versatility allows for the synthesis of a diverse library of derivatives through reactions such as esterification and amidation, making it an invaluable scaffold for the development of novel therapeutic agents.
The strategic importance of 5-Hydroxypyridine-2-carboxylic Acid lies in its utility for creating complex, biologically active compounds.[1] In the pharmaceutical sector, its derivatives are actively explored for their potential therapeutic benefits in a range of disease areas, most notably in neuroscience and oncology.[2][3] The dual functionality of this compound provides a platform for fine-tuning the physicochemical properties of synthesized molecules, such as solubility, lipophilicity, and their ability to interact with biological targets. This guide provides detailed protocols for the derivatization of 5-Hydroxypyridine-2-carboxylic Acid Hydrate and its application in drug discovery workflows, particularly in the context of enzyme inhibition.
Core Applications in Drug Discovery
The unique structural attributes of 5-Hydroxypyridine-2-carboxylic Acid make it a valuable starting material for the synthesis of compounds targeting a variety of biological pathways. Key areas of application include:
-
Neuroscience: Derivatives of 5-Hydroxypyridine-2-carboxylic Acid are being investigated for their potential in treating neurological disorders.[1] The pyridine core is a common motif in central nervous system (CNS) active compounds, and modifications to the hydroxyl and carboxylic acid groups can influence blood-brain barrier permeability and target engagement.[4] The neuroprotective effects of phenolic acids, a class to which this compound belongs, are well-documented, with mechanisms including reduction of oxidative stress and modulation of inflammatory pathways.[5][6][7][8]
-
Oncology: The development of novel anticancer agents is another significant application.[2] Thiosemicarbazone derivatives of similar pyridine carboxaldehydes have demonstrated potent antitumor activity.[2] Furthermore, the core scaffold can be elaborated to create inhibitors of enzymes that are overactive in cancer, such as matrix metalloproteinases (MMPs).[9]
-
Enzyme Inhibition: The ability of the pyridine carboxylic acid motif to chelate metal ions is a key feature in the design of enzyme inhibitors, particularly for metalloenzymes.[10] This has led to the exploration of its derivatives as inhibitors of MMPs, which are implicated in cancer metastasis and inflammatory diseases.[9][11]
Synthetic Protocols for Derivative Synthesis
The hydroxyl and carboxylic acid functional groups of this compound serve as primary handles for synthetic modification. The following protocols detail standard procedures for creating amide and ester derivatives, which are common strategies for building compound libraries for biological screening.
Protocol 1: Amide Coupling via HATU Reagent
This protocol describes the synthesis of a 5-hydroxypyridine-2-carboxamide derivative using the highly efficient coupling reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[12][13] HATU is favored for its rapid reaction times and high yields in amide bond formation.[13][14]
Materials:
-
This compound
-
Primary or secondary amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine of interest (1.1 equivalents) followed by HATU (1.2 equivalents).
-
Base Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add DIPEA (2.0 equivalents) dropwise to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 5-hydroxypyridine-2-carboxamide.
Causality Behind Experimental Choices:
-
HATU: Chosen for its high efficiency in activating the carboxylic acid for nucleophilic attack by the amine, leading to rapid amide bond formation with minimal side reactions.[13]
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the coupling process.[12]
-
Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction.
-
Aqueous Work-up: The washing steps are crucial to remove unreacted starting materials, excess reagents, and byproducts, simplifying the subsequent purification.
Experimental Workflow: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: Fischer Esterification
This protocol outlines the synthesis of a 5-hydroxypyridine-2-carboxylate ester via a classic Fischer esterification reaction. This method is suitable for producing simple alkyl esters.[15]
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in an excess of the anhydrous alcohol, which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.
Causality Behind Experimental Choices:
-
Excess Alcohol: Used to drive the equilibrium of the reversible esterification reaction towards the product side.[15]
-
Sulfuric Acid: A strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[16]
-
Reflux: The elevated temperature increases the reaction rate.
-
Neutralization: The NaHCO₃ wash is essential to remove the sulfuric acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during work-up and storage.
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer esterification.
Application in Enzyme Inhibition Assays: Matrix Metalloproteinases (MMPs)
Derivatives of pyridine carboxylic acids are being investigated as inhibitors of MMPs.[9][10] The following protocol is a general method for screening these compounds for their inhibitory activity against a specific MMP, such as MMP-13, which is implicated in osteoarthritis and cancer.[9]
Protocol 3: Fluorometric MMP-13 Inhibition Assay
This assay measures the ability of a test compound to inhibit the cleavage of a fluorogenic peptide substrate by recombinant human MMP-13.
Materials:
-
Recombinant human MMP-13 (catalytic domain)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Test compounds (derivatives of 5-Hydroxypyridine-2-carboxylic Acid) dissolved in DMSO
-
A broad-spectrum MMP inhibitor as a positive control (e.g., NNGH)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the fluorogenic substrate in assay buffer. Dilute the recombinant MMP-13 to the desired concentration in assay buffer. Prepare serial dilutions of the test compounds and the positive control in assay buffer containing a final DMSO concentration of 1%.
-
Assay Setup: To the wells of a 96-well black microplate, add the following in order:
-
Assay buffer
-
Test compound or positive control at various concentrations
-
Recombinant MMP-13
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm for the example substrate). Record readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Causality Behind Experimental Choices:
-
Fluorogenic Substrate: Provides a sensitive and continuous method for monitoring enzyme activity. Cleavage of the substrate separates a fluorophore from a quencher, resulting in an increase in fluorescence.
-
Calcium Chloride (CaCl₂): MMPs are zinc- and calcium-dependent endopeptidases, and calcium is required for their catalytic activity and stability.
-
Pre-incubation: Allows the inhibitor to reach binding equilibrium with the enzyme before the addition of the substrate, ensuring an accurate measurement of inhibitory potency.
-
IC₅₀ Determination: A standard metric for quantifying the potency of an inhibitor.
Workflow: MMP Inhibition Assay
Caption: Workflow for a fluorometric MMP inhibition assay.
Quantitative Data Summary
The following table summarizes the inhibitory activities of some pyridine carboxamide derivatives against various MMPs. While not directly derived from 5-Hydroxypyridine-2-carboxylic Acid, these data illustrate the potential of this compound class as MMP inhibitors.
| Compound Class | Target MMP | IC₅₀ (µM) | Reference |
| Pyridinone-based inhibitors | MMP-1 | 23 - 32 | [17] |
| Pyridinone-based inhibitors | MMP-2 | >150 | [17] |
| Pyridinone-based inhibitors | MMP-9 | >150 | [17] |
| Pyridinone-based inhibitors | MMP-12 | >150 | [17] |
| Dimethylpyridine-3-carboxamides | MMP-13 | 1.8 - 4.6 | [9] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in modern pharmaceutical research. Its dual reactive sites provide a straightforward entry point for the synthesis of diverse chemical libraries. The protocols outlined in this guide for amide coupling and esterification represent fundamental and robust methods for derivatization. Furthermore, the application of these derivatives in enzyme inhibition assays, such as the MMP inhibition protocol provided, highlights a key area of their therapeutic potential. Future research will likely continue to explore the utility of this scaffold in developing targeted therapies for a wide range of diseases, with a particular focus on optimizing their pharmacokinetic and pharmacodynamic properties for improved clinical outcomes.
References
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Anticancer Agents / chemical synthesis*. (1992). Journal of Medicinal Chemistry, 35(20), 3667-71. Available from: [Link]
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New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. (2025). PMC. Available from: [Link]
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5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
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The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. (n.d.). Capot Chemical Co., Ltd.. Available from: [Link]
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Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (2022). PMC. Available from: [Link]
-
Potent and Selective Carboxylic Acid-Based Inhibitors of Matrix Metalloproteinases. (2025). ResearchGate. Available from: [Link]
-
The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.. Available from: [Link]
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Coupling Reagents. (n.d.). Aapptec Peptides. Available from: [Link]
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The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2017). PMC. Available from: [Link]
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Amide Synthesis. (n.d.). Fisher Scientific. Available from: [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. Available from: [Link]
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The Versatility of 5-Hydroxypicolinic Acid in Chemical Synthesis and Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]
- Method for producing 5-hydroxypiperidine-2-carboxylic acid. (n.d.). Google Patents.
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Available from: [Link]
-
Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. (1996). Bioscience, Biotechnology, and Biochemistry, 60(7), 1178-80. Available from: [Link]
-
Neuroprotective effects of naturally occurring polyphenols on quinolinic acid-induced excitotoxicity in human neurons. (2009). FEBS Journal, 277(1), 148-62. Available from: [Link]
-
Stereospecific synthesis of 5-substituted 2-bisarylthiocyclopentane carboxylic acids as specific matrix metalloproteinase inhibitors. (2003). Journal of Medicinal Chemistry, 46(24), 5249-62. Available from: [Link]
- Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
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The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2025). ResearchGate. Available from: [Link]
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Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors. (n.d.). PMC. Available from: [Link]
-
The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2017). PubMed. Available from: [Link]
-
Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. (n.d.). NIH. Available from: [Link]
-
The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. (2001). Bioorganic & Medicinal Chemistry Letters, 11(17), 2283-6. Available from: [Link]
-
Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. (2016). European Journal of Medicinal Chemistry, 112, 18-30. Available from: [Link]
-
HATU. (n.d.). Wikipedia. Available from: [Link]
-
Synthesis of 5‐hydroxypipecolic acid. (n.d.). ResearchGate. Available from: [Link]
-
Esterification--Making Esters from Carboxylic Acids. (2019). YouTube. Available from: [Link]
-
HYDROXY-2-THIOPYRIMIDINE-5-CARBOXALDEHYDE DERIVATIVES IN CANCER. (n.d.). Mol-Instincts. Available from: [Link]
-
Synthesis of Hydroxamates and Hydrazides as Antitumor Agents. (n.d.). Izydore, Robert A.. Available from: [Link]
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. Available from: [Link]
-
Medicinal Chemical Properties of Successful Central Nervous System Drugs. (n.d.). PMC. Available from: [Link]
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Available from: [Link]
-
Neuroprotective Effects of Peanut Skin Extract Against Oxidative Injury in HT-22 Neuronal Cells. (n.d.). MDPI. Available from: [Link]
-
Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. (2010). PMC. Available from: [Link]
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Application Notes & Protocols: 5-Hydroxypyridine-2-carboxylic Acid Hydrate as a Foundational Building Block for Novel Agrochemicals
Introduction: The Strategic Value of the Pyridine Carboxylic Acid Scaffold in Agrochemical Discovery
The relentless challenge of ensuring global food security necessitates the continuous innovation of crop protection agents that are not only effective but also possess favorable environmental and toxicological profiles. Within the landscape of modern agrochemical research, the pyridine carboxylic acid scaffold has emerged as a privileged structure, particularly in the development of synthetic auxin herbicides.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), inducing uncontrolled growth and ultimately leading to the demise of susceptible weed species.[1]
5-Hydroxypyridine-2-carboxylic Acid Hydrate, also known as 5-hydroxypicolinic acid, represents a highly versatile and strategic building block for the synthesis of a new generation of agrochemicals.[2] Its unique molecular architecture, featuring a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, offers multiple reactive sites for chemical modification. This dual functionality allows for the creation of diverse molecular libraries with finely tuned physicochemical properties and biological activities, paving the way for the discovery of novel herbicides and fungicides.[2][3] This document serves as a technical guide for researchers, providing detailed protocols for the synthesis and biological evaluation of agrochemical candidates derived from this compound.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis and formulation. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1194707-71-5 | |
| Molecular Formula | C₆H₅NO₃ · H₂O | |
| Molecular Weight | 157.12 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 267-275 °C | |
| Solubility | Soluble in acetone, dimethyl sulfoxide, ethanol, and methanol |
Synthetic Protocol: A Representative Pathway to a Novel Herbicide
The following protocol outlines a representative synthesis of a potential herbicidal agent, illustrating how this compound can be elaborated into a more complex, biologically active molecule. This multi-step synthesis is based on established methodologies for the preparation of picolinic acid-based agrochemicals.
Workflow for the Synthesis of a 6-Aryl-5-hydroxypicolinic Acid Derivative
Sources
Application Notes and Protocols for 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Introduction: The Versatility of a Heterocyclic Building Block
5-Hydroxypyridine-2-carboxylic Acid Hydrate is a heterocyclic organic compound distinguished by a pyridine ring functionalized with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. This dual functionality imparts a versatile reactivity, making it a valuable intermediate in a multitude of scientific disciplines.[1][2] Its utility spans from the synthesis of complex pharmaceutical agents, particularly those targeting neurological disorders, to the development of novel agrochemicals and the construction of advanced materials.[1][2] Researchers in biochemical and medicinal chemistry also utilize this compound to investigate enzyme inhibition and metabolic pathways.[1]
The strategic placement of the hydroxyl and carboxylic acid groups allows for a range of chemical modifications, including esterification, amidation, and coordination with metal ions.[1] These reactions enable the generation of diverse molecular architectures with tailored biological activities and material properties. This guide provides detailed protocols for leveraging the chemical attributes of this compound in key research applications.
Core Applications and Methodologies
The principal applications of this compound detailed herein are:
-
Biochemical Research: As a scaffold for potential enzyme inhibitors.
-
Synthetic Chemistry: As a key intermediate in the synthesis of bioactive molecules.
-
Agrochemical Development: As a precursor for screening potential herbicides and fungicides.
-
Coordination Chemistry: As a ligand for the synthesis of metal complexes.
Application 1: In Vitro Enzyme Inhibition Assay
The structural motif of a substituted pyridine ring is prevalent in many biologically active compounds, including enzyme inhibitors. The presence of both a hydrogen bond donor (hydroxyl group) and an acceptor (carboxylic acid) on the pyridine scaffold of 5-Hydroxypyridine-2-carboxylic Acid suggests its potential to interact with enzyme active sites. The following is a generalized protocol to screen for inhibitory activity against a target enzyme, such as α-amylase or carboxypeptidase A, which have been shown to be inhibited by pyridinecarboxylic acid analogs.
Principle of the Assay
This protocol is based on a spectrophotometric measurement of enzyme activity. The rate of the enzymatic reaction is determined by monitoring the change in absorbance of a substrate or product over time. By comparing the reaction rates in the presence and absence of this compound, its inhibitory effect can be quantified.
Experimental Workflow: Enzyme Inhibition Assay
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Detailed Protocol
Materials:
-
This compound (Inhibitor)
-
Target Enzyme (e.g., α-amylase)
-
Enzyme Substrate (e.g., starch for α-amylase)
-
Appropriate Assay Buffer (e.g., Phosphate buffer, pH 7.0)
-
Detection Reagent (e.g., Dinitrosalicylic acid for reducing sugars)
-
96-well microplate
-
Microplate reader
-
Dimethyl sulfoxide (DMSO) for stock solution
Procedure:
-
Preparation of Reagents:
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. The use of DMSO is to ensure complete dissolution of the compound.
-
Enzyme Solution: Prepare a working solution of the enzyme in the assay buffer at a concentration that yields a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare the substrate solution in the assay buffer at a concentration appropriate for the enzyme's Michaelis constant (Km).
-
-
Assay Setup:
-
In a 96-well microplate, add 5 µL of varying concentrations of the inhibitor (serially diluted from the stock solution) to the appropriate wells. For the control wells (no inhibition), add 5 µL of DMSO.
-
Add 40 µL of the enzyme solution to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
Immediately place the microplate in a microplate reader and monitor the change in absorbance at the appropriate wavelength over a set period (e.g., 10-20 minutes). The wavelength will depend on the specific substrate and detection method used.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| Inhibitor Concentration | 0.1 µM - 100 µM | To establish a dose-response relationship. |
| Enzyme Concentration | Varies (e.g., 1-10 U/mL) | To ensure a measurable and linear reaction rate. |
| Substrate Concentration | 1-2 x Kₘ | To ensure enzyme is not substrate-limited. |
| Pre-incubation Time | 10 - 15 min | To allow for inhibitor-enzyme binding equilibrium. |
| Reaction Time | 10 - 20 min | To measure the initial linear rate of the reaction. |
Application 2: Synthesis of a Bioactive Hydrazone Derivative
The carboxylic acid moiety of 5-Hydroxypyridine-2-carboxylic Acid is a versatile handle for synthetic transformations. One such transformation is the formation of hydrazones, a class of compounds known for their diverse biological activities, including neuroprotective effects. The following protocol outlines the synthesis of a hydrazone derivative, inspired by methodologies used for similar indole-based compounds.
Reaction Scheme: Hydrazone Synthesis
Caption: Two-step synthesis of a hydrazone derivative.
Detailed Protocol
Step 1: Synthesis of 5-Hydroxypyridine-2-carbohydrazide
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Hydrazine hydrate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Esterification:
-
In a round-bottom flask, suspend this compound (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise. This reaction forms the methyl ester and should be performed in a fume hood.
-
After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude methyl 5-hydroxypyridine-2-carboxylate.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl ester in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 8-12 hours.
-
Cool the mixture to room temperature. The product, 5-hydroxypyridine-2-carbohydrazide, will often precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Step 2: Synthesis of the Hydrazone Derivative
Materials:
-
5-Hydroxypyridine-2-carbohydrazide (from Step 1)
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 5-hydroxypyridine-2-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted benzaldehyde (1 equivalent) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The hydrazone product will typically precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize if necessary to obtain the pure hydrazone.
Application 3: General Protocol for Agrochemical Screening
Derivatives of 5-Hydroxypyridine-2-carboxylic Acid can be screened for potential herbicidal or fungicidal activity. The following is a general workflow for a preliminary in vitro screening.
Workflow for Agrochemical Screening
Caption: General workflow for primary agrochemical screening.
Protocol: Seed Germination Assay (Herbicidal Activity)
-
Prepare various concentrations of the test compounds (derivatives of 5-Hydroxypyridine-2-carboxylic Acid) in a suitable solvent (e.g., acetone or DMSO) with a surfactant.
-
Place filter paper in petri dishes and moisten with the test solutions. Include a solvent-only control.
-
Place a set number of seeds (e.g., 10-20) of a model plant (e.g., cress or lettuce) on the filter paper.
-
Incubate the petri dishes in a controlled environment (light/dark cycle, constant temperature) for 7-10 days.
-
Assess the percentage of seed germination and measure root and shoot length compared to the control.
Protocol: Spore Germination Assay (Fungicidal Activity)
-
Prepare a suspension of fungal spores (e.g., from Aspergillus niger or Fusarium oxysporum) in a nutrient broth.
-
In a microplate, mix the spore suspension with various concentrations of the test compounds.
-
Incubate the plate at an appropriate temperature for the fungal species (e.g., 25-28°C) for 24-48 hours.
-
Using a microscope, determine the percentage of spores that have germinated in the presence of the test compound compared to a solvent control.
Application 4: Synthesis of a Metal-Coordination Complex
The pyridine nitrogen and the carboxylate group of 5-Hydroxypyridine-2-carboxylic Acid make it an excellent chelating ligand for forming stable complexes with metal ions. These complexes have potential applications in catalysis and material science.
General Protocol for Complexation
-
Dissolve this compound (2 equivalents) in a suitable solvent such as water or ethanol.
-
Adjust the pH of the solution with a base (e.g., NaOH or NH₄OH) to deprotonate the carboxylic acid, facilitating coordination.
-
In a separate flask, dissolve a metal salt (e.g., Copper(II) sulfate or Zinc(II) chloride) (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A precipitate of the metal complex will often form. The reaction may be heated gently to ensure completion.
-
Cool the mixture, and collect the solid complex by filtration.
-
Wash the complex with the solvent to remove any unreacted starting materials and dry thoroughly.
-
Characterize the resulting complex using techniques such as FT-IR spectroscopy (to observe shifts in the C=O and O-H stretching frequencies upon coordination) and elemental analysis.
Conclusion
This compound is a compound of significant utility, offering a robust platform for a wide array of chemical and biological research. The protocols outlined in this guide provide a foundational framework for its application in enzyme inhibition studies, synthetic chemistry, agrochemical discovery, and coordination chemistry. The versatility of its functional groups ensures its continued relevance as a key building block for innovation in science and technology.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
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Application Note & Protocol: Utilizing 5-Hydroxypyridine-2-carboxylic Acid Hydrate for the Inhibition of 2-Oxoglutarate-Dependent Oxygenases
Introduction
The 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases are a vast and functionally diverse superfamily of enzymes critical to numerous biological processes, including collagen biosynthesis, histone demethylation, hypoxia sensing, and DNA repair.[1][2][3] These enzymes couple the oxidative decarboxylation of 2-OG to the oxidation of a prime substrate.[1] Given their central role in physiology and pathology, the ability to selectively modulate their activity is of paramount importance in biomedical research and drug development.
5-Hydroxypyridine-2-carboxylic Acid (5-HPCA), also known as 5-hydroxypicolinic acid, is a structural mimic of the endogenous co-substrate 2-oxoglutarate. This structural analogy makes it a potent competitive inhibitor of many 2-OG oxygenases. By binding to the enzyme's active site, 5-HPCA prevents the binding of 2-OG, thereby arresting the catalytic cycle. This application note provides a comprehensive guide for researchers on the mechanism, application, and detailed protocols for using 5-HPCA Hydrate in enzyme inhibition studies, focusing on two major classes of 2-OG oxygenases: histone demethylases and collagen prolyl-4-hydroxylases.
Part 1: Mechanism of Action
The catalytic cycle of 2-OG dependent oxygenases involves the binding of Fe(II) in the active site, followed by the ordered binding of 2-OG and the prime substrate (e.g., a methylated histone tail or a proline residue in a procollagen chain).[1] The bidentate coordination of 2-OG to the Fe(II) center facilitates the binding of molecular oxygen, leading to the oxidative decarboxylation of 2-OG into succinate and CO2, and the formation of a highly reactive Fe(IV)=O (ferryl) intermediate. This powerful oxidant then hydroxylates the prime substrate.[1]
5-HPCA functions as an antagonist by competing directly with 2-OG for the active site. Its pyridine ring and adjacent carboxylate and hydroxyl groups effectively mimic the binding determinants of 2-OG, allowing it to chelate the active site Fe(II) ion. This occupation of the active site physically blocks the entry of 2-OG, thereby inhibiting the enzyme's function. The inhibition is typically competitive with respect to 2-OG and non-competitive with respect to the prime substrate.[4]
Part 2: Applications in Enzyme Inhibition Studies
Inhibition of JmjC Domain-Containing Histone Demethylases (KDMs)
The Jumonji C (JmjC) domain-containing proteins are the largest family of histone lysine demethylases, which require Fe(II) and 2-OG as cofactors to remove methyl marks from histones.[5][6] These enzymes are crucial regulators of the epigenetic landscape and are implicated in various diseases, including cancer.[7][8] 5-HPCA and its structural relatives, like pyridine-2,4-dicarboxylic acid (2,4-PDCA), are widely used as tool compounds to study the function of JmjC KDMs.[2] Inhibition of these enzymes can lead to global changes in histone methylation and gene expression.[9]
Table 1: Reported Inhibitory Activity of Pyridine Carboxylic Acids against 2-OG Oxygenases Note: Data for 5-HPCA is limited; related pyridine dicarboxylates are shown for context.
| Compound | Target Enzyme | IC50 Value | Comments | Reference |
| Pyridine-2,4-dicarboxylic acid (2,4-PDCA) | JMJD2A (KDM4A) | ~2 µM | Potent, broad-spectrum inhibitor. | [2][10] |
| Pyridine-2,5-dicarboxylic acid (2,5-PDCA) | Prolyl 4-hydroxylase | ~10 µM | More selective for prolyl hydroxylases. | [1][4] |
| N-Oxalylglycine (NOG) | JMJD2E (KDM4E) | ~5 µM | General 2-OG oxygenase inhibitor. | [10] |
| 5-carboxy-8-hydroxyquinoline (IOX1) | Multiple KDMs | 0.1 - 2 µM | Broad-spectrum, cell-permeable inhibitor. | [10][11] |
Inhibition of Collagen Prolyl-4-Hydroxylases (C-P4Hs)
C-P4Hs are essential enzymes in the endoplasmic reticulum that catalyze the formation of 4-hydroxyproline in collagen.[1][12] This post-translational modification is critical for the proper folding and stability of the collagen triple helix.[1] Overactivity of C-P4Hs is associated with fibrotic diseases and cancer metastasis, making them a key therapeutic target.[3][12] As 2-OG analogues, pyridine carboxylic acids like 5-HPCA can effectively inhibit C-P4H, leading to the synthesis of under-hydroxylated, unstable collagen that is retained in the cell and degraded.[1][4]
Part 3: Experimental Protocols
Protocol: In Vitro Histone Demethylase (KDM) Inhibition Assay
This protocol describes a common method to measure the activity of a JmjC histone demethylase, such as KDM4A, by detecting the formaldehyde produced during demethylation of a trimethylated histone substrate.[13]
Principle: The demethylation of a di- or tri-methylated lysine residue by a JmjC KDM produces one molecule of formaldehyde per methyl group removed. This formaldehyde can be quantified using a variety of sensitive detection methods, such as those employing formaldehyde dehydrogenase or fluorescent probes.
Materials and Reagents:
-
Recombinant JmjC KDM enzyme (e.g., KDM4A)
-
Biotinylated histone peptide substrate (e.g., H3K9me3)[9]
-
5-Hydroxypyridine-2-carboxylic Acid Hydrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 µM FeSO4, 1 mM Ascorbic Acid, 0.01% Tween-20
-
2-Oxoglutarate (2-OG)
-
Formaldehyde detection kit (fluorescent or colorimetric)
-
384-well assay plates
-
Plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 5-HPCA in DMSO or aqueous buffer. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
Assay Setup: To each well of a 384-well plate, add the components in the following order:
-
20 µL of Assay Buffer.
-
1 µL of 5-HPCA dilution (or DMSO for control).
-
10 µL of recombinant KDM enzyme (final concentration e.g., 10-50 nM).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of a solution containing the histone peptide substrate (e.g., final concentration 2 µM) and 2-OG (e.g., final concentration 50 µM).
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Stop the reaction and proceed with formaldehyde detection according to the manufacturer's protocol of the chosen kit.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Calculate the percent inhibition for each 5-HPCA concentration relative to the DMSO control (0% inhibition) and a no-2-OG control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cell-Based Collagen Synthesis Inhibition Assay
This protocol measures the effect of 5-HPCA on new collagen synthesis in cultured human dermal fibroblasts by quantifying collagenase-sensitive [3H]-proline incorporation.[14]
Principle: Fibroblasts synthesize procollagen, which is rich in proline residues. By providing radiolabeled [3H]-proline, newly synthesized collagen becomes radioactive. The total amount of newly synthesized collagen can be determined by measuring the radioactivity that is sensitive to digestion by bacterial collagenase, an enzyme that specifically degrades collagen.[14]
Materials and Reagents:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (DMEM, 10% FBS, antibiotics)
-
This compound
-
[3H]-proline
-
L-Ascorbic acid
-
Trichloroacetic acid (TCA)
-
Bacterial Collagenase (Type II)
-
Scintillation fluid and counter
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate HDFs in 12-well plates and grow to near confluence.
-
Serum-starve the cells for 24 hours.
-
Pre-treat cells for 2-4 hours with various concentrations of 5-HPCA in serum-free medium containing 50 µg/mL L-ascorbic acid.
-
-
Radiolabeling: Add [3H]-proline (e.g., 1-2 µCi/mL) to each well and incubate for 24 hours.[14]
-
Protein Precipitation:
-
Aspirate the medium and wash the cell layer twice with cold PBS.
-
Add 1 mL of 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.
-
Wash the precipitate three times with 5% TCA to remove unincorporated [3H]-proline.[14]
-
-
Digestion and Quantification:
-
Dissolve the precipitate in 0.2 M NaOH.
-
Neutralize the solution with 0.2 M HCl.
-
Divide each sample into two aliquots. To one, add bacterial collagenase; to the other, add buffer only.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the digestion by adding TCA to re-precipitate the non-collagenous proteins.
-
Centrifuge the samples. The supernatant of the collagenase-treated sample contains the digested, radiolabeled collagen peptides.
-
-
Measurement:
-
Transfer the supernatants to scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Collagen synthesis is calculated as (CPM in collagenase-treated sample) - (CPM in buffer-treated sample).
-
-
Data Analysis: Normalize the collagen synthesis data to total protein content (measured from parallel wells) and express the results as a percentage of the untreated control.
Part 4: Troubleshooting and Best Practices
-
Solubility: 5-HPCA Hydrate has moderate aqueous solubility. Prepare fresh, concentrated stock solutions in DMSO or by gently warming in a buffered aqueous solution. Check for precipitation upon dilution into assay buffers.
-
Metal Chelation: Like all 2-OG analogues, 5-HPCA is a metal chelator. Ensure that the concentration of Fe(II) in in vitro assays is sufficient and not completely sequestered by the inhibitor, which could lead to artifactual inhibition. Include ascorbate to maintain iron in the Fe(II) state.
-
Cell Permeability: While some pyridine carboxylic acids require esterification to efficiently enter cells, compounds like 5-carboxy-8-hydroxyquinoline have shown good cellular activity without modification.[10][11] The cellular uptake of 5-HPCA should be verified or optimized for specific cell types if potent in vitro activity does not translate to cell-based assays.
-
Control Experiments: Always include appropriate controls:
-
In Vitro: No enzyme, no 2-OG, no substrate, and vehicle (e.g., DMSO) controls.
-
Cell-Based: Vehicle control and a positive control inhibitor if available. A cell viability assay (e.g., MTT) should be run in parallel to ensure observed effects are not due to cytotoxicity.[15]
-
Conclusion
This compound is a valuable chemical tool for the study of 2-oxoglutarate-dependent oxygenases. Its ability to act as a competitive inhibitor allows for the targeted interrogation of enzyme function in both biochemical and cellular contexts. By understanding its mechanism of action and employing robust, well-controlled experimental protocols as detailed in this guide, researchers can effectively probe the roles of critical enzyme families like histone demethylases and collagen hydroxylases in health and disease.
References
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Shinsky, S. A., & Kivirikko, K. I. (2010). In vitro histone demethylase assay. PubMed. [Link]
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Shoulders, M. D., et al. (2013). High-Throughput Assay for Collagen Secretion Suggests an Unanticipated Role for Hsp90 in Collagen Production. NIH. [Link]
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Myllylä, R., et al. (1991). Differences between collagen hydroxylases and 2-oxoglutarate dehydrogenase in their inhibition by structural analogues of 2-oxoglutarate. NIH. [Link]
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Kokura, K., & Fang, J. (2009). In vitro histone demethylase assays. Semantic Scholar. [Link]
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Kokura, K., & Fang, J. (2009). In vitro histone demethylase assays. PubMed. [Link]
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Chi, Z., & Allis, C. D. (2012). In Vitro Histone Demethylase Assays. Springer Nature Experiments. [Link]
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Reaction Biology. (n.d.). Histone Demethylase Assays. Reaction Biology. [Link]
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Quan, T., et al. (2002). Inhibition of Type I Procollagen Synthesis by Damaged Collagen in Photoaged Skin and by Collagenase-Degraded Collagen in Vitro. PMC - NIH. [Link]
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Ghose, S., et al. (2007). Inhibition of cardiac myofibroblast formation and collagen synthesis by activation and overexpression of adenylyl cyclase. NIH. [Link]
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van der Laan, T., et al. (2023). 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5. PMC - NIH. [Link]
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Miller, B. P., & Raines, R. T. (2019). Collagen Prolyl 4-Hydroxylase as a Therapeutic Target. PMC - PubMed Central. [Link]
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Wang, Y., et al. (2021). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. MDPI. [Link]
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Chowdhury, R., et al. (2011). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Royal Society of Chemistry. [Link]
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Miller, B. P., et al. (2020). Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells. PMC - NIH. [Link]
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Cell Biolabs, Inc. (n.d.). Cell Contraction Assay. Cell Biolabs. [Link]
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Sarah, L., & Fujimori, D. G. (2020). Recent developments in catalysis and inhibition of the Jumonji histone demethylases. eScholarship, University of California. [Link]
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Lee, J., et al. (2022). Clioquinol as an inhibitor of JmjC-histone demethylase exhibits common and unique histone methylome and transcriptome between clioquinol and hypoxia. PMC - NIH. [Link]
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Zhang, Y., et al. (2016). Novel 5-carboxy-8-HQ Based Histone Demethylase JMJD2A Inhibitors: Introduction of an Additional Carboxyl Group at the C-2 Position of Quinoline. ResearchGate. [Link]
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Xiong, G., et al. (2022). Enhanced Collagen Prolyl 4-Hydroxylase Activity and Expression Promote Cancer Progression via Both Canonical and Non-Canonical Mechanisms. MDPI. [Link]
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Hopkinson, R. J., et al. (2014). 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases. PubMed Central. [Link]
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Angene. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Angene. [Link]
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Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. NIH. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. InnoPharmChem. [Link]
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Chan, M. C., et al. (2015). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. NIH. [Link]
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Al-Saeedi, A. H., et al. (2024). Deciphering the Skin Anti-Aging and Hair Growth Promoting Mechanisms of Opophytum forskahlii Seed Oil via Network Pharmacology. MDPI. [Link]
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Loh, Y. C., et al. (2011). 2-Oxoglutarate analogue inhibitors of prolyl hydroxylase domain 2. ResearchGate. [Link]
-
Hopkinson, R. J., et al. (2013). 5-Carboxy-8-hydroxyquinoline is a Broad Spectrum 2-Oxoglutarate Oxygenase Inhibitor which Causes Iron Translocation. PubMed. [Link]
-
Iwasa, K., et al. (2000). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. PubMed. [Link]
Sources
- 1. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Differences between collagen hydroxylases and 2-oxoglutarate dehydrogenase in their inhibition by structural analogues of 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 5-Hydroxypyridine-2-carboxylic Acid Hydrate in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Building Block
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound characterized by a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group. This dual functionality imparts a versatile chemical reactivity, making it an invaluable precursor in diverse fields, including pharmaceuticals, agrochemicals, and, increasingly, material science. In the realm of material science, its ability to act as a ligand for metal ions has led to its application in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their tunable structures and potential applications in catalysis, gas storage, and sensing.
This document provides a comprehensive guide to the application of 5-Hydroxypyridine-2-carboxylic Acid Hydrate in the synthesis of coordination complexes, with a focus on hydrothermal synthesis methods. The protocols and insights provided herein are designed to be a valuable resource for researchers venturing into the synthesis of novel materials based on this versatile building block.
Core Principles: The Role of 5-Hydroxypyridine-2-carboxylic Acid as a Ligand
The unique arrangement of the hydroxyl and carboxylic acid groups on the pyridine ring of 5-Hydroxypyridine-2-carboxylic acid allows it to coordinate with metal ions in various modes. The carboxylic acid group can deprotonate to form a carboxylate, which readily binds to metal centers. The hydroxyl group and the nitrogen atom of the pyridine ring can also participate in coordination, leading to the formation of stable chelate rings. This multi-dentate coordination capability is fundamental to the construction of extended one-, two-, or three-dimensional structures, such as coordination polymers and MOFs.
The choice of the metal ion, reaction conditions (e.g., temperature, solvent, pH), and the presence of other ancillary ligands can influence the final structure and properties of the resulting material. Hydrothermal and solvothermal synthesis are common techniques employed for the crystallization of these coordination-based materials. These methods involve heating the reactants in a sealed vessel, allowing for the formation of crystalline products that are often not accessible under ambient conditions.
Application: Synthesis of Transition Metal Coordination Complexes
A primary application of 5-Hydroxypyridine-2-carboxylic acid in material science is in the hydrothermal synthesis of transition metal coordination complexes. These discrete molecules can serve as building blocks for larger supramolecular assemblies through non-covalent interactions like hydrogen bonding.
Experimental Protocol: Hydrothermal Synthesis of a Zinc(II) Coordination Complex
This protocol provides a detailed procedure for the synthesis of a discrete mononuclear zinc(II) complex with 5-Hydroxypyridine-2-carboxylic acid. This method can be adapted for the synthesis of other transition metal complexes.
Materials:
-
This compound (C₆H₅NO₃·H₂O)
-
Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O, ZnCl₂, etc.)
-
Deionized water
-
Teflon-lined stainless steel autoclave (25 mL)
Procedure:
-
Reactant Preparation: In a typical synthesis, a mixture of a zinc(II) salt and this compound is prepared in a molar ratio of 1:2. For example, combine 0.5 mmol of the zinc(II) salt and 1.0 mmol of this compound.
-
Dissolution: The reactants are dissolved in approximately 15 mL of deionized water in a glass beaker with stirring.
-
Transfer to Autoclave: The resulting solution is transferred to a 25 mL Teflon-lined stainless steel autoclave.
-
Sealing and Heating: The autoclave is sealed and heated to a specific temperature, typically in the range of 120-180 °C, for a period of 24 to 72 hours. The optimal temperature and time will depend on the specific metal salt and desired crystal morphology.
-
Cooling: After the heating period, the autoclave is allowed to cool slowly to room temperature over 24 hours. Slow cooling is crucial for the formation of well-defined crystals.
-
Product Isolation: The resulting crystals are collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol), and then dried in air.
Causality Behind Experimental Choices:
-
Hydrothermal Conditions: The use of high temperatures and pressures in a sealed system increases the solubility of the reactants and facilitates the crystallization of the product.
-
Molar Ratio: A 1:2 metal-to-ligand ratio is often used to ensure complete coordination of the metal center by the ligand.
-
Slow Cooling: Gradual cooling promotes the growth of larger, higher-quality single crystals, which are essential for structural characterization by X-ray diffraction.
Visualization of the Synthesis Workflow
Caption: Hydrothermal synthesis workflow for coordination complexes.
Characterization of Synthesized Materials
A thorough characterization of the synthesized materials is essential to confirm their structure, purity, and properties. The following techniques are commonly employed:
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline material, providing detailed information about bond lengths, bond angles, and the overall coordination environment of the metal center.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline product and to compare the experimental pattern with the simulated pattern from single-crystal data.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the material. The coordination of the carboxylic acid and hydroxyl groups to the metal center can be observed through shifts in their characteristic vibrational frequencies.
-
Elemental Analysis (EA): Determines the elemental composition (C, H, N) of the synthesized complex, which can be compared with the calculated values to verify the chemical formula.
-
Thermogravimetric Analysis (TGA): Measures the thermal stability of the material by monitoring its weight loss as a function of temperature. This can reveal the presence of coordinated or lattice solvent molecules and the decomposition temperature of the framework.
Data Presentation: Properties of a Synthesized Zinc(II) Complex
| Property | Description |
| Chemical Formula | [Zn(C₆H₄NO₃)₂(H₂O)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Coordination Geometry | Distorted octahedral |
| Key Interactions | The zinc ion is coordinated by two 5-hydroxypyridine-2-carboxylate ligands and two water molecules. |
| Supramolecular Structure | Individual complex units are linked into a 3D supramolecular network through extensive hydrogen bonding. |
Future Outlook: Beyond Coordination Complexes
While the application of 5-Hydroxypyridine-2-carboxylic acid is well-documented in the synthesis of coordination complexes and MOFs, its potential in other areas of material science remains an exciting avenue for exploration. The presence of both a hydroxyl and a carboxylic acid group makes it a suitable monomer for step-growth polymerization to form polyesters and polyamides .
Conceptual Polymerization Pathways
Introduction: The Analytical Imperative for a Versatile Building Block
An In-Depth Guide to the Analytical Characterization of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound of significant interest in modern chemical synthesis.[1] Its structure, which features a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, provides multiple reactive sites, making it a valuable intermediate and building block.[1][2] This versatility has led to its application in the development of novel pharmaceuticals, particularly for neurological disorders, and in the formulation of advanced agrochemicals like herbicides and fungicides.[2][3]
Given its role as a precursor in the synthesis of high-value, biologically active molecules, the analytical characterization of this compound is of paramount importance.[3] Ensuring its identity, purity, and stability requires a multi-technique approach. The presence of impurities can dramatically affect the safety, efficacy, and yield of subsequent synthetic steps and the final product. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols for researchers, quality control analysts, and drug development professionals working with this key intermediate.
Physicochemical Profile
A foundational understanding of the compound's basic properties is the first step in any analytical strategy. These properties influence choices regarding solvent selection, storage conditions, and the appropriate analytical techniques.
| Property | Value | Reference |
| CAS Number | 1194707-71-5 (for monohydrate) | [4][5] |
| Molecular Formula | C₆H₅NO₃ · H₂O | [4] |
| Molecular Weight | 157.12 g/mol | [4] |
| Appearance | White to off-white crystalline powder/solid | [2][6] |
| Melting Point | 267-275 °C | [4] |
| Solubility | Soluble in common organic solvents | [3] |
Chromatographic Analysis: The Cornerstone of Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[7] It excels at separating the main compound from process-related impurities and degradation products, allowing for precise quantification.
Application Note: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
The polarity imparted by the hydroxyl and carboxylic acid groups, combined with the aromatic pyridine ring, makes RP-HPLC an ideal method for analysis. A C18 stationary phase provides a non-polar environment, allowing for separation based on the differential partitioning of the analyte and any impurities between the stationary phase and a polar mobile phase. The inclusion of an acid, such as formic acid, in the mobile phase is critical; it ensures that the carboxylic acid group remains protonated, leading to consistent retention times and sharp, symmetrical peak shapes.
Caption: Workflow for HPLC purity analysis.
Protocol: Quantitative Purity Analysis via RP-HPLC
This protocol is a robust starting point that can be optimized and validated for specific laboratory conditions.
-
Instrumentation:
-
HPLC or UPLC system equipped with a UV detector.[7]
-
-
Chromatographic Conditions (Proposed):
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.[7]
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove particulates.[7]
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.[7]
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Spectroscopic Techniques: Elucidating Molecular Structure
While chromatography is excellent for purity, spectroscopy is essential for confirming the chemical identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C). It is the most powerful technique for unambiguous structure elucidation of organic molecules in solution.
Application:
-
Structural Verification: Confirms the connectivity of atoms and the presence of the pyridine ring, hydroxyl, and carboxylic acid functional groups.
-
Quantitative Analysis (qNMR): Can be used as a primary method for purity assessment by integrating the signal of the analyte against that of a certified internal standard of known concentration.[7]
Expected ¹H NMR Spectral Features:
-
Pyridine Ring Protons: A set of signals in the aromatic region (typically 7.0-8.5 ppm), with splitting patterns determined by their coupling to each other.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a significantly downfield chemical shift (often >12 ppm), which is concentration-dependent and will exchange with D₂O.[8]
-
Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary depending on solvent and concentration. This signal will also exchange upon addition of D₂O.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with extremely high accuracy, allowing for the confirmation of the elemental formula.
Application:
-
Molecular Weight Confirmation: When coupled with HPLC (LC-MS), it provides the molecular weight of the main peak and any impurities. For 5-Hydroxypyridine-2-carboxylic acid (anhydrous MW 139.11), one would expect to see an [M+H]⁺ ion at m/z 140.03 or an [M-H]⁻ ion at m/z 138.02 in the mass spectrum.
-
Structural Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces, providing further structural confirmation.
Infrared (IR) Spectroscopy
Principle: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies.
Application: Provides a rapid and non-destructive method to confirm the presence of key functional groups.
Key Characteristic IR Absorptions:
-
O–H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500–3300 cm⁻¹.[8][9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption typically around 1710 cm⁻¹ for the hydrogen-bonded dimer.[8][9]
-
O-H Stretch (Phenolic): A broad band typically around 3200-3600 cm⁻¹.
-
C=C and C=N Stretches (Pyridine Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region.
UV-Vis Spectroscopy
Principle: This technique measures the absorption of ultraviolet and visible light by a molecule. It is particularly useful for compounds with conjugated systems, such as the pyridine ring in the analyte.
Application:
-
Quantification: Can be used for simple concentration measurements using a standard curve.
-
Selection of HPLC Wavelength: Helps in determining the wavelength of maximum absorbance (λmax) for optimal sensitivity in HPLC-UV detection. The conjugated system of 5-Hydroxypyridine-2-carboxylic acid is expected to have a strong absorbance in the UV region.[10] A wavelength of around 270 nm is a good starting point for detection.[7]
Thermal and Structural Analysis
Thermal Analysis (TGA/DSC)
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change.
Application:
-
TGA: Essential for analyzing a hydrate. The initial mass loss upon heating corresponds to the loss of water molecules. For the monohydrate (MW 157.12), a loss of one water molecule (MW 18.02) corresponds to a mass loss of approximately 11.46%. TGA also reveals the decomposition temperature.
-
DSC: Can detect the endothermic event of dehydration, followed by the melting and/or decomposition of the anhydrous form. This is crucial for understanding the material's thermal stability.[11]
Single-Crystal X-ray Diffraction (SC-XRD)
Principle: SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Application: While requiring a suitable single crystal, this method provides unambiguous confirmation of the molecular structure, bond lengths, bond angles, and the crystal packing arrangement.[11][12] It is the gold standard for characterizing the solid-state structure and understanding intermolecular interactions like hydrogen bonding, which are critical for the material's physical properties.[11]
Integrated Analytical Workflow
A comprehensive analysis of this compound involves a logical integration of these techniques. No single method provides all the necessary information. The following workflow represents a best-practice approach for complete characterization.
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Application Notes & Protocols: Reaction Mechanisms of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Foreword: Unlocking the Synthetic Potential of a Versatile Heterocycle
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, stands as a pivotal building block in modern organic synthesis.[1][2] Its structure, featuring a pyridine ring functionalized with both a hydroxyl and a carboxylic acid group, presents multiple reactive centers.[1][3] This dual functionality makes it an exceptionally versatile precursor for creating a diverse array of complex molecules with applications ranging from pharmaceuticals and agrochemicals to advanced materials.[1][2][3] This guide provides an in-depth exploration of the core reaction mechanisms associated with this compound, offering not just protocols, but the strategic reasoning behind the experimental choices. We will dissect the reactivity of its distinct functional groups and consider the often-overlooked role of its hydrate form.
The Compound Profile: Structure and Inherent Reactivity
5-Hydroxypyridine-2-carboxylic acid (CAS: 15069-92-8) is typically supplied as a hydrate, meaning water molecules are incorporated into its crystal lattice.[2] This is a critical consideration, as the water of hydration can influence the compound's stability, solubility, and even participate in or interfere with certain reactions.[4][5][6] For many synthetic applications, particularly those requiring anhydrous conditions, removal of this water is a necessary preliminary step.
The molecule's reactivity is governed by three primary domains:
-
The Carboxylic Acid Group (-COOH): The most acidic proton is on the carboxylic acid, making it a prime site for deprotonation, esterification, and amidation.
-
The Phenolic Hydroxyl Group (-OH): The hydroxyl group is weakly acidic and can be deprotonated by strong bases to form a phenoxide, a potent nucleophile for etherification and acylation reactions. It also acts as an activating, ortho, para-directing group for electrophilic substitution on the pyridine ring.
-
The Pyridine Ring: An electron-deficient aromatic system, which can undergo nucleophilic aromatic substitution, while being generally deactivated towards electrophilic substitution. The existing substituents heavily influence the regioselectivity of any ring-based reactions.
Core Reaction Mechanisms & Protocols
This section details the primary transformations of 5-Hydroxypyridine-2-carboxylic acid, categorized by the functional group involved.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid at the 2-position is a versatile handle for chain extension and functional group interconversion.
Mechanism: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[7][8] The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the ester.[7] To drive the equilibrium towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.[7]
Caption: Fischer-Speier Esterification Workflow.
Protocol: Synthesis of Methyl 5-hydroxypyridine-2-carboxylate
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, add 5-Hydroxypyridine-2-carboxylic Acid Hydrate (5.0 g, ~31.8 mmol).
-
Reagents: Add methanol (50 mL) to the flask. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.5 mL) to the cooled, stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanism: The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature, as it forms a stable ammonium carboxylate salt. To drive the reaction towards amide formation, one of two strategies is typically employed: (1) High heat to thermally dehydrate the salt, or (2) The use of a coupling reagent.[9][10][11] Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl into a better leaving group, facilitating nucleophilic attack by the amine.[12]
Caption: General workflow for DCC-mediated amidation.
Protocol: Synthesis of 5-Hydroxy-N-benzylpyridine-2-carboxamide
-
Preparation: Dissolve this compound (1.0 g, ~6.4 mmol) in 20 mL of anhydrous Dimethylformamide (DMF).
-
Reagent Addition: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.45 g, 7.0 mmol) and 1-Hydroxybenzotriazole (HOBt) (0.1 g, 0.7 mmol) to the solution. Stir for 15 minutes at room temperature.
-
Amine Addition: Add benzylamine (0.75 mL, 6.9 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with a small amount of cold DMF.
-
Purification: Dilute the filtrate with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Mechanism: The removal of the carboxyl group as CO₂ from pyridinecarboxylic acids typically requires high temperatures.[13][14] The reaction proceeds through a zwitterionic intermediate where the pyridine nitrogen is protonated. For picolinic acids (where the carboxyl group is at the 2-position), the proximity to the ring nitrogen can stabilize the transition state, influencing the reaction rate compared to isomers.[13] The reaction is often performed in a high-boiling point solvent.
Caption: Thermal Decarboxylation Reaction.
Protocol: Thermal Decarboxylation to 5-Hydroxypyridine
-
Setup: Place this compound (2.0 g) in a small distillation apparatus.
-
Reaction: Heat the solid carefully above its melting point (typically >200 °C). The use of a copper catalyst or high-boiling solvents like quinoline can facilitate the reaction.
-
Progression: CO₂ gas will evolve. The product, 5-hydroxypyridine, can be distilled directly if its boiling point is suitable, or the reaction mixture can be cooled and the product extracted.
-
Purification: After cooling, dissolve the residue in a suitable solvent and purify by extraction and subsequent recrystallization or chromatography.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is a key site for introducing diversity through etherification and acylation.
Mechanism: A common method for forming ethers from phenols is a variation of the Williamson ether synthesis. The phenolic proton is first removed by a suitable base (e.g., NaH, K₂CO₃) to generate a more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with an alkyl halide to form the ether. The choice of a non-nucleophilic base is crucial to avoid competing reactions.
Caption: O-Alkylation via phenoxide formation.
Protocol: Synthesis of Methyl 5-methoxypyridine-2-carboxylate Note: This protocol assumes the starting material is the ester from section 2.1.1 to avoid competing reactions at the carboxylic acid.
-
Preparation: To a solution of Methyl 5-hydroxypyridine-2-carboxylate (1.0 g, 6.5 mmol) in 25 mL of anhydrous acetone, add finely ground anhydrous potassium carbonate (1.8 g, 13.0 mmol).
-
Reagent Addition: Add methyl iodide (0.61 mL, 9.8 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and evaporate the solvent to yield the crude product, which can be further purified by chromatography.
Summary of Reaction Modalities
| Reaction Type | Functional Group | Typical Reagents | Product Class |
| Esterification | Carboxylic Acid | Alcohol, H₂SO₄ | Ester |
| Amidation | Carboxylic Acid | Amine, DCC/EDCI | Amide |
| Decarboxylation | Carboxylic Acid | Heat (Δ) | Pyridine |
| O-Alkylation | Hydroxyl | Alkyl Halide, Base | Ether |
| O-Acylation | Hydroxyl | Acyl Chloride, Base | Ester |
References
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- Dacheng Chemicals. The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.
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- Chem-Impex. 5-Hydroxy-pyridine-2-carboxylic acid.
- Guidechem. 5-hydroxypyridine-2-carboxylic acid 15069-92-8.
- Google Patents.
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- Khan Academy. Carboxylic acid reactions overview.
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Application Notes and Protocols for the Derivatization of 5-Hydroxypyridine-2-carboxylic Acid Hydrate in Drug Discovery
Introduction: The Strategic Value of the 5-Hydroxypyridine-2-carboxylic Acid Scaffold
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid on a pyridine ring, provides multiple reactive handles for chemical modification. This dual functionality allows for the creation of diverse molecular architectures, making it an invaluable scaffold for synthesizing novel compounds with potential therapeutic applications, particularly in neuroscience and agrochemical research. The pyridine ring itself is a privileged scaffold in drug design, present in over 7,000 approved drug molecules, owing to its ability to engage in various biological interactions.[1]
The primary challenge and opportunity in derivatizing 5-hydroxypyridine-2-carboxylic acid lies in the selective manipulation of its two key functional groups. The carboxylic acid can be readily converted into esters and amides, while the hydroxyl group can be transformed into ethers or serve as a handle for cross-coupling reactions. This guide provides detailed protocols for the strategic derivatization of this versatile scaffold, addressing the critical aspect of chemoselectivity and offering field-proven insights into experimental design.
Core Derivatization Strategies: A Chemoselective Approach
The derivatization of 5-hydroxypyridine-2-carboxylic acid can be broadly categorized into three main strategies, each targeting a specific functional group or a combination thereof. The choice of strategy depends on the desired final compound and the overall synthetic route.
dot graph TD { A[5-Hydroxypyridine-2-carboxylic Acid] --> B{Carboxylic Acid Derivatization}; A --> C{Hydroxyl Group Derivatization}; A --> D{Bifunctional Derivatization}; B --> E[Esterification]; B --> F[Amidation]; C --> G[O-Alkylation / O-Arylation]; D --> H[Sequential or One-Pot Modifications]; }
Caption: Core derivatization pathways for 5-Hydroxypyridine-2-carboxylic Acid.
Part 1: Derivatization of the Carboxylic Acid Moiety
Modification of the carboxylic acid group is a common first step in elaborating the 5-hydroxypyridine-2-carboxylic acid scaffold. This typically involves esterification or amidation reactions.
Esterification: Modulating Lipophilicity and Pro-drug Potential
Esterification is a fundamental transformation for tuning the physicochemical properties of a lead compound, such as its solubility and cell permeability. The Fischer-Speier esterification is a classic and cost-effective method.[2]
This protocol describes the synthesis of a methyl ester derivative. The use of a large excess of the alcohol drives the equilibrium towards the product.[2][3]
Reaction Scheme:
-
5-Hydroxypyridine-2-carboxylic Acid + CH₃OH (excess) --(H₂SO₄ catalyst)--> Methyl 5-hydroxypyridine-2-carboxylate + H₂O
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Hydroxypyridine-2-carboxylic Acid | 139.11 | 10 | 1.0 |
| Methanol (anhydrous) | 32.04 | - | Solvent |
| Sulfuric Acid (concentrated) | 98.08 | ~1 | 0.1 |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | - |
| Ethyl Acetate | 88.11 | - | - |
Procedure:
-
To a round-bottom flask, add 5-hydroxypyridine-2-carboxylic acid (1.39 g, 10 mmol) and anhydrous methanol (50 mL).
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (0.05 mL, ~1 mmol).
-
Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid.
-
Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
-
Purify the product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Rationale: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[2] The excess alcohol serves as both reactant and solvent, pushing the equilibrium towards ester formation.
Amidation: Building Blocks for Bioactive Molecules
Amide bond formation is one of the most frequently performed reactions in drug discovery.[4] Coupling reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient for this transformation.[5][6]
This protocol details the coupling of 5-hydroxypyridine-2-carboxylic acid with a primary amine. Pre-activation of the carboxylic acid with HATU is generally the most effective approach.[7]
Reaction Scheme:
-
5-Hydroxypyridine-2-carboxylic Acid + R-NH₂ --(HATU, DIPEA)--> N-alkyl-5-hydroxypyridine-2-carboxamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 5-Hydroxypyridine-2-carboxylic Acid | 139.11 | 1 | 1.0 |
| Primary Amine (R-NH₂) | - | 1.1 | 1.1 |
| HATU | 380.23 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | - | Solvent |
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 5-hydroxypyridine-2-carboxylic acid (139 mg, 1 mmol) in anhydrous DMF (5 mL).
-
Add HATU (456 mg, 1.2 mmol) and DIPEA (0.44 mL, 2.5 mmol).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Rationale: HATU reacts with the carboxylate to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile to form the amide bond.[5] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853"];
}
Caption: Workflow for HATU-mediated amidation.
Part 2: Derivatization of the Hydroxyl Group
The phenolic hydroxyl group at the 5-position offers a versatile site for introducing aryl or alkyl substituents via cross-coupling reactions, which can significantly modulate the biological activity of the resulting compounds.
Protecting the Carboxylic Acid
Before modifying the hydroxyl group, it is often necessary to protect the more acidic carboxylic acid to prevent unwanted side reactions. A common strategy is to convert it to a simple ester, such as a methyl or ethyl ester, which can be hydrolyzed back to the carboxylic acid at a later stage.[8] Protocol 1 can be used for this purpose.
Buchwald-Hartwig C-O Coupling: Synthesis of Aryl Ethers
The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful method for synthesizing aryl ethers under relatively mild conditions.[9] This reaction typically involves the coupling of an alcohol (in this case, the phenolic hydroxyl of our scaffold) with an aryl halide.
This protocol describes the synthesis of a 5-O-aryl-pyridine-2-carboxylate derivative from the corresponding methyl ester.
Reaction Scheme:
-
Methyl 5-hydroxypyridine-2-carboxylate + Ar-Br --(Pd catalyst, Ligand, Base)--> Methyl 5-(aryloxy)pyridine-2-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 5-hydroxypyridine-2-carboxylate | 153.14 | 1 | 1.0 |
| Aryl Bromide (Ar-Br) | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| Xantphos | 578.68 | 0.04 | 0.04 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 2.0 |
| Anhydrous Toluene | 92.14 | - | Solvent |
Procedure:
-
To a flame-dried Schlenk tube, add methyl 5-hydroxypyridine-2-carboxylate (153 mg, 1 mmol), aryl bromide (1.2 mmol), cesium carbonate (652 mg, 2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography.
Rationale: The palladium(0) catalyst undergoes oxidative addition into the aryl bromide bond. The resulting palladium(II) complex then reacts with the deprotonated hydroxyl group (alkoxide), followed by reductive elimination to form the C-O bond and regenerate the catalyst.[10][11] The choice of ligand is crucial for the efficiency of the catalytic cycle.
Part 3: Analytical Characterization of Derivatives
The synthesized derivatives must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table of Analytical Techniques:
| Technique | Purpose | Key Information Provided |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Chemical shifts, coupling constants, and integration provide a detailed map of the molecule.[12] |
| LC-MS | Purity assessment and molecular weight determination. | Retention time indicates purity, while the mass-to-charge ratio confirms the molecular weight.[13] |
| HPLC | Purity determination and quantification. | Peak area and retention time are used for purity assessment and quantification.[4][14] |
Conclusion
5-Hydroxypyridine-2-carboxylic acid is a highly valuable and versatile scaffold in drug discovery. Its dual functionality allows for a wide range of derivatization strategies, leading to the synthesis of novel and diverse compound libraries. The protocols outlined in this guide provide a solid foundation for the selective modification of both the carboxylic acid and hydroxyl groups, enabling researchers to explore the chemical space around this privileged core structure. Careful consideration of reaction conditions and, where necessary, the use of protecting group strategies are key to achieving high yields and purity in these synthetic transformations.
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Čikotienė, I., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5092. Available at: [Link]
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Hara, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Chemistry-An Asian Journal, 10(11), 2418-2423. Available at: [Link]
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Wang, Y., et al. (2022). Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. RSC Medicinal Chemistry, 13(2), 200-209. Available at: [Link]
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Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry—Practical Considerations For Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(1), 2-23. Available at: [Link]
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van der Meijden, P., et al. (2002). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 7(12), 920-926. Available at: [Link]
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El-Sayed, M. A. A., et al. (2022). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances, 12(45), 29281-29297. Available at: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]
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Hara, K., et al. (2015). Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. Chemistry-An Asian Journal, 10(11), 2418-2423. Available at: [Link]
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spectroscopic analysis of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
An In-Depth Guide to the Spectroscopic Analysis of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Introduction
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its molecular structure, which incorporates a pyridine ring with both a hydroxyl and a carboxylic acid functional group, provides multiple reactive sites, making it a valuable building block for the synthesis of novel pharmaceutical and agrochemical agents.[2] Given its role as a key synthetic intermediate, the unambiguous structural confirmation and purity assessment of this compound are paramount.
This application note provides a comprehensive guide to the , detailing the principles and protocols for its characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical characterization of this compound.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid that is stable under normal ambient conditions.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₃ · H₂O | [3] |
| Molecular Weight | 157.12 g/mol | [3] |
| CAS Number | 1194707-71-5 | [3][4] |
| Anhydrous CAS | 15069-92-8 | [1][5] |
| Appearance | White to off-white solid | [1][5] |
| Melting Point | 267-275 °C | [3] |
| Solubility | Soluble in DMSO, methanol, ethanol, and acetone | [6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring and verifying the presence of the hydroxyl and carboxylic acid groups.
Experimental Protocol
A. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (from -OH and -COOH groups).
-
Ensure the sample is fully dissolved, vortexing gently if necessary.
B. ¹H NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H spectrum. Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm).
-
Optimize acquisition parameters, such as the relaxation delay (e.g., 5 seconds) and the number of scans, to achieve an adequate signal-to-noise ratio.
C. ¹³C NMR Data Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon atom.
-
Set the spectral width to cover the expected range (typically 0-200 ppm). A sufficient number of scans will be required due to the lower natural abundance of ¹³C.
Data Interpretation
The structure of 5-Hydroxypyridine-2-carboxylic Acid contains three distinct aromatic protons and six unique carbon atoms. The expected signals are summarized in Table 2. The acidic protons of the hydroxyl and carboxylic acid groups are typically broad and their chemical shifts are highly dependent on concentration and temperature.[7]
Table 2: Expected NMR Spectral Data for 5-Hydroxypyridine-2-carboxylic Acid in DMSO-d₆
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic Protons | ~7.0 - 8.5 | Doublet, Doublet of Doublets | Pyridine ring protons |
| -OH, -COOH | >10.0 (very broad) | Singlet | Hydroxyl and Carboxylic protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| Carboxylic Carbon | ~165-185 | -COOH | |
| Aromatic Carbons | ~115-160 | Pyridine ring carbons |
Note: Actual chemical shifts can vary based on solvent and experimental conditions. The provided ranges are typical for this class of compound.[7]
NMR Workflow Diagram
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[8] For this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyl (-OH), carboxylic acid (-COOH), and pyridine ring moieties.
Experimental Protocol
A. Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
B. Data Acquisition:
-
Acquire the sample spectrum over the typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation
The IR spectrum of a carboxylic acid is characterized by several distinct absorption bands.[7] The presence of extensive hydrogen bonding in the solid state significantly influences the position and shape of the O-H stretching band.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2500-3300 | O-H stretch (very broad) | Carboxylic acid O-H and Phenolic O-H |
| ~1710-1760 | C=O stretch (strong, sharp) | Carboxylic acid C=O |
| ~1550-1650 | C=C and C=N stretches | Aromatic ring |
| ~1200-1300 | C-O stretch | Carboxylic acid and Phenol C-O |
The O-H stretching vibration appears as a very broad band due to strong intermolecular hydrogen bonding.[7][8] The C=O stretch of the carboxylic acid is typically a strong, sharp absorption.
IR Workflow Diagram
Caption: Workflow for IR Spectroscopic Analysis.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings.
Experimental Protocol
A. Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Use the same solvent as a blank reference.
B. Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorbance spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
Data Interpretation
The pyridine ring, substituted with electron-donating (-OH) and electron-withdrawing (-COOH) groups, will exhibit characteristic π → π* transitions.
Table 4: Expected UV-Vis Data for 5-Hydroxypyridine-2-carboxylic Acid
| Parameter | Expected Value |
| λmax | ~327 nm (in Methanol)[6] |
UV-Vis Workflow Diagram
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation analysis.
Experimental Protocol
A. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
The solution is typically introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
B. Data Acquisition:
-
Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like 5-Hydroxypyridine-2-carboxylic Acid.
-
Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range (e.g., 50-500).
-
Optimize ion source parameters (e.g., capillary voltage, desolvation temperature) to achieve stable ionization and a strong signal.
Data Interpretation
The primary piece of information obtained is the molecular ion peak, which confirms the molecular weight of the analyte.
Table 5: Expected Mass Spectrometry Data for 5-Hydroxypyridine-2-carboxylic Acid
| Ionization Mode | Expected m/z | Ion |
| Positive (ESI+) | 140.03 | [M+H]⁺ (anhydrous) |
| Negative (ESI-) | 138.02 | [M-H]⁻ (anhydrous) |
Note: The observed mass corresponds to the anhydrous form of the molecule (C₆H₅NO₃, MW = 139.11). The water of hydration is typically not observed in the gas phase under MS conditions.
MS Workflow Diagram
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
The comprehensive using a combination of NMR, IR, UV-Vis, and Mass Spectrometry provides a robust and orthogonal approach to its structural verification and characterization. NMR spectroscopy confirms the detailed carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, UV-Vis spectroscopy probes the electronic structure of the conjugated system, and Mass Spectrometry confirms the molecular weight. Together, these techniques provide the necessary data to ensure the identity, purity, and quality of this important synthetic intermediate for its intended applications in research and development.
References
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Chem-Impex. 5-Hydroxy-pyridine-2-carboxylic acid. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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- 8. echemi.com [echemi.com]
Troubleshooting & Optimization
Navigating the Synthesis of 5-Hydroxypyridine-2-carboxylic Acid Hydrate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Hydroxypyridine-2-carboxylic Acid Hydrate. As a crucial building block in the development of novel pharmaceuticals and agrochemicals, the successful synthesis of this molecule is paramount.[1][2][3] This guide, structured in a user-friendly question-and-answer format, is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that arise during its preparation. Drawing from established synthetic methodologies and an understanding of the inherent chemical challenges, this resource aims to empower researchers to overcome common hurdles and optimize their synthetic outcomes.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route and reaction conditions. Two common routes are the hydrolysis of a nitrile precursor (e.g., 5-benzyloxy-2-cyanopyrimidine) and the oxidation of a methyl precursor (e.g., 5-hydroxy-2-methylpyridine).
For Nitrile Hydrolysis Routes:
-
Incomplete Hydrolysis: The conversion of the nitrile group to a carboxylic acid requires stringent conditions. Inadequate temperature, reaction time, or concentration of the hydrolyzing agent (acid or base) can lead to incomplete reaction.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC). If the starting material is still present after the initial reaction time, consider extending it or cautiously increasing the temperature.
-
Verify Reagent Concentration: Ensure the concentration of the acid or base used for hydrolysis is accurate. For instance, a published synthesis of a similar compound, 5-hydroxyl pyrimidine-2-carboxylic acid, utilizes a specific molar ratio of potassium hydroxide for the hydrolysis of 5-benzyloxy-2-cyanopyrimidine.[4]
-
-
-
Side Reactions: The benzyloxy protecting group, often used for the hydroxyl function, may not be completely cleaved under the hydrolysis conditions for the nitrile.
-
Troubleshooting:
-
Optimize Deprotection: If a protecting group is used, ensure the deprotection step is complete. This might require a separate reaction step or harsher conditions that must be carefully balanced to avoid degradation of the desired product.
-
-
For Oxidation of Methylpyridine Routes:
-
Ineffective Oxidizing Agent: The choice and amount of the oxidizing agent are critical. A weak oxidizing agent may not be sufficient to convert the methyl group to a carboxylic acid.
-
Troubleshooting:
-
Select an Appropriate Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid are often employed for the oxidation of alkylpyridines.
-
Optimize Stoichiometry: An insufficient amount of the oxidizing agent will result in incomplete conversion. Conversely, a large excess can lead to over-oxidation and the formation of unwanted byproducts.
-
-
General Considerations:
-
Starting Material Quality: Impurities in the starting materials can interfere with the reaction. Always ensure the purity of your starting materials.
-
Atmospheric Conditions: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields.
Impurity Profile and Purification Challenges
Question: My final product is impure, and I am struggling with its purification. What are the common impurities and what purification strategies can I employ?
Answer: Impurities in the synthesis of this compound can arise from side reactions or incomplete reactions. The purification can be challenging due to the polar nature of the molecule.
Common Impurities:
-
Starting Materials: Unreacted starting materials are a common source of impurity.
-
Decarboxylation Product: Pyridine-2-carboxylic acids are susceptible to decarboxylation, especially at elevated temperatures, leading to the formation of 5-hydroxypyridine.[5][6][7] The stability of the carboxylic acid is influenced by the position on the pyridine ring, with the 2-position being particularly prone to decarboxylation via a zwitterionic intermediate.[7]
-
Over-oxidation Products: In oxidation reactions, the pyridine ring itself can be susceptible to oxidation, leading to a complex mixture of byproducts.
-
Incompletely Hydrolyzed Intermediates: In nitrile hydrolysis routes, the corresponding amide can be a significant impurity if the hydrolysis is not driven to completion.
Purification Strategies:
-
Recrystallization: This is the most common method for purifying solid organic compounds. The choice of solvent is critical.
-
Recommended Solvents: Water or aqueous alcohol mixtures are often suitable for recrystallizing polar compounds like this compound. A patent for a similar compound suggests purification by recrystallization from acetic acid.[8]
-
-
Acid-Base Extraction: The amphoteric nature of the molecule (containing both an acidic carboxylic acid and a basic pyridine nitrogen) can be exploited for purification.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, moving the desired product into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-acidic impurities.
-
Acidify the aqueous layer with an acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the purified product.[9]
-
Filter, wash with cold water, and dry the purified solid.
-
-
Column Chromatography: While less common for the final bulk purification of this compound due to its polarity, silica gel chromatography can be used for small-scale purification or for the removal of closely related impurities. A polar eluent system would be required.
Reaction Control and Side Reactions
Question: I am observing the formation of significant side products. How can I better control the reaction to minimize these?
Answer: Minimizing side reactions requires careful control over reaction parameters and an understanding of the molecule's inherent reactivity.
Key Side Reactions and Control Measures:
-
Decarboxylation:
-
Control Temperature: Avoid excessive heating, as decarboxylation is often thermally induced.[5]
-
pH Control: The rate of decarboxylation of pyridinecarboxylic acids can be pH-dependent.[6] While acidic conditions can promote decarboxylation of some carboxylic acids, for picolinic acids, the zwitterionic form is a key intermediate in decarboxylation.[7] Careful control of pH during workup and purification is crucial.
-
-
Tautomerism: Hydroxypyridines exist in equilibrium with their pyridone tautomers.[10][11] While this is an inherent property, it's important to be aware that the reactivity of the tautomers can differ, potentially leading to different side products depending on the reaction conditions.
-
Ring Halogenation: If using halogenated starting materials (e.g., 2-bromo-5-hydroxypyridine), ensure complete conversion in subsequent steps to avoid carrying halogenated impurities into the final product.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of 5-Hydroxypyridine-2-carboxylic Acid?
A1: Common starting materials include 2-bromo-5-nitropyridine, which can be converted in a multi-step synthesis, or 5-hydroxy-2-methylpyridine (5-hydroxy-2-picoline) which can be oxidized.[12] Another approach involves the use of a protected starting material like 5-benzyloxy-2-cyanopyrimidine followed by hydrolysis and deprotection.[4]
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, C=N).
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify any impurities.
Q3: What are the storage conditions for this compound?
A3: It is typically a stable, off-white crystalline powder.[3] It should be stored in a cool, dry place away from direct sunlight and incompatible materials.
Q4: Is decarboxylation a significant issue during storage?
A4: At room temperature and under normal storage conditions, decarboxylation is generally not a significant concern. However, prolonged exposure to high temperatures or harsh acidic/basic conditions should be avoided.
Experimental Workflow & Diagrams
General Synthetic Strategy: A Conceptual Workflow
The synthesis of this compound often involves the introduction or modification of functional groups at the 2 and 5 positions of the pyridine ring. A generalized workflow is depicted below.
Troubleshooting Logic for Low Yield
When faced with a low yield, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical decision-making process.
References
-
The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Available at: [Link]
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. Available at: [Link]
-
The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Available at: [Link]
-
Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. Available at: [Link]
-
The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - NIH. Available at: [Link]
-
Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G. Available at: [Link]
-
The Chemical Versatility of 2-Hydroxypyridine in Synthesis. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. Available at: [Link]
- CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid - Google Patents.
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. Available at: [Link]
-
[Solved] The following carboxylic acids undergo decarboxylation upon - Testbook. Available at: [Link]
-
Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC - NIH. Available at: [Link]
-
4-Hydroxypyridine-Tautomerism - ChemTube3D. Available at: [Link]
-
The Chemical Versatility of 2-Bromo-5-hydroxypyridine in Synthesis. Available at: [Link]
-
Carboxylation in de novo purine biosynthesis - PubMed. Available at: [Link]
-
5-Bromo-3-hydroxypicolinic acid | C6H4BrNO3 | CID 46315212 - PubChem. Available at: [Link]
-
5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents.
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Technical Support Center: Optimizing the Synthesis of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Welcome to the technical support center for the synthesis of 5-Hydroxypyridine-2-carboxylic Acid Hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide practical, field-tested solutions to improve reaction yields and product purity. As a crucial intermediate in the pharmaceutical and agrochemical industries, mastering its synthesis is key to successful downstream applications.[1] This document provides in-depth troubleshooting guides for common synthetic routes, answers to frequently asked questions, and detailed experimental protocols.
I. Troubleshooting Guides for Common Synthetic Routes
The synthesis of 5-Hydroxypyridine-2-carboxylic Acid can be approached through several pathways, each with its own set of potential challenges. Below, we address the most common issues associated with two prevalent methods.
Route 1: Oxidation of a Substituted 2-Methylpyridine
A common and cost-effective method involves the oxidation of a 2-methylpyridine precursor, such as 5-hydroxy-2-methylpyridine or a protected analogue like 5-(benzyloxy)-2-methylpyridine, using a strong oxidizing agent like potassium permanganate (KMnO₄).
Diagram: Workflow for Troubleshooting the Oxidation Route
Caption: Troubleshooting workflow for the oxidation of a 2-methylpyridine precursor.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low Yield of Carboxylic Acid | Incomplete Oxidation: The methyl group is not fully oxidized to a carboxylic acid. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC to ensure the disappearance of the starting material. 2. Adjust KMnO₄ Stoichiometry: A molar ratio of 2-3 equivalents of KMnO₄ to 1 equivalent of the starting material is a good starting point. An insufficient amount will result in incomplete conversion.[2] |
| Presence of Dark, Tar-like Byproducts | Over-oxidation and Pyridine Ring Cleavage: Harsh reaction conditions (high temperature, strong acidity) can lead to the degradation of the pyridine ring into smaller, oxidized fragments.[2] | 1. Control Reaction pH: Perform the oxidation under neutral or slightly alkaline conditions. This minimizes the oxidative degradation of the electron-rich pyridine ring.[2] 2. Maintain Controlled Temperature: Keep the reaction temperature between 70-90°C. Excessive heat promotes unwanted side reactions.[2] 3. Slow Addition of KMnO₄: Add the potassium permanganate solution portion-wise to control the exotherm and prevent localized overheating. |
| Formation of 5-hydroxypyridine-2-carboxylic acid from a 5-benzyloxy precursor | Debenzylation: The benzyl protecting group can be cleaved under certain oxidative or acidic conditions. | 1. Optimize pH: Avoid strongly acidic conditions during the reaction and workup, which can facilitate the cleavage of the benzyl ether. 2. Milder Oxidizing Agents: If debenzylation is a persistent issue, consider alternative, milder oxidizing agents, although this may require significant process optimization. |
| Difficult Filtration of Manganese Dioxide (MnO₂) byproduct | Fine MnO₂ Particles: The formation of very fine MnO₂ particles can clog filter paper, making isolation of the product difficult. | 1. Coagulation of MnO₂: After the reaction, adding a small amount of a filter aid (e.g., Celite) before filtration can help to create a more porous filter cake. 2. Hot Filtration: Filtering the reaction mixture while it is still warm can sometimes improve the filtration rate. |
Route 2: Diazotization of 2-Amino-5-hydroxypyridine followed by Carboxylation
This route involves the conversion of a 2-amino group to a diazonium salt, which is then displaced. While versatile, this method is often plagued by the instability of the diazonium intermediate.
Diagram: Key Steps and Pitfalls in the Diazotization Route
Sources
Technical Support Center: 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Welcome to the technical support guide for the purification of 5-Hydroxypyridine-2-carboxylic Acid Hydrate (5-HPC-Hydrate). This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic workflows. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of 5-HPC is paramount to ensuring the success of subsequent reactions and the quality of the final product.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered when handling and purifying 5-HPC-Hydrate.
Q1: My batch of 5-HPC-Hydrate is pale yellow to brownish. What causes this discoloration and what is the first purification step I should try?
A: The observed color in your material typically arises from residual chromophoric impurities from the synthesis or minor degradation products. Common synthetic routes may leave behind starting materials or byproducts that are colored.[2][3] The primary and most effective method for removing such impurities is recrystallization . This technique leverages differences in solubility between 5-HPC-Hydrate and the impurities. A successful recrystallization should yield a white to off-white crystalline solid.[2][4]
Q2: I'm observing broad peaks or unexpected signals in the 1H NMR spectrum of my compound. What are the potential causes?
A: This is a frequent observation with several possible explanations:
-
Tautomerism: Hydroxypyridines can exist in equilibrium with their keto tautomers (pyridones).[5][6] This dynamic equilibrium can lead to peak broadening in NMR. The specific tautomeric form can be influenced by the solvent and temperature.
-
Hydrate vs. Anhydrous Form: Your sample may be a mixture of the monohydrate and the anhydrous form, leading to multiple sets of signals or broadened exchange peaks, particularly for the hydroxyl and amine protons.
-
pH Effects: The compound is amphoteric, possessing a carboxylic acid, a phenolic hydroxyl group, and a basic pyridine nitrogen. Traces of acid or base in your NMR solvent (e.g., DMSO-d6) can alter the protonation state and shift peak positions, sometimes leading to broadening.
-
Paramagnetic Impurities: Trace metal impurities can cause significant broadening of all signals. An acid-base workup or treatment with a chelating agent may be necessary if this is suspected.
Q3: My compound is not crystallizing from solution, or it is "oiling out." How can I resolve this?
A: Crystallization failure is usually a problem of selecting the right solvent and conditions. "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice.
-
For No Crystallization: The solution may be too dilute. Try slowly evaporating the solvent. If that fails, introduce an "anti-solvent"—a solvent in which your compound is insoluble—dropwise into the stirred solution until persistent turbidity is observed, then warm slightly to clarify and cool slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce nucleation.
-
For Oiling Out: Reheat the solution until the oil redissolves, then add more solvent to decrease the concentration. Alternatively, consider a different solvent system, perhaps a mixture (e.g., ethanol/water), which can modulate solubility more effectively.[5]
Q4: How can I confirm if my sample is the hydrate and ensure I have the desired form?
A: The presence of water can be confirmed quantitatively using Karl Fischer (KF) titration. For 5-Hydroxypyridine-2-carboxylic acid monohydrate (MW: 157.12 g/mol )[7], the theoretical water content is approximately 11.45%. Thermogravimetric Analysis (TGA) can also show a mass loss step corresponding to the loss of water upon heating. To obtain the anhydrous form, drying under vacuum at an elevated temperature (e.g., 60-80°C) may be effective, but care must be taken as the compound can be air-sensitive and has a high melting point.[2][4] It is often more practical to work with the stable monohydrate and account for the water content in calculations.
Part 2: In-Depth Purification Protocols & Troubleshooting
Method 1: Recrystallization - The Workhorse Technique
Causality & Principle: Recrystallization is effective because the desired compound and its impurities have different solubility profiles in a given solvent. An ideal solvent will dissolve the compound completely at high temperatures but only sparingly at low temperatures. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor upon crystallization). Given the polar and hydrogen-bonding capabilities of 5-HPC, polar protic solvents are excellent starting points.
Caption: Decision workflow for troubleshooting recrystallization.
-
Solvent Selection: Place a small amount of crude 5-HPC in several test tubes. Add potential solvents dropwise at room temperature. An ideal solvent will show poor solubility at room temperature. Heat the tubes that show poor solubility. A good solvent will fully dissolve the compound upon heating. Good candidates include water, ethanol, methanol, and acetone.[8] Solvent mixtures, like ethanol/water, are also highly effective.[5]
-
Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring. Add just enough hot solvent to fully dissolve the solid. Adding excess solvent will reduce your final yield.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove the charcoal and any insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to a constant weight.
| Solvent System | Typical Observation | Suitability |
| Water | Good solubility when hot, lower when cold. | Excellent choice, likely to preserve hydrate form. |
| Ethanol/Methanol | Good solubility.[8] | Good choice. May need cooling to low temperatures for high recovery. |
| Acetone | Soluble.[8] | May be too good a solvent, leading to low recovery. Best used as a co-solvent. |
| Ethanol/Water | Highly tunable. | Often the best option. Allows fine-tuning of polarity to exclude impurities. |
Method 2: Acid-Base Extraction
Causality & Principle: This powerful technique exploits the amphoteric nature of 5-HPC. The carboxylic acid group is acidic (pKa ~2-4), the pyridine nitrogen is weakly basic (pKa of protonated pyridine is ~5.2), and the phenolic hydroxyl is weakly acidic (pKa ~10). This allows for selective partitioning between an organic solvent and an aqueous solution by adjusting the pH. You can separate 5-HPC from neutral, basic, or very weakly acidic impurities.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. labproinc.com [labproinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5 [sigmaaldrich.com]
- 8. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID CAS#: 15069-92-8 [m.chemicalbook.com]
Technical Support Center: 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Welcome to the comprehensive technical support guide for 5-Hydroxypyridine-2-carboxylic Acid Hydrate (also known as 5-hydroxypicolinic acid). This resource is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions encountered during the handling, storage, and use of this versatile building block. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound is generally stable under normal ambient conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and heat. Refrigeration (2-8 °C) is ideal for minimizing potential degradation over extended periods.
Q2: Is 5-Hydroxypyridine-2-carboxylic Acid prone to degradation? What are the primary degradation pathways?
A2: Yes, under certain conditions, this compound can undergo side reactions. The two most prominent degradation pathways are:
-
Thermal Decarboxylation: This is the most common side reaction, where the molecule loses carbon dioxide (CO₂) upon heating to form 5-hydroxypyridine. This is a known reaction for picolinic acid derivatives.
-
Degradation at High pH: As a phenolic compound, the hydroxyl group is susceptible to oxidation, which is often accelerated under basic (alkaline) conditions. This can lead to the formation of colored impurities. Phenolic compounds, in general, can be unstable at high pH.[1]
Q3: My material has a slight yellow or brownish tint. Is it still usable?
A3: A slight discoloration may indicate the presence of minor impurities, potentially from oxidation or other side reactions during synthesis or storage. For many applications, a slightly off-white material may still be suitable. However, for sensitive applications such as in late-stage drug development or for quantitative studies, it is crucial to assess the purity. We recommend performing a purity analysis using techniques like HPLC or NMR spectroscopy. If purity is a concern, recrystallization can often remove these colored impurities.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Subsection 2.1: Low Yields and Unexpected Products in Reactions
Q4: I am performing a reaction with 5-Hydroxypyridine-2-carboxylic Acid at an elevated temperature and I'm getting a significant amount of a lower molecular weight byproduct. What is likely happening?
A4: The most probable cause is thermal decarboxylation . Heating 5-Hydroxypyridine-2-carboxylic Acid, especially above its melting point (which is in the range of 260-275 °C), can lead to the loss of the carboxylic acid group as CO₂, forming 5-hydroxypyridine. The decarboxylation of aromatic carboxylic acids is a known thermal process.[2]
Troubleshooting Workflow: Decarboxylation
Caption: Troubleshooting workflow for thermal decarboxylation.
Q5: My reaction mixture is turning dark brown/black when I use a strong base. What is causing this and how can I prevent it?
A5: The darkening of the reaction mixture under strong basic conditions is likely due to the oxidation of the phenolic hydroxyl group . At high pH, the hydroxyl group is deprotonated to a phenoxide, which is more susceptible to oxidation by atmospheric oxygen. This can lead to the formation of highly colored, complex byproducts.
Preventative Measures:
-
Use a Weaker Base: If the reaction chemistry allows, opt for a weaker organic or inorganic base (e.g., K₂CO₃, Et₃N) instead of strong bases like NaOH or KOH.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Lower Temperature: If possible, run the reaction at a lower temperature to reduce the rate of oxidation.
-
Protect the Hydroxyl Group: If the hydroxyl group is not involved in the desired transformation, consider protecting it with a suitable protecting group (e.g., as a benzyl ether or a silyl ether) prior to the base-mediated step.
Subsection 2.2: Formation of Insoluble Materials and Oligomers
Q6: I am trying to perform an esterification or amidation under acidic conditions and I'm observing the formation of an insoluble, sticky material. What could this be?
A6: You are likely observing self-esterification or polymerization . 5-Hydroxypyridine-2-carboxylic Acid contains both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group. Under conditions that activate the carboxylic acid (e.g., strong acid and heat, as in Fischer esterification), one molecule can react with another, leading to the formation of dimers, oligomers, or even polyesters.[3][4] This is a form of condensation polymerization.[5]
Proposed Self-Esterification Pathway
Caption: Simplified representation of dimer formation via self-esterification.
Mitigation Strategies:
-
Use a Coupling Agent at Room Temperature: Instead of harsh acidic conditions and heat, use a modern coupling agent (e.g., DCC, EDC, HATU) at or below room temperature. These reagents activate the carboxylic acid in situ for reaction with an external nucleophile, minimizing the opportunity for self-reaction.
-
Protect One of the Functional Groups: If you are reacting the carboxylic acid, consider protecting the hydroxyl group first. Conversely, if you are reacting the hydroxyl group, protect the carboxylic acid (e.g., as a methyl or ethyl ester).
Section 3: Protocols and Methodologies
Protocol 1: Purification of 5-Hydroxypyridine-2-carboxylic Acid by Recrystallization
This protocol is designed to remove common impurities, including the decarboxylation byproduct (5-hydroxypyridine) and colored oxidation products.
Principle: The choice of solvent is critical. An ideal solvent will dissolve the compound and impurities at high temperature but the desired compound will be significantly less soluble at low temperature, allowing it to crystallize out while impurities remain in the solution.[6]
Recommended Solvent System: Ethanol/Water or Methanol/Water.
Step-by-Step Procedure:
-
Dissolution: Place the crude 5-Hydroxypyridine-2-carboxylic Acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol or methanol to dissolve the solid completely. Stir and gently heat the mixture.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot alcohol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Removal of 5-Hydroxypyridine Byproduct using Acid-Base Extraction
This protocol is effective for separating the acidic 5-Hydroxypyridine-2-carboxylic Acid from its neutral decarboxylation byproduct, 5-hydroxypyridine.
Principle: This technique exploits the difference in acidity between the desired product and the byproduct. The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt, while the less acidic 5-hydroxypyridine remains in the organic phase.[7][8]
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent such as ethyl acetate.
-
Extraction with Weak Base: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel gently, venting frequently to release any CO₂ pressure.
-
Separation: Allow the layers to separate. The aqueous layer now contains the sodium salt of 5-Hydroxypyridine-2-carboxylic Acid, while the organic layer contains 5-hydroxypyridine and other neutral impurities.
-
Isolation of Byproduct (Optional): The organic layer can be dried over sodium sulfate, filtered, and concentrated to isolate the 5-hydroxypyridine byproduct for characterization.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid (e.g., 1M HCl) to a pH of approximately 3-4. 5-Hydroxypyridine-2-carboxylic Acid will precipitate out of the solution.
-
Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Section 4: Analytical Data for Impurity Identification
To effectively troubleshoot, it is essential to identify the impurities. Below is a table summarizing the expected analytical signatures of the most common byproduct.
| Compound | Structure | Molecular Weight | Key ¹H NMR Signals (DMSO-d₆) | Key IR Bands (cm⁻¹) |
| 5-Hydroxypyridine-2-carboxylic Acid | ![]() | 139.11 g/mol | ~13.0 (br s, 1H, COOH), ~10.0 (br s, 1H, OH), ~7.0-8.0 (m, 3H, aromatic) | ~3400-2400 (broad, O-H, COOH), ~1700 (C=O), ~1600 (C=C, aromatic) |
| 5-Hydroxypyridine | ![]() | 95.10 g/mol | ~9.5 (br s, 1H, OH), ~8.0 (s, 1H, H2), ~7.0-7.5 (m, 2H, H4, H6) | ~3300 (broad, O-H), ~1600, 1580 (C=C, C=N, aromatic) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.
References
- BenchChem (2025).Technical Support Center: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid. [Online PDF]
- Ningbo Inno Pharmchem Co., Ltd.5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. [Online]
- University of California, Los Angeles - Chemistry Department.Acid-Base Extraction. [Online]
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.
- Chem-Impex International.5-Hydroxy-pyridine-2-carboxylic acid. [Online]
- The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.[Source organization not explicitly named, commercial white paper].
- Wikipedia.Hammick reaction. [Online]
- LibreTexts Chemistry.Polyesters. [Online]
- Wikipedia.Acid–base extraction. [Online]
- LNEYA.
- Go, A. (2017).NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [YouTube Video]
- ChemicalBook.5-Hydroxypyrimidine synthesis. [Online]
- Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5(2), 131-145.
- LibreTexts Chemistry.
- Wentzel, M. (2020).
- Fisher, E. M. H., & Fisher, C. H. (1946).U.S. Patent No. 2,396,994. Washington, DC: U.S.
- Royal Society of Chemistry (2014).
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- 4. US2396994A - Condensation products of hydroxy carboxylic acids - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Reaction Conditions for 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Welcome to the technical support guide for 5-Hydroxypyridine-2-carboxylic Acid Hydrate (also known as 5-hydroxypicolinic acid). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis and purification. As a versatile intermediate in the pharmaceutical and agrochemical industries, optimizing its reaction conditions is crucial for achieving high yield and purity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: Understanding the fundamental properties is the first step to successful handling and reaction optimization.
-
Appearance : Off-white to pale yellow crystalline powder.[1][2]
-
Molecular Formula : C₆H₅NO₃ · H₂O.[3]
-
Molecular Weight : 157.12 g/mol (for the monohydrate).[3]
-
Solubility : It is soluble in solvents like dimethyl sulfoxide (DMSO), acetone, ethanol, and methanol.[4][5] Its solubility in water is limited but can be increased by adjusting the pH.
-
Stability & Storage : The compound is generally stable at room temperature.[2] For long-term storage, it is recommended to keep it under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent potential degradation.[2][5]
Q2: What are the primary applications of this compound?
A2: Its bifunctional nature, containing both a hydroxyl and a carboxylic acid group on a pyridine ring, makes it a valuable building block.
-
Pharmaceuticals : It serves as a key intermediate in the synthesis of novel drug candidates, particularly those targeting neurological disorders.
-
Agrochemicals : It is used in the development of advanced herbicides and fungicides, contributing to improved crop protection.[1]
-
Material Science : Researchers are exploring its use in creating new polymers and coatings with enhanced functionalities.
Q3: What are the most significant safety concerns when working with this compound and its precursors?
A3: Standard laboratory safety protocols should be followed. Key hazards include:
-
Irritation : The compound is classified as a skin, eye, and respiratory irritant.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.
-
Exothermic Reactions : Syntheses involving pyridine derivatives, such as nitration or oxidation, can be highly exothermic.[6] Failure to control the reaction temperature can lead to runaway reactions and the formation of byproducts.
In-Depth Troubleshooting Guide
This section addresses specific, complex issues that can arise during synthesis and workup.
Issue 1: Low Reaction Yield
Q: My reaction yield is consistently low, even though TLC analysis suggests full consumption of the starting material. What are the likely causes and how can I troubleshoot this?
A: Low yield despite complete conversion of starting material often points to one of three areas: competing side reactions, product degradation, or mechanical losses during workup and purification.
Systematic Troubleshooting Approach:
-
Identify Potential Side Reactions : The most common side reaction for pyridine carboxylic acids is decarboxylation, especially at elevated temperatures.[7][8] The hydroxyl group at the 5-position can influence the electron density of the ring, but the 2-carboxy group remains susceptible.
-
Analyze the Crude Product : Before any purification, take a sample of the crude reaction mixture for analysis (¹H NMR, LC-MS). Look for the signature of the decarboxylated product (5-hydroxypyridine) or other unexpected byproducts.
-
Re-evaluate Reaction Conditions :
-
Temperature : This is the most critical factor. Pyridine carboxylic acids can decarboxylate at high temperatures.[8] If your reaction requires heat, determine the minimum temperature necessary for a reasonable reaction rate. Running controlled experiments at different temperatures can identify an optimal balance.
-
pH : Extreme pH conditions, particularly in the final workup, can affect product stability. Neutralize the reaction mixture carefully.
-
-
Optimize Workup & Isolation :
-
Extraction : Ensure the pH of the aqueous layer is correctly adjusted to either protonate the pyridine nitrogen or deprotonate the carboxylic acid for efficient extraction and separation from non-basic or non-acidic impurities.[6]
-
Precipitation/Crystallization : If isolating by precipitation, ensure the pH is adjusted to the isoelectric point of the molecule to minimize its solubility. A slow, controlled pH adjustment can yield a purer, more easily filterable solid.
-
Visualization: Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose the cause of low reaction yields.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Product Purification Challenges
Q: My product is difficult to purify. Column chromatography results in significant tailing, and crystallization yields are poor.
A: The amphoteric nature of 5-Hydroxypyridine-2-carboxylic Acid (containing both a basic pyridine nitrogen and an acidic carboxylic acid) can complicate purification.
Optimizing Column Chromatography
The basicity of the pyridine nitrogen can cause strong interaction with the acidic silica gel surface, leading to peak tailing.[6]
-
Solution : Add a small amount of a competitive base or an acid to the eluent to mitigate this effect.
-
Basic Modifier : Add 0.5-1% triethylamine (TEA) to your solvent system. The TEA will preferentially bind to the acidic sites on the silica, allowing your product to elute more symmetrically.
-
Acidic Modifier : Alternatively, adding 0.5-1% acetic acid or formic acid to the eluent can protonate the pyridine nitrogen, reducing its interaction with the silica. This is often effective for pyridine carboxylic acids.
-
Improving Crystallization
Poor crystallization can be due to residual impurities or selection of a suboptimal solvent system.
-
Solvent Selection : A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Recommended Solvents : Given the compound's properties, consider solvent systems like Ethanol/Water, Methanol/Water, or Acetone/Heptane.[4][5]
-
Procedure :
-
Dissolve the crude product in the minimum amount of the hot, good solvent (e.g., ethanol).
-
Slowly add the anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the good solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
| Solvent System | Polarity Index (Good Solvent) | Rationale |
| Ethanol / Water | 5.2 | Good for moderately polar compounds. Water acts as an effective anti-solvent. |
| Methanol / Water | 6.6 | Similar to ethanol/water, but methanol's higher polarity may be better for more polar impurities. |
| Acetone / Heptane | 5.1 | A non-aqueous system. Heptane is a non-polar anti-solvent, effective for precipitating the polar product. |
| Dimethylformamide (DMF) / Water | 6.4 | Use DMF for compounds that are difficult to dissolve, but be aware of its high boiling point. |
Issue 3: Potential for Decarboxylation
Q: I am concerned about decarboxylation as a side reaction. What is the mechanism, and what specific conditions should I avoid?
A: Decarboxylation of 2-pyridinecarboxylic acids is a well-documented thermal decomposition pathway.[9] The reaction proceeds through a zwitterionic intermediate where the pyridine nitrogen is protonated. The positive charge on the nitrogen acts as an electron sink, stabilizing the negative charge that develops on the ring as the C-C bond breaks and CO₂ is eliminated.[7][10]
Conditions Promoting Decarboxylation:
-
High Temperatures : This is the primary driver. Most pyridine carboxylic acids are susceptible to decarboxylation at temperatures above 150-200°C.[7]
-
Strongly Acidic Conditions : While the reaction can occur in neutral solvents, strong acid can facilitate the formation of the protonated intermediate required for one of the proposed decarboxylation mechanisms.[9]
-
Solvent Effects : The reaction rate can be influenced by the solvent. Non-aqueous, high-boiling point solvents may require higher temperatures, increasing the risk.
Preventative Measures:
-
Strict Temperature Control : Maintain the reaction temperature below 120°C if possible. Use an oil bath and a temperature controller for precise regulation.
-
Avoid Prolonged Heating : Once the reaction is complete, cool it down promptly. Avoid unnecessary refluxing for extended periods.
-
Careful pH Management : During workup, avoid boiling the solution under strongly acidic conditions.
Visualization: Purification Method Selection
Use this decision tree to select an appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
References
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(1), 1342-1347.
- Brown, E. V., & Neil, R. J. (1971). Decarboxylation of 5-substituted 2-pyridinecarboxylic acids. The Journal of Organic Chemistry, 36(25), 3993-3996.
- Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1-8.
- Dunn, G. E., & Lee, G. K. J. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 9-16.
- Miller, W. G., & Frye, J. H. (1964). Kinetic Studies of the Decarboxylation of Some N-Substituted Pyridinecarboxylic Acids. Journal of the American Chemical Society, 86(24), 5229-5233.
-
Autech. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. Retrieved from [Link]
- Grabar, K. A., et al. (2021). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 21(3), 1698-1713.
-
Goatley, M., & Sample, T. (2014). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]
- Google Patents. (2014). CN103880757A - Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid.
- Behrman, E. J. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
- Aakeröy, C. B., et al. (2011). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 13(19), 5785-5794.
- Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.
- Gholam-Hossein, I., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Pharmaceutical Sciences, 27(3), 366-377.
- Vangala, V. R., et al. (2011). Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design, 11(11), 4861-4874.
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- 4. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID | 15069-92-8 [chemicalbook.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Kinetics and mechanism of decarboxylation of some pyridinecarboxy...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Welcome to the technical support guide for 5-Hydroxypyridine-2-carboxylic Acid Hydrate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for investigating the stability and degradation pathways of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, stability, and general properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry place, typically between 0-8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants. For analytical standards and sensitive experiments, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.
Q2: Is this compound sensitive to light?
A2: Yes, pyridine-based compounds, particularly those with hydroxyl substitutions, can be light-sensitive.[2] Photodegradation is a common pathway for this class of molecules. Therefore, it is crucial to store the compound in an amber vial or a container protected from light. All experimental solutions should be prepared with minimal light exposure and stored appropriately.
Q3: What are the primary degradation pathways I should be concerned with for this molecule?
A3: Based on its structure—a hydroxylated pyridine ring with a carboxylic acid group—the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.[3][4]
-
Hydrolysis: The compound may be susceptible to degradation in acidic or basic aqueous solutions, potentially leading to decarboxylation.
-
Oxidation: The pyridine ring and hydroxyl group can be targets for oxidation, which may lead to the formation of N-oxides or ring-opened products.[5]
-
Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to various degradation products.[2]
-
Thermal Degradation: High temperatures can cause decarboxylation or other decomposition reactions.
Q4: What analytical techniques are most suitable for studying the degradation of this compound?
A4: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a UV or photodiode array (PDA) detector. For definitive identification of degradation products, coupling the LC system to a mass spectrometer (LC-MS) is essential for structural elucidation.[3]
Section 2: Troubleshooting Guide for Degradation Studies
This guide provides solutions to common problems encountered during the experimental investigation of this compound degradation.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in the control sample (time zero). | 1. Degradation during sample preparation (e.g., exposure to light, reactive solvent).2. Contaminated solvent, buffer, or glassware.3. The compound is unstable in the chosen dissolution solvent. | 1. Prepare samples under controlled lighting (e.g., yellow light). Use fresh, high-purity solvents and mobile phases.2. Perform a blank run (injection of solvent only) to check for system contamination.3. Evaluate the stability of the compound in your chosen solvent over a short period (e.g., 24 hours) at room temperature. Consider using a buffered aqueous solution or a non-reactive organic solvent like acetonitrile. |
| No degradation is observed under stress conditions (e.g., 0.1 M HCl at 60°C). | 1. The compound is highly stable under the applied conditions.2. Insufficient stress duration or intensity. | 1. Increase the severity of the stress condition. For hydrolysis, you can increase the acid/base concentration (e.g., to 1 M) or the temperature (e.g., to 80°C or reflux).[3] For oxidation, increase the concentration of the oxidizing agent or the reaction time.2. Ensure the stress is applied for a sufficient duration. Forced degradation studies aim for 5-20% degradation to ensure the analytical method can detect the degradants.[4] |
| Too much degradation (>50%) occurs, and the main peak is almost gone. | 1. The stress conditions are too harsh for the molecule. | 1. Reduce the intensity of the stressor. Use a lower temperature, a more dilute acid/base/oxidizing agent, or a shorter exposure time. The goal is to generate a representative profile of degradation products without completely destroying the parent molecule.[4] |
| Poor mass balance in the chromatogram (sum of parent and degradant peaks is <95%). | 1. Degradation products are not UV-active or have a very different absorption maximum.2. Degradants are not eluting from the HPLC column (either too polar or too non-polar).3. Volatile degradation products have formed and been lost.4. Degradants have precipitated out of the solution. | 1. Use a photodiode array (PDA) detector to examine the entire UV spectrum and check for peaks at different wavelengths. LC-MS is invaluable here as it does not rely on UV absorbance.2. Modify the HPLC gradient. Extend the gradient to a higher organic phase concentration to elute non-polar compounds. For highly polar compounds, consider a HILIC or mixed-mode column.3. This is a known challenge. While difficult to quantify without techniques like headspace GC-MS, it's an important factor to consider in your interpretation.4. Visually inspect your stressed samples for any precipitate before injection. If present, attempt to dissolve it in a stronger solvent for analysis. |
Section 3: Experimental Protocols and Methodologies
This section provides a detailed protocol for conducting a forced degradation study, a critical step in understanding the stability of this compound.
Protocol: Forced Degradation (Stress) Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish stability-indicating analytical methods.[6][7]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of 1 mg/mL.
-
Causality: Using a mix of organic and aqueous solvent ensures solubility and compatibility with reverse-phase HPLC. A 1 mg/mL concentration is standard for these studies.[4]
2. Stress Conditions:
-
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid. Heat at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide. Keep at room temperature for 4 hours.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Prepare a solution in 50:50 acetonitrile/water. Heat at 80°C for 48 hours. Also, test the solid powder in a hot air oven at 80°C.
-
Photolytic Degradation: Expose the solution (in a quartz vial) to a photostability chamber with a light source providing both UV and visible light (ICH Q1B guideline conditions).[4] Run a dark control sample wrapped in aluminum foil in parallel.
3. Sample Treatment and Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralization:
-
For the acid-stressed sample, neutralize with an equivalent volume of 0.1 M NaOH.
-
For the base-stressed sample, neutralize with an equivalent volume of 0.1 M HCl.
-
-
Dilution: Dilute all samples (including the neutralized ones and the thermal/photolytic/oxidative samples) with the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV/PDA method. Use LC-MS to obtain mass information on the observed degradation peaks.
Visual Workflow of the Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Hypothesized Degradation Pathways
The following diagram illustrates potential degradation pathways based on the chemical structure and established reactivity of similar compounds. These pathways must be confirmed experimentally.
Caption: Hypothesized degradation pathways for the title compound.
References
-
Photodegradation of compound 5 under light irradiation with increasing time in DMF. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
Forced Degradation Studies. (2016). MedCrave. Retrieved January 2, 2026, from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 2, 2026, from [Link]
-
5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]
- Szabó, K. J., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design.
-
Pathways that degrade pyridine derivatives through 2,5-DHP. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
- Bagdžiūnaitė, D., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-15.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biomedres.us [biomedres.us]
troubleshooting guide for 5-Hydroxypyridine-2-carboxylic Acid Hydrate experiments
Technical Support Center: 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Welcome to the technical support center for this compound (also known as 5-Hydroxypicolinic acid). This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during experimentation. The following FAQs are structured to address specific issues, explaining the underlying chemical principles and offering validated, step-by-step solutions.
Part 1: Compound Handling, Storage, and Solubility
This section addresses the foundational aspects of working with this compound, ensuring experimental success from the very beginning.
FAQ 1: I'm having trouble dissolving the compound. What are the recommended solvents?
Answer:
Complete dissolution is critical for reaction success. This compound exhibits moderate to good solubility in polar organic solvents but is poorly soluble in non-polar solvents.
Causality & In-Depth Explanation: The molecule's structure contains a polar pyridine ring, a hydroxyl group, and a carboxylic acid group, all of which can participate in hydrogen bonding. This makes it amenable to dissolution in solvents that can also act as hydrogen bond donors or acceptors. Its hydrate form (C₆H₅NO₃ · H₂O) means water is already present in the crystal lattice, further influencing its solubility profile.[1]
Troubleshooting & Protocol:
-
Primary Solvents: For reactions, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent choices for achieving high concentrations.
-
Protic Solvents: Methanol and ethanol are effective for dissolution, especially for analytical purposes like preparing HPLC samples.[2]
-
Aprotic Solvents: Acetone is also a viable solvent.[2]
-
Insoluble: The compound has very poor solubility in non-polar solvents like hexanes, toluene, and dichloromethane.
-
Heating: Gentle warming can aid dissolution in solvents like methanol or ethanol, but be cautious of potential degradation at high temperatures (see FAQ 2).
Solubility Summary Table:
| Solvent | Solubility | Recommended Use |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | High | Reactions, NMR, Stock Solutions |
| Dimethylformamide (DMF) | High | Reactions, Peptide Coupling |
| Methanol, Ethanol | Good | Reactions, HPLC/LC-MS Sample Prep |
| Acetone | Good | General Laboratory Use |
| Water | Sparingly Soluble | Limited, pH-dependent |
| Dichloromethane (DCM) | Poor | Not Recommended |
| Toluene, Hexanes | Poor | Not Recommended |
FAQ 2: What are the optimal storage conditions? Are there any stability concerns?
Answer:
Yes, there are stability concerns, primarily related to temperature and atmosphere. Proper storage is crucial to maintain the compound's purity. The recommended storage condition is under an inert gas (nitrogen or Argon) at 2-8°C.[2][3]
Causality & In-Depth Explanation:
-
Thermal Decarboxylation: Pyridine carboxylic acids can undergo thermal decarboxylation, where the carboxylic acid group is lost as CO₂.[4][5] While the melting point is high (267-275 °C), prolonged exposure to elevated temperatures, even below this range, can initiate slow decomposition, leading to the formation of 5-hydroxypyridine.[1] This is a critical consideration for reactions run at high temperatures.
-
Oxidation: The electron-rich pyridine ring, activated by the hydroxyl group, can be susceptible to oxidation over time, especially when exposed to air and light. This can lead to discoloration (e.g., turning from off-white to tan or brown).
Recommended Storage Protocol:
-
Atmosphere: Transfer the compound from its original container inside a glovebox or flush the vial headspace with a dry, inert gas like argon or nitrogen before sealing.
-
Temperature: Store the sealed container in a refrigerator at 2-8°C.[3]
-
Container: Use a tightly sealed, opaque or amber glass vial to protect from moisture and light.[6]
-
Incompatibilities: Store away from strong oxidizing agents.
Part 2: Reaction Troubleshooting
The bifunctional nature of this molecule presents unique opportunities and challenges. This section troubleshoots common synthetic hurdles.
Diagram: Key Reactive Sites
This diagram illustrates the primary points of reactivity on the molecule, which is essential for understanding potential side reactions.
Caption: Key reactive sites on 5-Hydroxypyridine-2-carboxylic Acid.
FAQ 3: My amide/ester coupling reaction has a low yield. What are the likely causes and solutions?
Answer:
Low yields in coupling reactions are typically due to one of three factors: (1) suboptimal activation of the carboxylic acid, (2) competitive side reactions at the phenolic hydroxyl group, or (3) decomposition of the starting material or product.
Causality & In-Depth Explanation: The molecule has two acidic protons: one on the carboxylic acid (pKa ~3-4) and one on the phenolic hydroxyl group (pKa ~8-9). In the presence of a base, the more acidic carboxylic acid will be deprotonated first. However, strong bases or harsh conditions can also deprotonate the hydroxyl group, opening it up to undesired acylation or other side reactions. Standard Fischer esterification (refluxing in alcohol with a strong acid catalyst) is often problematic, as the high temperatures can cause decarboxylation.[4][7]
Troubleshooting Workflow for Coupling Reactions:
Sources
- 1. 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5 [sigmaaldrich.com]
- 2. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID CAS#: 15069-92-8 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Carbanions from Decarboxylation of Orotate Analogues: Stability and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 [chemicalbook.com]
stability issues with 5-Hydroxypyridine-2-carboxylic Acid Hydrate in solution
Welcome to the technical support guide for 5-Hydroxypyridine-2-carboxylic Acid Hydrate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. We will address common challenges, offer troubleshooting protocols, and explain the underlying chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our team receives regarding the handling and stability of this compound in solution.
Q1: My solution of this compound has developed a yellow or brown tint upon standing. What is causing this discoloration?
Answer: Discoloration is a common indicator of chemical degradation. This is often due to oxidation of the hydroxypyridine ring, which can create highly conjugated systems that absorb visible light. The process can be accelerated by exposure to air (oxygen), light, high pH, or trace metal contaminants.
Scientific Explanation: The 5-hydroxy group makes the pyridine ring electron-rich and thus more susceptible to oxidation compared to unsubstituted pyridine. Oxidative pathways can lead to the formation of quinone-like structures or other colored byproducts. While the precise degradation pathway in a lab setting is complex, it is analogous to microbial degradation processes where pyridine derivatives are hydroxylated as an initial step before ring cleavage.[1][2] To minimize this, it is crucial to use high-purity solvents, consider de-gassing solvents to remove dissolved oxygen, and protect solutions from light.
Q2: What is the optimal pH range for preparing and storing solutions of this compound?
Answer: Slightly acidic to neutral pH (approx. 4-7) is generally recommended. The compound's stability is compromised under strongly acidic or strongly alkaline conditions.[3]
Scientific Explanation: this compound has three key ionizable groups: the carboxylic acid, the pyridine nitrogen, and the phenolic hydroxyl group.
-
Strongly Acidic (pH < 2): The pyridine nitrogen is protonated, which can increase the compound's solubility in aqueous media but may also catalyze hydrolysis or other degradation reactions.
-
Strongly Alkaline (pH > 9): The hydroxyl and carboxylic acid groups will be deprotonated. The resulting phenoxide is highly susceptible to oxidation, which is often the primary degradation pathway in basic solutions. Maintaining a mid-range pH keeps the molecule in its most stable form, balancing solubility and chemical stability.
Q3: What is the best solvent for preparing a stable stock solution, and what are the recommended storage conditions?
Answer: For organic stock solutions, dimethyl sulfoxide (DMSO), ethanol, or methanol are suitable choices.[4] For aqueous experiments, prepare fresh solutions in a suitable buffer (e.g., phosphate or acetate) within the optimal pH range. Store all stock solutions tightly sealed at 2-8°C for short-term use or -20°C for long-term storage, and protect them from light.[3][5]
Scientific Explanation: Aprotic solvents like DMSO can offer good stability by minimizing proton-exchange-related degradation. Alcohols like ethanol and methanol are also effective solubilizing agents.[4] Regardless of the solvent, temperature is a key factor. Storing solutions at reduced temperatures (2-8°C or -20°C) slows down the rate of all potential degradation reactions, preserving the compound's integrity over time.[3] The hydrate nature of the solid means it contains bound water; however, in solution, the primary stability concerns shift to the solute's interaction with the solvent and environmental factors.
Q4: How can I determine if my compound is degrading and distinguish degradation from simple precipitation?
Answer: Visual inspection is the first step; look for color change or the formation of particulates. To definitively assess stability, a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is required. This technique can separate the parent compound from its degradation products and quantify its concentration over time.
Scientific Explanation: Precipitation is a physical process where the compound comes out of solution, usually due to low solubility or temperature changes, and can often be reversed by warming or adding more solvent. Degradation is a chemical change where the molecule itself is altered. An HPLC method is considered "stability-indicating" when it can resolve the peak of the active compound from all known degradation product peaks. Monitoring the peak area of the parent compound over time provides a quantitative measure of its stability. The appearance of new peaks is a direct sign of degradation.
Troubleshooting and Experimental Protocols
This section provides actionable workflows to mitigate and analyze stability issues.
Logical Flow of Potential Degradation
The following diagram illustrates the potential stressors that can lead to the degradation of this compound in solution.
Caption: Potential degradation pathways for 5-Hydroxypyridine-2-carboxylic Acid.
Protocol 1: Preparation of a Stable Stock Solution
This protocol details the recommended procedure for preparing a stock solution with enhanced stability.
Materials:
-
This compound solid
-
Solvent: DMSO or Ethanol (HPLC grade or higher)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Weighing: Accurately weigh the required amount of the solid compound in a clean weighing boat.
-
Dissolution: Transfer the solid to a volumetric flask. Add approximately 70% of the final volume of the chosen solvent (e.g., DMSO).
-
Mixing: Gently swirl the flask to dissolve the compound completely. You may use a vortex mixer on a low setting if necessary. Avoid vigorous shaking, which can introduce atmospheric oxygen.
-
Final Volume: Once fully dissolved, add the solvent to the calibration mark on the flask.
-
Storage: Invert the flask several times to ensure homogeneity. Aliquot the solution into amber glass vials, flush with an inert gas like nitrogen or argon if high stability is critical, and seal tightly.
-
Labeling and Storage: Label the vials clearly with the compound name, concentration, date, and solvent. Store at -20°C for long-term use.[3]
Protocol 2: Workflow for a Basic Stability Assessment via HPLC
This workflow allows for quantitative monitoring of the compound's stability under various conditions.
Caption: Experimental workflow for assessing solution stability.
Data Presentation: Stability Analysis
Results from the stability study should be tabulated for clear interpretation. The goal is to quantify the percentage of the initial concentration remaining at each time point.
| Storage Condition | Time = 0 hrs | Time = 24 hrs | Time = 48 hrs | Time = 1 week |
| 4°C, Protected from Light | 100% | 99.8% | 99.5% | 99.1% |
| 25°C, Protected from Light | 100% | 98.5% | 97.2% | 94.0% |
| 25°C, Exposed to Light | 100% | 95.1% | 90.3% | 81.5% |
| 25°C, pH 9.0 Buffer | 100% | 88.0% | 75.6% | 52.3% |
Table 1: Example stability data for this compound. Data is hypothetical and for illustrative purposes.
References
-
5-hydroxypyrazine-2-carboxylic acid-MSDS - BioCrick. (n.d.). Retrieved from [Link]
-
2-Pyridinecarboxylic acid, 5-hydroxy-, hydrazide Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]
-
SAFETY DATA SHEET: 5-Hydroxypyridine-2-carboxylic acid. (2024, April 1). Fisher Scientific. Retrieved from [Link]
-
The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]
-
Yao, Y., et al. (2016). Pathways that degrade pyridine derivatives through 2,5-DHP. ResearchGate. Retrieved from [Link]
-
Wolska, J., & Cielecka-Piontek, J. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 963. Retrieved from [Link]
-
N.V., & S.A. (2013). Development of stability-indicating analytical methods. TrAC Trends in Analytical Chemistry, 49, 129-141. Retrieved from [Link]
Sources
handling and safety precautions for 5-Hydroxypyridine-2-carboxylic Acid Hydrate
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 5-Hydroxypyridine-2-carboxylic Acid Hydrate. Its purpose is to provide clear, actionable guidance on safe handling, storage, and emergency procedures, moving beyond a simple checklist to explain the scientific reasoning behind each precaution. Our goal is to empower you to work safely and effectively with this versatile chemical intermediate.
Section 1: Core Hazard Profile & Chemical Identity
This section provides an at-a-glance summary of the compound's identity and primary hazards. Understanding these fundamentals is the first step in a robust safety assessment.
Frequently Asked Question
Q: What is this compound, and what are its primary hazards?
A: this compound (also known as 5-Hydroxypicolinic acid) is an off-white to beige crystalline solid.[1][2] It is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, particularly for creating complex, biologically active molecules.[2]
Despite its utility, it is classified as a hazardous chemical with the signal word "Warning".[3][4][5] The primary hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3][5][6]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[3][5][6]
-
Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[3][4][5][6]
It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to mitigate these risks.
Key Chemical Data Summary
| Property | Value | Source(s) |
| Chemical Name | 5-Hydroxypyridine-2-carboxylic acid monohydrate | [4] |
| Synonyms | 5-Hydroxypicolinic acid | [1][2][6] |
| CAS Number | 1194707-71-5 (Monohydrate); 15069-92-8 (Acid) | [1][3][4] |
| Molecular Formula | C₆H₅NO₃ · H₂O | [4] |
| Molecular Weight | 157.12 g/mol | [4] |
| Appearance | Off-white to pale yellow crystalline powder/solid | [1][2][7] |
| Hazard Statements | H315, H319, H335 | [3][4] |
| Signal Word | Warning | [3][4] |
Section 2: Personal Protective Equipment (PPE) Protocol
Proper PPE is your primary line of defense against chemical exposure. This section details the required equipment and explains the rationale for each, ensuring you are protected during handling.
Troubleshooting Guide: PPE Selection
Q: I'm setting up a new experiment. What is the mandatory PPE for handling this compound under standard laboratory conditions?
A: For any work involving this compound, the following PPE is mandatory to prevent skin, eye, and incidental exposure:
-
Eye and Face Protection: Chemical safety goggles conforming to European Standard EN166 or OSHA 29 CFR 1910.133 are required.[3][8] These provide a seal around the eyes to protect against dust particles and accidental splashes. A face shield should be worn over goggles if there is a significant risk of splashing.[9]
-
Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile rubber.[3][10] Nitrile offers good resistance against a variety of chemical classes and provides a durable barrier to fine powders.[10] Always inspect gloves before use and remove them with care to avoid contaminating your skin.
-
Skin and Body Protection: A long-sleeved laboratory coat is required to protect your skin from accidental contact.[3]
Caption: PPE Selection Workflow Diagram.
Q: I am weighing out the powder and have noticed some of it becoming airborne. Is my standard PPE sufficient?
A: No, this situation presents an elevated risk. The primary hazard from airborne powder is respiratory irritation (H335).[3] Your standard PPE does not protect your respiratory system.
Causality: The fine particles of the compound can be easily inhaled, leading to irritation of the nose, throat, and lungs. The best practice is to prevent dust generation at the source.
Corrective Action:
-
Primary Control (Engineering): All manipulations of the solid compound that could generate dust, such as weighing or transferring, must be conducted inside a certified chemical fume hood.[9] The fume hood's exhaust ventilation will capture and remove airborne particles before they can enter your breathing zone.
-
Secondary Control (Respiratory Protection): If engineering controls are insufficient or unavailable, a NIOSH/MSHA-approved respirator with a particulate filter must be used.[3][8] This should be considered a secondary measure to proper ventilation.
Section 3: Safe Handling & Storage Procedures
Proper handling and storage are critical for maintaining the compound's integrity and ensuring a safe laboratory environment.
Frequently Asked Questions
Q: What are the essential "do's and don'ts" for handling the solid form of this chemical?
A: Adherence to these fundamental practices is non-negotiable for safe experimentation.
-
DO handle this product only in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[5][11]
-
DO wear all prescribed PPE, including goggles, gloves, and a lab coat.[12]
-
DO wash your hands and any exposed skin thoroughly with soap and water after handling.[12]
-
DO NOT allow the powder to come into contact with your skin, eyes, or clothing.[5][11]
-
DO NOT eat, drink, or smoke in the area where the chemical is being handled or stored.[5]
-
DO NOT create dust clouds. Use spatulas and other tools gently to transfer the solid. Avoid pouring the powder from a height.
Q: How should I properly store this chemical to ensure its long-term stability?
A: Proper storage is essential for preserving the chemical's purity and preventing degradation.
-
Core Requirement: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[11][12]
-
Expert Recommendation: For optimal long-term stability and to maintain purity, especially for sensitive applications, store the compound under an inert gas (like nitrogen or argon) at 2-8°C.[6][7]
Causality: Storing the compound in a cool, dry environment minimizes the risk of thermal degradation and unwanted reactions with atmospheric moisture. A tightly sealed container prevents contamination.[12] Storage at refrigerated temperatures further slows any potential degradation pathways.
Section 4: Emergency Response & First Aid
Even with careful planning, accidents can occur. This section provides clear, step-by-step instructions for managing spills and exposures.
Troubleshooting Guide: Spills & Exposure
Q: I've accidentally spilled a small amount of the powder on the laboratory bench. What is the correct cleanup protocol?
A: For small, contained spills, follow this procedure. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
Experimental Protocol: Small Spill Cleanup
-
Ensure Safety: Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat). If not already in a fume hood, ensure the area is well-ventilated and restrict access to others.
-
Contain Spread: Do not use a dry cloth or paper towel, as this will generate dust.
-
Collect Material: Gently sweep up the spilled solid with a brush and dustpan.[5] Place the collected material into a suitable, labeled container for chemical waste disposal.
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., water or ethanol), followed by a wash with soap and water.[9]
-
Dispose: All cleanup materials (gloves, wipes, etc.) must be placed in the designated solid chemical waste container.
-
Report: Inform your supervisor and document the incident according to your laboratory's policies.
Q: A colleague has gotten the powder on their skin or in their eyes. What are the immediate first aid steps?
A: Immediate and decisive action is critical to minimize injury. The following diagram and instructions outline the necessary steps.
Caption: Emergency First Aid Response Flowchart.
-
If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][12] Remove any contaminated clothing. If skin irritation occurs or persists, seek medical attention.[3][12]
-
If in Eyes: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][12] If present and easy to do, remove contact lenses. Continue rinsing and seek immediate medical attention.[3][12]
-
If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[3][5][12] If the person feels unwell or has difficulty breathing, call a poison center or doctor.[3][12]
-
If Swallowed: Rinse the mouth with water and then drink plenty of water.[3][12] Do not induce vomiting.[5] Seek medical attention if symptoms occur.[3][12]
Section 5: Disposal Guidelines
Q: How do I dispose of waste containing this compound?
A: This material must be disposed of as hazardous chemical waste.
-
Regulatory Compliance: All disposal practices must comply with federal, state, and local environmental regulations.[9]
-
Containerization: Collect waste material and contaminated items (e.g., gloves, weigh paper) in a clearly labeled, sealed container suitable for chemical waste.
-
Prohibition: DO NOT empty into drains or dispose of with regular trash.[9]
-
Consultation: Always consult with your institution's EHS department for specific guidance and to arrange for proper disposal by an approved waste disposal plant.[5][12]
References
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Title: 2-Pyridinecarboxylic acid, 5-hydroxy-, hydrazide Safety Data Sheets(SDS) Source: lookchem URL: [Link]
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Title: SAFETY DATA SHEET: 3-Hydroxypyridine-2-carboxylic acid Source: Thermo Fisher Scientific URL: [Link]
-
Title: Personal Protective Equipment (PPE) Source: CHEMM URL: [Link]
-
Title: Personal Protective Equipment Source: ASHP Publications URL: [Link]
-
Title: 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: A Guide to Non-Respiratory Personal Protective Equipment (PPE) Source: Health and Safety Authority (HSA) URL: [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of 5-Hydroxypyridine-2-carboxylic Acid Hydrate: A Prolyl Hydroxylase Inhibitor in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic intervention targeting cellular oxygen sensing pathways, the inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promising strategy. These enzymes are central regulators of the hypoxia-inducible factor (HIF) pathway, which orchestrates cellular responses to low oxygen conditions. This guide provides an in-depth technical analysis of the bioactivity of 5-Hydroxypyridine-2-carboxylic Acid Hydrate, a molecule belonging to a class of compounds known to inhibit 2-oxoglutarate (2OG) dependent oxygenases, including PHDs.
We will objectively compare its underlying mechanism and structural rationale with leading clinical-stage PHD inhibitors: Roxadustat, Vadadustat, and Daprodustat. This guide is designed to equip researchers, scientists, and drug development professionals with the critical insights and detailed experimental methodologies necessary to evaluate and validate the bioactivity of this and similar compounds.
The Hypoxia-Inducible Factor (HIF) Pathway: A Primer on the Target
Under normal oxygen levels (normoxia), the α-subunit of the HIF transcription factor is continuously targeted for degradation. This process is initiated by the hydroxylation of specific proline residues within the HIF-α subunit, a reaction catalyzed by PHD enzymes. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby mark HIF-α for proteasomal degradation.
In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished. As a result, HIF-α is stabilized, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-β subunit. The active HIF heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and cellular metabolism.
Inhibitors of PHDs, such as 5-Hydroxypyridine-2-carboxylic Acid, mimic the hypoxic state by blocking the enzymatic activity of PHDs, leading to the stabilization of HIF-α and the subsequent activation of its downstream targets.
Caption: Figure 1: The HIF-1α Signaling Pathway and Point of Intervention for PHD Inhibitors.
Comparative Analysis of PHD Inhibitors
The following table summarizes the reported inhibitory concentrations (IC50) for leading clinical-stage PHD inhibitors against PHD2, the primary regulator of HIF-α in most tissues. It is crucial to note that these values are compiled from various sources and experimental conditions, which can influence the apparent potency.
| Inhibitor | Chemical Structure | PHD2 IC50 (nM) | Key Characteristics |
| 5-Hydroxypyridine-2-carboxylic Acid | Data not publicly available | A pyridine-2-carboxylic acid derivative, a structural motif known to inhibit 2-oxoglutarate dependent dioxygenases.[1][2] | |
| Roxadustat (FG-4592) | ~27[1] | An orally active PHD inhibitor approved in several countries for the treatment of anemia in chronic kidney disease (CKD).[3] | |
| Vadadustat (AKB-6548) | ~29[1] | An oral HIF-PH inhibitor investigated for the treatment of anemia due to CKD.[2][4] | |
| Daprodustat (GSK1278863) | ~67[1] | An oral PHD inhibitor approved for the treatment of anemia of CKD.[5] | |
| IOX2 (Reference Compound) | ~21[2] | A potent and selective cell-permeable PHD2 inhibitor often used as a reference compound in research. |
Experimental Validation of Bioactivity: Protocols and Workflows
To rigorously assess the bioactivity of this compound and compare it to other PHD inhibitors, a multi-tiered experimental approach is essential. This should encompass in vitro enzymatic assays and cell-based functional assays.
In Vitro Enzymatic Inhibition Assay
The primary validation step is to determine the direct inhibitory effect of the compound on the enzymatic activity of purified PHD2. An Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a sensitive and high-throughput method for this purpose.
Principle: This assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2. The hydroxylated peptide is then recognized by a specific antibody conjugated to acceptor beads, while the biotinylated peptide is captured by streptavidin-coated donor beads. In the presence of an inhibitor, hydroxylation is reduced, leading to a decrease in the proximity-based luminescent signal.
Experimental Protocol: AlphaScreen Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Prepare a stock solution of this compound and alternative inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare a solution of recombinant human PHD2 (e.g., 10 nM), Fe(II) sulfate (e.g., 20 µM), and L-ascorbic acid (e.g., 200 µM) in the reaction buffer.
-
Prepare a substrate solution containing a biotinylated HIF-1α peptide (e.g., 150 nM) and 2-oxoglutarate (e.g., 5 µM) in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the PHD2 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate solution and incubate for 10 minutes at room temperature.
-
Stop the reaction and add a detection mixture containing the acceptor beads conjugated to the anti-hydroxy-HIF-1α antibody and streptavidin-coated donor beads.
-
Incubate in the dark for 1 hour at room temperature.
-
-
Data Analysis:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Figure 2: Workflow for the AlphaScreen-based PHD2 Inhibition Assay.
Cellular Bioactivity Assays
Demonstrating target engagement and functional consequences in a cellular context is crucial. This involves assessing the stabilization of HIF-1α and the upregulation of its target genes.
1. HIF-1α Stabilization by Western Blot
Principle: This assay directly visualizes the accumulation of the HIF-1α protein in cells treated with a PHD inhibitor under normoxic conditions.
Experimental Protocol: Western Blot for HIF-1α
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, Hep3B, or RCC4) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or alternative inhibitors for a defined period (e.g., 4-6 hours) under normoxic conditions.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for HIF-1α.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
2. Target Gene Expression by Quantitative PCR (qPCR)
Principle: This assay quantifies the transcriptional upregulation of HIF-1α target genes, such as VEGF and EPO, in response to PHD inhibitor treatment.
Experimental Protocol: qPCR for Target Gene Expression
-
Cell Treatment and RNA Extraction:
-
Treat cells as described for the Western blot protocol.
-
Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for VEGF, EPO, and a housekeeping gene (e.g., GAPDH or ACTB).
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Caption: Figure 3: Workflow for Cellular Validation of PHD Inhibitor Bioactivity.
Conclusion and Future Directions
This compound belongs to a chemical class with established activity as inhibitors of prolyl hydroxylases. Its structural similarity to the 2-oxoglutarate co-substrate provides a strong rationale for its mechanism of action. While direct comparative data with clinical-stage inhibitors like Roxadustat, Vadadustat, and Daprodustat is needed for a definitive performance assessment, the experimental framework provided in this guide offers a robust pathway for its validation.
Future studies should focus on determining the IC50 of this compound against all three PHD isoforms (PHD1, PHD2, and PHD3) and other 2-oxoglutarate dependent dioxygenases to establish its potency and selectivity. Cellular assays confirming its ability to stabilize HIF-α and upregulate target gene expression will be crucial for validating its biological efficacy. The insights gained from such studies will be invaluable for researchers and drug developers exploring novel therapeutics targeting the HIF pathway.
References
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Daprodustat: A Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia of Chronic Kidney Disease. PubMed. [Link]
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Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. National Institutes of Health. [Link]
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What is the mechanism of Vadadustat? Patsnap Synapse. [Link]
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HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. PubMed Central. [Link]
-
Time-dependent inhibition of PHD2. PubMed Central. [Link]
-
Profile of Daprodustat in the Treatment of Renal Anemia Due to Chronic Kidney Disease. PubMed. [Link]
-
Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients. PubMed Central. [Link]
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HIF-PHD inhibitors in renal anemia | Haase Lab: Update on clinical trials. Haase Lab. [Link]
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A small molecule HIF-1α stabilizer that accelerates diabetic wound healing. PubMed Central. [Link]
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A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation. RSC Publishing. [Link]
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Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. PubMed Central. [Link]
-
Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. PubMed Central. [Link]
-
Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PubMed Central. [Link]
-
The role of roxadustat in chronic kidney disease patients complicated with anemia. National Institutes of Health. [Link]
-
Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. PLOS One. [Link]
-
EPO synthesis induced by HIF-PHD inhibition is dependent on myofibroblast transdifferentiation and colocalizes with non-injured nephron segments in murine kidney fibrosis. PubMed Central. [Link]
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Gene Expression Analysis of VEGF and Its Receptors and Assessment of Its Serum Level in Unexplained Recurrent Spontaneous Abortion. National Institutes of Health. [Link]
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Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. National Institutes of Health. [Link]
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Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. DeepDyve. [Link]
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Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. PubMed. [Link]
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Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. [Link]
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HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. MDPI. [Link]
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Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia. PubMed. [Link]
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Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion. ACS Publications. [Link]
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Structure-Activity Relationships and Transcriptomic Analysis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors. PubMed. [Link]
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Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. PubMed. [Link]
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Inhibition of Hypoxia-inducible Factor-targeting Prolyl Hydroxylase Domain-containing Protein 2 (PHD2) Enhances Matrix Synthesis by Human Chondrocytes. National Institutes of Health. [Link]
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A Comparative Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate and Its Structural Analogs for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate molecular scaffolds is a critical determinant of success. Pyridine carboxylic acids, a versatile class of heterocyclic compounds, have garnered significant attention due to their diverse biological activities. This guide provides an in-depth, objective comparison of 5-Hydroxypyridine-2-carboxylic Acid Hydrate and its structurally similar compounds, offering experimental data and protocols to aid researchers in making informed decisions for their specific applications.
Introduction to this compound
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a pyridine derivative featuring both a hydroxyl and a carboxylic acid functional group.[1][2] This dual functionality imparts a high degree of reactivity and versatility, making it a valuable intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its applications span from the development of pharmaceuticals, particularly those targeting neurological disorders, to the formulation of advanced herbicides and fungicides in the agrochemical sector.[1][2]
This guide will compare this compound with three key analogs:
-
2,5-Pyridinedicarboxylic acid: A closely related dicarboxylic acid analog.
-
6-Hydroxynicotinic acid: An isomer with a different substitution pattern of the hydroxyl and carboxyl groups.
-
Picolinic acid: The parent compound, providing a baseline for understanding the impact of the hydroxyl group.
The comparison will focus on their physicochemical properties and their performance in two key biological applications: inhibition of prolyl hydroxylase domains (PHDs) relevant to the hypoxia-inducible factor (HIF) pathway, and antifungal activity.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a compound, such as solubility, melting point, and acidity, are fundamental to its handling, formulation, and biological activity. Carboxylic acids, in general, exhibit high boiling points due to strong intermolecular hydrogen bonding.[3][4] Their solubility in water is dependent on the length of the carbon chain, with shorter chains being more soluble.[3][4]
| Property | This compound | 2,5-Pyridinedicarboxylic acid | 6-Hydroxynicotinic acid | Picolinic acid |
| Molecular Weight | 157.12 g/mol | 167.12 g/mol | 139.11 g/mol | 123.11 g/mol |
| Melting Point | 267-275 °C | >300 °C | >300 °C | 136-138 °C |
| Water Solubility | Soluble | Slightly soluble | Slightly soluble | Soluble |
| pKa | ~2.8 (estimated for 4-hydroxypyridine)[5] | Not readily available | Not readily available | 1.0 (first), 5.4 (second) |
Note: Data is compiled from various sources and may vary depending on the experimental conditions. The pKa of 5-Hydroxypyridine-2-carboxylic Acid is estimated based on a related compound.
The presence of the hydroxyl group in 5-Hydroxypyridine-2-carboxylic Acid and 6-Hydroxynicotinic acid can influence their hydrogen bonding capabilities and potential for tautomerism, which in turn affects their crystal packing and biological interactions.[6]
Comparative Biological Activity: Enzyme Inhibition
A significant area of interest for pyridine carboxylic acid derivatives is their ability to act as enzyme inhibitors.[7][8] This is often attributed to their capacity to chelate metal ions within the active sites of metalloenzymes.
Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases
The hypoxia-inducible factor (HIF) pathway is a critical cellular response to low oxygen levels and is a key target in various diseases, including anemia and cancer. Prolyl hydroxylase domain (PHD) enzymes are central to this pathway, and their inhibition can lead to the stabilization of HIF-1α. Several pyridine dicarboxylic acids have been identified as inhibitors of collagen prolyl 4-hydroxylases (CP4Hs), which are structurally related to PHDs.[9]
A comparative study on the inhibition of human CP4Hs revealed the following:
| Compound | IC50 (µM) |
| Pyridine-2,5-dicarboxylic acid | Potent inhibitor (specific IC50 not provided, but equipotent to the best compounds)[10] |
| Pyridine-2,4-dicarboxylic acid | Known inhibitor[9] |
This protocol outlines a general method for comparing the inhibitory activity of the compounds against PHD2, a key isozyme in the HIF pathway.
dot
Caption: Workflow for an in vitro prolyl hydroxylase inhibition assay.
Materials:
-
Recombinant human PHD2 enzyme
-
Synthetic HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
Ferrous sulfate (FeSO4)
-
Sodium L-ascorbate
-
α-ketoglutarate (α-KG)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Quenching solution (e.g., 10% formic acid)
-
96-well microplate
-
UPLC-MS system or colorimetric plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of all reagents and dilute them to the desired working concentrations in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
PHD2 enzyme
-
Test compound or vehicle control (DMSO)
-
FeSO4
-
Sodium L-ascorbate
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding a mixture of the HIF-1α peptide substrate and α-KG.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Detection: Analyze the samples for the formation of the hydroxylated peptide product using UPLC-MS or a suitable colorimetric method that detects the consumption of α-ketoglutarate.[11]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Comparative Biological Activity: Agrochemical Applications
Pyridine derivatives are a cornerstone of the agrochemical industry, with many commercial fungicides, herbicides, and insecticides containing this scaffold.[12] Their mode of action can be diverse, and for fungicides, often involves the inhibition of key fungal enzymes.
This protocol provides a method for comparing the in vitro antifungal activity of the compounds against a panel of plant pathogenic fungi using a poisoned food technique.
dot
Caption: Workflow for in vitro antifungal susceptibility testing using the poisoned food technique.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Phomopsis sp.)
-
Test compounds dissolved in DMSO
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.
-
Poisoned Media: Cool the molten PDA to approximately 45-50°C. Add the appropriate volume of the test compound stock solution to the PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare control plates with PDA and DMSO alone.
-
Plate Pouring: Pour the poisoned and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing fungal culture. Place the mycelial disc, mycelium side down, in the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (typically 25-28°C) until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: Measure the diameter of the fungal colony on both the control and treated plates.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
EC50 Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC50) by plotting the percentage of inhibition against the compound concentrations.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating this compound and its structural analogs. The available data suggests that these compounds, particularly 5-Hydroxypyridine-2-carboxylic Acid and 2,5-Pyridinedicarboxylic acid, are promising candidates for applications requiring enzyme inhibition, such as in the development of HIF stabilizers. Their potential in agrochemical applications also warrants further investigation.
The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies. Direct, head-to-head comparisons under standardized conditions are crucial for elucidating the subtle structure-activity relationships and for selecting the optimal compound for a specific research or development pipeline. Future research should focus on generating such direct comparative data, including IC50 and EC50 values, and exploring the broader biological activity profile of these versatile pyridine carboxylic acid derivatives.
References
- Cunliffe, C. J., et al. (2008). Selective inhibition of prolyl 4-hydroxylases by bipyridinedicarboxylates. Journal of Medicinal Chemistry, 51(23), 7557-7561.
- Dowell, R. I., & Hadley, E. M. (1992). Novel inhibitors of prolyl 4-hydroxylase. Journal of Medicinal Chemistry, 35(5), 800-804.
- Tucker, H., & Thomas, D. F. (1992). Novel inhibitors of prolyl 4-hydroxylase. 2. 5-Amide substituted pyridine-2-carboxylic acids. Journal of Medicinal Chemistry, 35(5), 804-807.
- Kovács, A., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design, 24(2), 769-783.
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1-25.
- Min, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Journal of the Korean Society for Applied Biological Chemistry, 64(4), 437-443.
- Hicks, K. A., et al. (2016).
- Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1-25.
- Hicks, K. A., et al. (2019).
-
Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid? Retrieved from [Link]
- McDonough, M. A., et al. (2006). Hypoxia-inducible factor prolyl-hydroxylase: purification and assays of PHD2. Methods in Enzymology, 406, 451-469.
- Wang, Y., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1361-1369.
- Wolkerstorfer, A., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Journal of Structural Biology, 215(4), 107986.
- Leung, I. K. H., et al. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Methods in Molecular Biology, 2648, 187-206.
- Hymete, A., et al. (2009). Synthesis and Biological Evaluation of Some Pyridine Derivatives as Antimicrobial Agents. Ethiopian Pharmaceutical Journal, 27(2), 112-122.
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eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
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Alkali Scientific. (n.d.). 2-Hydroxypyridine-3-carboxylic acid. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.4 Physical Properties of Carboxylic Acids. In The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Retrieved from [Link]
- Hewitson, K. S., et al. (2003). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Analytical Biochemistry, 322(2), 245-251.
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A Comparative Guide to the Efficacy of 5-Hydroxypyridine-2-carboxylic Acid Derivatives in Therapeutic Research
The pyridine-2-carboxylic acid scaffold, particularly with a hydroxyl group at the 5-position, represents a versatile and privileged structure in medicinal chemistry. Its inherent ability to chelate metal ions and form multiple hydrogen bonds makes it an ideal starting point for the rational design of targeted therapeutic agents. This guide provides a comparative analysis of the efficacy of various derivatives of 5-hydroxypyridine-2-carboxylic acid, with a focus on their applications in oncology and virology. We will delve into the mechanistic underpinnings of their activity, present comparative efficacy data, and provide detailed experimental protocols for their evaluation.
The 5-Hydroxypyridine-2-carboxylic Acid Scaffold: A Foundation for Diverse Bioactivity
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a key building block for the synthesis of a wide array of biologically active molecules.[1][2] Its structure, featuring both a hydroxyl and a carboxylic acid group on a pyridine ring, provides multiple reactive sites for chemical modification.[1] This has enabled its use as a foundational intermediate in the development of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals like herbicides and fungicides.[2][3] This guide will focus on two prominent areas of therapeutic research where derivatives of this and related pyridine carboxylic acid scaffolds have shown significant promise: anticancer and antiviral applications.
Anticancer Efficacy of Pyridine-2-carboxylic Acid Derivatives
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Derivatives of pyridine-2-carboxylic acid, particularly thiosemicarbazones and metal complexes, have demonstrated significant potential in this domain.
Pyridine-2-carboxaldehyde Thiosemicarbazone Derivatives
Thiosemicarbazones derived from pyridine-2-carboxaldehyde have been extensively studied for their antineoplastic properties.[4][5] These compounds are believed to exert their anticancer effects through various mechanisms, including the inhibition of ribonucleotide reductase, which is crucial for DNA synthesis, and the induction of oxidative stress through interference with cellular iron metabolism.[6][7]
One study evaluated a series of substituted pyridine-2-carboxaldehyde thiosemicarbazones for their activity against L1210 leukemia in mice.[5] The most active compounds were 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone.[5] These compounds demonstrated significant life-extending effects in tumor-bearing mice, with 40% of the animals achieving long-term survival.[5]
More recent studies have highlighted the broad-spectrum anticancer activity of pyridine thiosemicarbazone derivatives against various cancer cell lines, including leukemia, melanoma, and breast cancer, with some compounds showing greater potency than the reference drug Sunitinib.[8] Notably, certain derivatives have exhibited high selectivity, being cytotoxic to cancer cells while showing no toxicity to normal cells.[8]
Metal Complexes of Pyridine Carboxylic Acid Derivatives
The chelation of metal ions by pyridine carboxylic acid derivatives can lead to the formation of complexes with enhanced anticancer activity. These complexes can induce cancer cell death through multiple pathways, including the induction of apoptosis and cell cycle arrest.[1][9]
One study investigated the anticancer effects of palladium (Pd) and platinum (Pt) complexes with pyridine-based ligands on breast and colon cancer cell lines.[9] The results showed that these complexes could induce apoptosis by modulating the expression of key signaling proteins such as p53, Bax, and Bcl-2.[9] Furthermore, these complexes exhibited a favorable selective index, indicating lower toxicity to normal cells compared to cancer cells.[9]
Another study on thallium (Tl) complexes of pyridine-2,6-dicarboxylate derivatives demonstrated selective cytotoxicity against human melanoma cells by inducing mitochondria-mediated apoptosis.[2] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial damage, the release of cytochrome c, and the activation of caspases 9 and 3.[2]
Comparative Anticancer Efficacy
The following table summarizes the in vitro and in vivo efficacy of selected pyridine-2-carboxylic acid derivatives from the literature. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
| Derivative Class | Compound | Cancer Model | Efficacy Metric | Value | Reference |
| Thiosemicarbazones | 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | % T/C | 246 | [5] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia (in vivo) | % T/C | 255 | [5] | |
| Compound 3w | UO-31 (renal cancer) | GI₅₀ | 0.57 µM | [8] | |
| Metal Complexes | [Pd(SCN)₂(4-Acpy)₂] | MCF-7 (breast cancer) | IC₅₀ | Lower than cisplatin | [9] |
| [Pd(N₃)₂(4-Acpy)₂] | T47D (breast cancer) | IC₅₀ | Lower than cisplatin | [9] | |
| Thallium Complex C1 | A375 (melanoma) | IC₅₀ | Potent | [2] | |
| Thallium Complex C3 | A375 (melanoma) | IC₅₀ | Potent | [2] |
Mechanistic Insights: Induction of Apoptosis by Pyridine-Based Metal Complexes
Several studies indicate that pyridine-based metal complexes exert their anticancer effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway.[2][9] This pathway is initiated by cellular stress, such as the overproduction of reactive oxygen species (ROS), leading to a cascade of events culminating in programmed cell death.
Caption: Proposed mechanism of apoptosis induction by pyridine metal complexes.
Antiviral Efficacy of 5-Hydroxypyridine-2-carboxylic Acid Derivatives
The unique metal-chelating properties of the 5-hydroxypyridine-2-carboxylic acid scaffold have been effectively leveraged in the design of antiviral agents, particularly inhibitors of influenza virus endonuclease.
Hydroxypyridinone Derivatives as Influenza Endonuclease Inhibitors
The influenza virus RNA-dependent RNA polymerase contains a subunit with endonuclease activity, which is essential for viral replication.[10] This enzyme utilizes a two-metal-ion catalytic mechanism.[10] 3-Hydroxypyridin-2(1H)-one derivatives, which are structurally related to 5-hydroxypyridine-2-carboxylic acid, have been identified as potent inhibitors of this endonuclease.[11][12] These compounds act as bimetal chelating ligands, binding to the two manganese ions (Mn²⁺) in the enzyme's active site and thereby blocking its function.[4][11]
Structure-activity relationship (SAR) studies have shown that modifications to the hydroxypyridinone core can significantly impact inhibitory potency. For instance, the introduction of phenyl substituents has led to the development of compounds with IC₅₀ values in the nanomolar range.[11] Furthermore, replacing the carboxylic acid moiety with various isosteres has been explored to modulate the physicochemical properties of these inhibitors, leading to derivatives with comparable or improved efficacy.[4][12]
Comparative Antiviral Efficacy
The following table presents the half-maximal inhibitory concentrations (IC₅₀) of several hydroxypyridinone derivatives against influenza A endonuclease.
| Compound ID | Core Structure | Substituents | IC₅₀ (nM) | Reference |
| 16 | 3-Hydroxypyridin-2(1H)-one | Phenyl substituted | 11 | [11] |
| 18 | 3-Hydroxypyridin-2(1H)-one | Phenyl substituted | 23 | [11] |
| 1 | Hydroxypyridinone Carboxylic Acid | - | 28 | [4] |
| 2 | Hydroxypyridinone Carboxylic Acid | Bromo | 25 | [4] |
| 3 | Hydroxypyridinone Acylsulfonamide | - | 13 | [4] |
| 4 | Hydroxypyridinone Tetrazole | - | 13 | [4] |
| 71 | Hydroxypyridinone | Phenyltetrazole derivative | 14 |
Mechanistic Insights: Chelation of Active Site Metal Ions
The primary mechanism of action for hydroxypyridinone-based influenza endonuclease inhibitors is the chelation of the two manganese ions in the enzyme's active site. This interaction prevents the enzyme from cleaving host cell pre-mRNAs, a process known as "cap-snatching," which is necessary for the initiation of viral mRNA synthesis.
Caption: Mechanism of influenza endonuclease inhibition by hydroxypyridinone derivatives.
Experimental Protocols
To facilitate the evaluation of novel 5-hydroxypyridine-2-carboxylic acid derivatives, we provide detailed protocols for key in vitro assays.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: FRET-Based Assay for Influenza Endonuclease Inhibition
This protocol is for determining the IC₅₀ of a compound against influenza endonuclease activity using a Fluorescence Resonance Energy Transfer (FRET) assay.
Materials:
-
Recombinant influenza endonuclease (PA-N domain)
-
FRET-labeled substrate (a short oligonucleotide with a fluorophore and a quencher at opposite ends)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a solution of the endonuclease in assay buffer. Prepare a solution of the FRET substrate in assay buffer. Prepare serial dilutions of the test compound in DMSO.
-
Assay Setup: In a 384-well plate, add the test compound dilutions. Add the endonuclease solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore. The cleavage of the substrate by the endonuclease will separate the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
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A Researcher's Guide to the Spectroscopic Confirmation of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's identity and purity is a foundational pillar of scientific rigor. In this guide, we delve into the spectroscopic characterization of 5-Hydroxypyridine-2-carboxylic Acid Hydrate, a versatile building block in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] We will explore the expected spectroscopic data, compare it with relevant alternatives, and provide the experimental context necessary for confident structural elucidation.
While a complete, publicly available experimental dataset for the hydrated form is elusive, this guide synthesizes data for the anhydrous form, provides data for comparable molecules, and outlines the principles for confirming hydration. This approach serves as a practical framework for researchers encountering this or similar compounds.
The Structural Significance of Spectroscopic Data
5-Hydroxypyridine-2-carboxylic acid possesses a unique electronic and structural profile arising from the interplay of the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group on the pyridine ring. The presence of water of hydration adds another layer of complexity and is crucial to identify, as it impacts molecular weight, crystal structure, and solubility. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and confirm the presence of these key features.
Core Spectroscopic Data for 5-Hydroxypyridine-2-carboxylic Acid
A key study by Liu et al. (2014) describes the synthesis and characterization of metal complexes using 5-Hydroxypyridine-2-carboxylic Acid as a ligand. The characterization of the free ligand provides the most direct experimental data available for the anhydrous form.[3]
Infrared (IR) Spectroscopy
Infrared spectroscopy is particularly adept at identifying functional groups. For 5-Hydroxypyridine-2-carboxylic Acid, the IR spectrum is expected to be dominated by vibrations of the hydroxyl, carboxylic acid, and pyridine ring moieties.
Expected IR Data Summary for 5-Hydroxypyridine-2-carboxylic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3434 | Strong, Broad | O-H stretch (phenolic) |
| ~3300-2500 | Very Broad | O-H stretch (carboxylic acid, hydrogen-bonded)[4][5] |
| ~1670 | Strong | C=O stretch (carboxylic acid) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |
| ~1320-1210 | Medium | C-O stretch (carboxylic acid)[4] |
Causality Behind the Assignments:
-
The broadness of the carboxylic acid O-H stretch is a classic diagnostic feature, resulting from strong intermolecular hydrogen bonding which creates a continuum of vibrational states.[4][5]
-
The phenolic O-H stretch is typically sharper than the carboxylic acid O-H but still broadened due to hydrogen bonding.
-
The carbonyl (C=O) stretch is intense due to the large change in dipole moment during the vibration. Its position can be influenced by conjugation with the pyridine ring.[5]
The Spectroscopic Signature of Hydration
The key difference between the anhydrous form and this compound is the presence of water molecules within the crystal lattice. This has a distinct impact on the IR spectrum.
Expected Impact of Hydration on the IR Spectrum: A broad absorption band is typically observed in the 3500-3200 cm⁻¹ region, corresponding to the stretching vibrations of the water molecules. Additionally, a weaker bending vibration for water may be observed around 1630 cm⁻¹. These signals would be superimposed on the spectrum of the anhydrous molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their connectivity. For 5-Hydroxypyridine-2-carboxylic Acid, we expect to see signals for the three protons on the pyridine ring, as well as exchangeable protons from the hydroxyl and carboxylic acid groups.
Expected ¹H NMR Data Summary for 5-Hydroxypyridine-2-carboxylic Acid (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~10.0 | Broad Singlet | 1H | Ar-OH |
| ~8.2 | d | 1H | H-6 |
| ~7.5 | dd | 1H | H-4 |
| ~7.3 | d | 1H | H-3 |
Causality Behind the Assignments:
-
The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very high chemical shift.[5]
-
The phenolic proton is also deshielded and its signal is often broad due to chemical exchange.
-
The protons on the pyridine ring will show characteristic splitting patterns (doublets and a doublet of doublets) based on their coupling to adjacent protons.
-
The use of a polar aprotic solvent like DMSO-d₆ is crucial for observing the acidic protons; in deuterated water (D₂O), these signals would disappear due to H/D exchange.
Impact of Hydration on ¹H NMR: The water of hydration would appear as a distinct signal in the ¹H NMR spectrum, typically as a singlet. Its chemical shift can vary depending on the solvent and the extent of hydrogen bonding. In DMSO-d₆, the water signal often appears around 3.3 ppm. Integration of this peak relative to the signals from the molecule can help determine the number of water molecules.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.
Expected ¹³C NMR Data Summary for 5-Hydroxypyridine-2-carboxylic Acid (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~155-160 | C-5 (bearing OH group) |
| ~140-145 | C-2 (bearing COOH group) |
| ~135-140 | C-6 |
| ~120-125 | C-4 |
| ~115-120 | C-3 |
Causality Behind the Assignments:
-
The carbonyl carbon of the carboxylic acid is typically the most deshielded carbon.
-
The carbon atom attached to the electronegative oxygen of the hydroxyl group (C-5) will also be significantly deshielded.
-
The remaining carbon signals are assigned based on established chemical shift trends for substituted pyridines.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Hydroxypyridine-2-carboxylic Acid, the molecular weight is 139.11 g/mol .
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A peak at m/z = 139.
-
Key Fragments: A prominent fragment would be expected from the loss of CO₂ (decarboxylation), resulting in a peak at m/z = 95.
Confirmation of Hydration with Mass Spectrometry: Standard mass spectrometry techniques like electron ionization (EI) are performed under high vacuum, which would likely remove the water of hydration. Therefore, MS is generally not the primary technique for confirming the presence of a hydrate. Thermal analysis techniques like thermogravimetric analysis (TGA) are better suited for this purpose.
Comparative Spectroscopic Analysis
To better understand the spectroscopic features of 5-Hydroxypyridine-2-carboxylic Acid, it is instructive to compare its expected data with that of related compounds.
Comparison with 5-Methoxypyridine-2-carboxylic Acid
Replacing the hydroxyl group with a methoxy group provides a useful comparison. ¹H NMR data for 5-methoxypyridine-2-carboxylic acid has been reported.[6]
¹H NMR Data for 5-Methoxypyridine-2-carboxylic Acid (in DMSO-d₆) [6]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.85 | s | 1H | -COOH |
| 8.36 | d | 1H | H-6 |
| 8.03 | d | 1H | H-4 |
| 7.49-7.51 | m | 1H | H-3 |
| 3.93 | s | 3H | -OCH₃ |
Key Differences:
-
The most obvious difference is the presence of a sharp singlet at ~3.93 ppm for the methoxy protons, and the absence of the broad phenolic OH signal.
-
The chemical shifts of the pyridine ring protons are also slightly altered due to the different electronic effect of the methoxy group compared to the hydroxyl group.
Experimental Protocols
To ensure data integrity and reproducibility, the following are generalized protocols for acquiring the spectroscopic data discussed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a standard NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of 1-2 seconds between scans.
-
Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[7]
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Use a relaxation delay of 2-5 seconds.
-
Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.5 ppm).[7]
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle to create a fine, homogeneous powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol).
-
Instrumentation: Use an Electron Ionization (EI) mass spectrometer.
-
Acquisition:
-
Introduce the sample into the ion source (e.g., via direct insertion probe or GC inlet).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Visualizing the Workflow
A logical workflow is essential for the systematic spectroscopic analysis of a compound like this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
References
Click to expand
- Max, J. J., & Chapados, C. (2011). Hydration of Simple Carboxylic Acids from Infrared Spectra of HDO and Theoretical Calculations. The Journal of Physical Chemistry B, 115(15), 4384-4397.
-
Tompa, D., et al. (2018). Hydration measured by the 1 H-NMR signal intensities of the mobile water. ResearchGate. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]
- Laria, J., et al. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(48), 10764-10773.
-
LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. ResearchGate. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. Available at: [Link]
-
Liu, G. C., et al. (2014). Five Transition Metal Complexes with 5-Hydroxy-pyridine-2-carboxylic Acid:Syntheses, Crystal Structures and Luminescence Properties. Semantic Scholar. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Available at: [Link]
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Lee, J. H., et al. (2015). 1H nuclear magnetic resonance study of hydrated water dynamics in perfluorosulfonic acid ionomer Nafion. AIP Publishing. Available at: [Link]
- Muller, A. C. A., et al. (2013). Water Redistribution within the Microstructure of Cementitious Materials due to Temperature Changes Studied with 1H NMR. The Journal of Physical Chemistry C, 117(9), 4612-4623.
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ResearchGate. (n.d.). Peak intensity changes of the water peaks in the 1H NMR spectrum of (A).... Available at: [Link]
- MacLean, E. J., et al. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate.
-
SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Available at: [Link]
-
PubChem. (n.d.). 5-(Methoxycarbonyl)pyridine-2-carboxylic acid. Available at: [Link]
- May, N. V., et al. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design.
-
International Union of Crystallography. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Available at: [Link]
-
MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available at: [Link]
-
American Chemical Society. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. Available at: [Link]
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A Comparative Guide to the Biological Activity of 5-Hydroxypyridine-2-carboxylic Acid Hydrate and Its Analogs
In the landscape of modern drug discovery and development, the strategic design of small molecule inhibitors targeting metalloenzymes is of paramount importance. The 5-hydroxypyridine-2-carboxylic acid scaffold has emerged as a privileged metal-binding pharmacophore, demonstrating significant inhibitory activity against a range of viral enzymes. This guide provides an in-depth, objective comparison of the biological activity of 5-Hydroxypyridine-2-carboxylic Acid Hydrate and its key analogs, supported by experimental data and detailed protocols. Our focus will be on two critical antiviral targets: Influenza PA Endonuclease and HIV-1 RNase H.
The Central Role of the Hydroxypyridinone Carboxylic Acid Scaffold
The core structure of 5-hydroxypyridine-2-carboxylic acid features a triad of oxygen atoms—a ketone, a hydroxyl group, and a carboxylic acid—that are perfectly positioned to chelate divalent metal ions, such as Mn2+ or Mg2+, within the active sites of various metalloenzymes.[1][2] This metal-chelating property is the cornerstone of its inhibitory mechanism, effectively displacing catalytic water molecules and disrupting the enzymatic machinery essential for viral replication.[1][3]
This guide will dissect the structure-activity relationships (SAR) of this scaffold, exploring how modifications to the core structure and its substituents influence inhibitory potency and selectivity.
Inhibition of Influenza PA Endonuclease: A Comparative Analysis
The endonuclease activity of the influenza virus polymerase acidic (PA) subunit is a critical component of the viral replication machinery, responsible for the "cap-snatching" process that allows for the transcription of viral mRNA.[1][4] Small molecules that can inhibit this metalloenzyme are therefore promising antiviral candidates.
Mechanism of Inhibition
5-Hydroxypyridine-2-carboxylic acid and its analogs act as inhibitors of the PA endonuclease by coordinating to the dinuclear Mn2+ active site.[1] The binding of these inhibitors is characterized by a tridentate chelation of the metal ions by the hydroxypyridinone core, which effectively blocks the enzyme's catalytic function.
Diagram 1: Mechanism of Influenza PA Endonuclease Inhibition
Caption: Workflow for the FRET-based influenza PA endonuclease inhibition assay.
Step-by-Step Methodology:
-
Preparation: In a 96-well black microplate, add the reaction buffer (e.g., 50 mM HEPES pH 7.8, 150 mM NaCl, 1 mM MnCl2). [5]2. Substrate and Inhibitor Addition: Add the dual-labeled DNA oligonucleotide probe to a final concentration of 200 nM. [5]Then, add the test compound (this compound or its analogs) at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified PA endonuclease protein (e.g., 25-75 ng/µl). [5]4. Incubation: Incubate the plate at 37°C for a set time (e.g., 2 hours), protected from light. [5]5. Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 485 nm, Em: 520 nm for FAM).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response curve using non-linear regression.
Inhibition of HIV-1 RNase H: A Structure-Activity Relationship Study
The Ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is essential for the degradation of the viral RNA template during reverse transcription, a critical step in the viral life cycle. [6][7]The hydroxypyridone carboxylic acid scaffold has been identified as a potent inhibitor of this enzymatic activity.
Mechanism of Inhibition
Similar to its action on influenza endonuclease, 5-hydroxypyridine-2-carboxylic acid analogs inhibit HIV-1 RNase H by chelating the two magnesium ions in the enzyme's active site. [7]This binding prevents the enzyme from properly interacting with and cleaving the RNA strand of the RNA-DNA hybrid substrate.
Comparative Inhibitory Activity of Analogs
A study by Klumpp et al. synthesized and evaluated a series of hydroxypyridone carboxylic acid analogs for their ability to inhibit HIV RT-associated RNase H. [6]The study revealed a strong structure-activity relationship, particularly concerning the substituent at the N-1 position of the pyridone ring.
| Compound | N-1 Substituent | IC50 (µM) for RNase H (HTS-1 substrate) |
| Analog 4 | 4-Fluorobenzyl | 12 |
| Analog 5 | 2,4-Difluorobenzyl | >25 |
| Analog 6 | 4-(Trifluoromethyl)benzyl | >25 |
| Analog 7 | 4-Biphenylmethyl | 0.65 |
| Analog 8 | (4'-Fluorobiphenyl-4-yl)methyl | 0.75 |
Data sourced from Klumpp et al., J. Med. Chem. 2012.[6]
The results clearly demonstrate that analogs with a biaryl substituent at the N-1 position (Analogs 7 and 8) are significantly more potent inhibitors than those with a single-ring substituent (Analogs 4, 5, and 6). [6]This suggests that the biaryl moiety likely engages in additional favorable interactions within a hydrophobic pocket of the enzyme, enhancing the overall binding affinity.
Experimental Protocol: HIV-1 RNase H Inhibition Assay
This biochemical assay measures the cleavage of a specific oligonucleotide duplex substrate by the RNase H domain of HIV-1 RT. The assay can be performed using various substrates to probe different modes of RNase H cleavage. [6] Diagram 3: HIV-1 RNase H Inhibition Assay Workflow
Caption: Workflow for the HIV-1 RNase H inhibition assay using a radiolabeled substrate.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl pH 8.0), DTT, and MgCl2.
-
Inhibitor and Enzyme Addition: Add the test compound to the reaction mixture, followed by the addition of purified HIV-1 RT. Pre-incubate the enzyme and inhibitor together.
-
Reaction Initiation: Start the reaction by adding the 5'-radiolabeled RNA/DNA hybrid substrate.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution containing EDTA and formamide.
-
Product Separation: Separate the cleavage products from the intact substrate by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the radiolabeled RNA fragments using a phosphorimager and quantify the extent of cleavage.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 5-hydroxypyridine-2-carboxylic acid scaffold is a versatile and potent platform for the development of inhibitors targeting viral metalloenzymes. The comparative data presented in this guide highlight the critical role of structure-activity relationships in optimizing the inhibitory potency of this class of compounds.
For the inhibition of influenza PA endonuclease, isosteric replacement of the carboxylic acid moiety with groups like acylsulfonamides presents a promising strategy for enhancing activity. In the context of HIV-1 RNase H inhibition, the incorporation of bulky, hydrophobic groups, such as biaryl moieties, at the N-1 position dramatically improves inhibitory potency.
Future research in this area should focus on further exploring the chemical space around this privileged scaffold to develop next-generation antiviral agents with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to this endeavor.
References
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McCahon, J. et al. (2022). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Gao, C. et al. (2016). A novel small-molecule inhibitor of influenza A virus acts by suppressing PA endonuclease activity of the viral polymerase. Scientific Reports. Available at: [Link]
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Klumpp, K. et al. (2012). Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H. Journal of Medicinal Chemistry. Available at: [Link]
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Boyer, P. L. et al. (2018). Developing and Evaluating Inhibitors against the RNase H Active Site of HIV-1 Reverse Transcriptase. Journal of Virology. Available at: [Link]
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Crepin, T. et al. (2017). Inhibitors of Influenza Virus Polymerase Acidic (PA) Endonuclease: Contemporary Developments and Perspectives. Journal of Medicinal Chemistry. Available at: [Link]
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Saeed, M. et al. (2022). Discovery of N-Hydroxypyridinedione-Based Inhibitors of HBV RNase H: Design, Synthesis, and Extended SAR Studies. Molecules. Available at: [Link]
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Tramontano, E. et al. (2018). Inhibitors of HIV-1 Reverse Transcriptase–Associated Ribonuclease H Activity. Biology. Available at: [Link]
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Pettersen, E. F. et al. (2021). Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ResearchGate. Available at: [Link]
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Kráľ, M. et al. (2022). Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors. Molecules. Available at: [Link]
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Jones, B. A. et al. (2013). Computation-Guided Discovery of Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Moelling, K. et al. (2014). RNase H cleavage assay. (a) Schematic representation of the RNase H... ResearchGate. Available at: [Link]
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Meleddu, R. et al. (2018). Examples of different RNase H inhibitors: β-thujaplicinol (1),... ResearchGate. Available at: [Link]
-
Li, X. et al. (2019). RNase H inhibition assay to screen the candidate RNase H inhibitors.... ResearchGate. Available at: [Link]
-
An, L. et al. (2020). Development of FRET-based cap-snatching endonuclease assay. PLoS ONE. Available at: [Link]
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Cui, Y. et al. (2016). Detection of PAN endonuclease activity by FRET-based assay. ResearchGate. Available at: [Link]
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Goldgur, Y. et al. (1999). Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Falcinelli, S. et al. (2021). Anti-influenza A virus activity and structure–activity relationship of a series of nitrobenzoxadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Jeong, L. S. et al. (2022). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules. Available at: [Link]
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A Comparative Guide to the Synthesis of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxypyridine-2-carboxylic acid, also known as 5-hydroxypicolinic acid, is a heterocyclic compound of significant interest due to its versatile applications as a building block in the synthesis of biologically active molecules.[1] Its structure, featuring both a hydroxyl and a carboxylic acid functional group on the pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for novel drug candidates, particularly in the field of neuroscience, as well as for the development of advanced herbicides and fungicides.[2] This guide will explore and compare several key synthetic pathways to obtain this important molecule in its hydrate form.
Method 1: Multi-step Synthesis from 2-Bromo-5-nitropyridine
This classical multi-step approach, originally detailed by Oehlke et al. (1983), remains a relevant and frequently cited method for the laboratory-scale synthesis of 5-Hydroxypyridine-2-carboxylic Acid.[3] The pathway involves a sequence of transformations, each requiring careful control of reaction conditions to achieve the desired product.
Reaction Pathway & Mechanism
The synthesis proceeds through four main steps:
-
Cyanation: The bromo group at the 2-position of 2-Bromo-5-nitropyridine is substituted with a cyano group using a cyanide source, typically in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).[4] This is a nucleophilic aromatic substitution reaction.
-
Hydrolysis of the Nitrile: The nitrile group is then hydrolyzed under acidic conditions to a carboxylic acid.
-
Reduction of the Nitro Group: The nitro group at the 5-position is reduced to an amino group. This is often achieved using reducing agents like hydrogen sulfide in the presence of ammonia.[4]
-
Diazotization and Hydrolysis: The resulting amino group is converted to a diazonium salt using a nitrite salt in a strong acid, which is then hydrolyzed to the hydroxyl group upon heating.[4]
Experimental Protocol
-
Step 1: Synthesis of 5-Nitro-2-cyanopyridine In a reaction vessel, 2-Bromo-5-nitropyridine is dissolved in dimethyl sulfoxide (DMSO). An equimolar amount of copper(I) cyanide is added, and the mixture is heated to 180°C for approximately 5 minutes.[4] The reaction is then cooled and poured into water, and the precipitated product is filtered and washed.
-
Step 2: Synthesis of 5-Nitropyridine-2-carboxylic acid The 5-Nitro-2-cyanopyridine is heated in a solution of hydrochloric acid for 1.5 hours.[4] After cooling, the product crystallizes and is isolated by filtration. A yield of 54% has been reported for this step.[4]
-
Step 3: Synthesis of 5-Amino-2-pyridinecarboxylic acid The 5-Nitropyridine-2-carboxylic acid is suspended in a solution of 25% aqueous ammonia and treated with hydrogen sulfide gas until saturation.[4] The mixture is then heated, and upon cooling, the product precipitates. A yield of 70% has been reported for this step.[4]
-
Step 4: Synthesis of 5-Hydroxypyridine-2-carboxylic acid The 5-Amino-2-pyridinecarboxylic acid is dissolved in concentrated sulfuric acid and cooled to 0°C. A solution of sodium nitrite in water is added dropwise over 5 minutes. The reaction mixture is then heated under reflux in water to facilitate the hydrolysis of the diazonium salt.[4] The final product is isolated upon cooling.
Workflow Diagram
Caption: Synthesis of 5-Hydroxypyridine-2-carboxylic Acid from 2-Bromo-5-nitropyridine.
Method 2: Carboxylation of 3-Hydroxypyridine
A more direct approach involves the introduction of a carboxyl group onto the commercially available 3-Hydroxypyridine. This method can be advantageous due to the reduced number of synthetic steps.
Reaction Pathway & Mechanism
This transformation is typically achieved through a Kolbe-Schmitt-type reaction, where the phenoxide (in this case, pyridinoxide) anion undergoes electrophilic substitution with carbon dioxide under pressure and elevated temperature. The regioselectivity of the carboxylation is a critical factor in this synthesis.
Experimental Protocol
-
Formation of the Pyridinoxide Salt: 3-Hydroxypyridine is treated with a strong base (e.g., sodium or potassium hydroxide) to form the corresponding pyridinoxide salt.
-
Carboxylation: The salt is then subjected to a high pressure of carbon dioxide at an elevated temperature.
-
Acidification: The reaction mixture is acidified to protonate the carboxylate and afford the final product.
Method 3: Oxidation of 5-Hydroxy-2-methylpyridine
Another viable synthetic route starts from 5-Hydroxy-2-methylpyridine. This method relies on the selective oxidation of the methyl group at the 2-position to a carboxylic acid.
Reaction Pathway & Mechanism
The oxidation of the methyl group on the pyridine ring can be achieved using various oxidizing agents. The hydroxyl group at the 5-position may require protection to prevent unwanted side reactions, although some oxidizing agents can selectively target the methyl group. N-Hydroxyphthalimide (NHPI) catalyzed aerobic oxidation in the presence of cobalt(II) salts is a modern and efficient method for the oxidation of methylpyridines to their corresponding carboxylic acids.[5]
Experimental Protocol
A general procedure for the NHPI-catalyzed oxidation is as follows:
-
Reaction Setup: 5-Hydroxy-2-methylpyridine, N-hydroxyphthalimide (catalytic amount), and a cobalt(II) salt (e.g., Co(OAc)₂) are dissolved in a suitable solvent such as acetic acid.[5]
-
Oxidation: The reaction mixture is heated under an atmosphere of oxygen or air.[5]
-
Work-up and Isolation: After the reaction is complete, the solvent is removed, and the product is isolated and purified, typically by recrystallization.
Workflow Diagram
Caption: Synthesis of 5-Hydroxypyridine-2-carboxylic Acid via oxidation of 5-Hydroxy-2-methylpyridine.
Comparative Analysis
| Parameter | Method 1: From 2-Bromo-5-nitropyridine | Method 2: From 3-Hydroxypyridine | Method 3: From 5-Hydroxy-2-methylpyridine |
| Starting Material Cost | Moderate | Low | Moderate |
| Number of Steps | 4 | 1 (theoretically) | 1 |
| Overall Yield | Moderate (product of multiple steps) | Potentially low to moderate (selectivity issues) | Good to high[5] |
| Scalability | Feasible, but requires handling of hazardous reagents | Potentially challenging due to high pressure requirements | Good, utilizes air/oxygen as the oxidant |
| Safety & Environmental | Involves toxic reagents (CuCN, H₂S) and strong acids. | Requires high-pressure equipment. | "Greener" approach using a catalyst and air. |
| Key Advantages | Well-established and documented. | Potentially the most atom-economical route. | Fewer steps, potentially higher overall yield, and greener. |
| Key Disadvantages | Long synthetic sequence, use of hazardous materials. | Lack of well-defined, high-yield protocols; potential for side products. | May require optimization for substrate specificity. |
Conclusion
The choice of synthetic route for 5-Hydroxypyridine-2-carboxylic Acid Hydrate depends heavily on the specific requirements of the researcher or organization, including scale, cost, safety considerations, and available equipment.
-
The multi-step synthesis from 2-Bromo-5-nitropyridine is a well-established method suitable for laboratory-scale synthesis where the starting material is readily available. However, its multi-step nature and the use of hazardous reagents are significant drawbacks for larger-scale production.
-
The direct carboxylation of 3-Hydroxypyridine presents an attractive, atom-economical option. However, the lack of robust and high-yielding published procedures suggests that significant process development would be required to make this a viable route.
-
The oxidation of 5-Hydroxy-2-methylpyridine emerges as a promising modern alternative. This single-step process, particularly with the use of catalytic aerobic oxidation, offers a potentially more efficient, scalable, and environmentally friendly approach.
Further research and process optimization, especially for the carboxylation and oxidation routes, will be crucial in developing more sustainable and cost-effective methods for the large-scale production of this important chemical intermediate. The final product, 5-Hydroxypyridine-2-carboxylic acid, is often isolated as a monohydrate.[6]
References
Sources
- 1. 30651-24-2 | 5-Nitro-2-pyridinecarboxylic acid | Carboxylic Acids | Ambeed.com [ambeed.com]
- 2. CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 3. Pharmazie, 38(9), 591-596; 1983 - Форум химиков [chemport.ru]
- 4. 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
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- 6. 5-Hydroxypyridine-2-carboxylic acid 97 1194707-71-5 [sigmaaldrich.com]
A Researcher's Guide to Purity Analysis of Commercially Available 5-Hydroxypyridine-2-carboxylic Acid Hydrate
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 5-Hydroxypyridine-2-carboxylic acid is a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals, making a thorough understanding of its quality paramount.[1][2][3] This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of commercially available 5-Hydroxypyridine-2-carboxylic Acid Hydrate, equipping you with the knowledge to select and qualify material for your specific research needs.
The Critical Role of Purity in Research and Development
The presence of impurities in a starting material like 5-Hydroxypyridine-2-carboxylic acid can have significant downstream consequences. In drug discovery, impurities can lead to side reactions, the formation of toxic byproducts, and misleading biological data. For process development, unidentified impurities can interfere with reaction kinetics, reduce yields, and complicate purification processes. Therefore, a comprehensive purity analysis is not merely a quality control step but a fundamental aspect of scientific rigor.
Potential Impurities in 5-Hydroxypyridine-2-carboxylic Acid
Understanding the potential impurities is the first step in developing a robust analytical strategy. Impurities can arise from the synthetic route used in manufacturing or from the degradation of the final product.
Process-Related Impurities
Several synthetic routes to 5-Hydroxypyridine-2-carboxylic acid have been reported, and each can introduce specific impurities.[4] A common route may involve the oxidation of a substituted pyridine. Potential process-related impurities could include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during the reaction that have not been fully converted to the final product.
-
Byproducts: Resulting from side reactions, such as over-oxidation or incomplete hydrolysis.
-
Reagents and catalysts: Residual chemicals used in the synthesis and purification steps.
Degradation Products
This compound may degrade under certain conditions, such as exposure to heat, light, humidity, or extreme pH. Forced degradation studies, which intentionally expose the compound to harsh conditions, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5][6][7] Potential degradation pathways could include decarboxylation, oxidation of the hydroxyl group, or polymerization.
A Multi-Faceted Approach to Purity Assessment
A single analytical technique is often insufficient to provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation.
High-Performance Liquid Chromatography (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the workhorses for purity assessment in the pharmaceutical industry. These techniques separate the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.
Rationale for Method Selection: A reversed-phase HPLC/UPLC method is generally suitable for a polar compound like 5-Hydroxypyridine-2-carboxylic acid. A C18 column is a good starting point, and a gradient elution with an acidified aqueous mobile phase and an organic modifier (like acetonitrile or methanol) will likely provide good separation of the main peak from potential impurities. UV detection is appropriate due to the chromophoric nature of the pyridine ring.
Experimental Protocol: HPLC/UPLC Purity Determination
-
Instrumentation: HPLC or UPLC system with a UV detector.
-
Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm or equivalent).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 2 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Figure 1: Experimental workflow for HPLC/UPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC/UPLC with UV detection can quantify impurities, it does not provide structural information. LC-MS couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer, enabling the determination of the molecular weights of impurities. This information is invaluable for identifying unknown peaks and understanding the impurity profile. A UPLC-MS/MS method can provide further structural information through fragmentation analysis.
Experimental Protocol: UPLC-MS/MS for Impurity Identification
-
Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Chromatographic Conditions: Same as the HPLC/UPLC method described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to ensure detection of a wide range of impurities.
-
Scan Mode: Full scan for initial screening and product ion scan for fragmentation of targeted impurity peaks.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the impurity peaks can be used to propose elemental compositions and potential structures.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte.[8][9][10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Rationale for Method Selection: ¹H qNMR is particularly powerful for purity assessment as it can provide both qualitative and quantitative information. By comparing the integral of a known proton signal from the analyte to the integral of a certified internal standard with a known concentration, the absolute purity of the this compound can be determined.
Experimental Protocol: ¹H qNMR Purity Determination
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified internal standard that is soluble in the same solvent as the analyte, has sharp signals that do not overlap with the analyte signals, and is non-reactive. Maleic acid or dimethyl sulfone are potential candidates.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound and the internal standard into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
NMR Acquisition Parameters:
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons (typically 5-7 times the longest T₁).
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Figure 2: Experimental workflow for ¹H qNMR purity analysis.
Comparative Data Summary
When evaluating this compound from different commercial sources, it is essential to compare the results from the analytical techniques described above. The following table provides a template for summarizing your findings.
| Analytical Method | Parameter | Vendor A | Vendor B | Vendor C |
| HPLC/UPLC | Purity (Area %) | |||
| Number of Impurities > 0.1% | ||||
| Largest Single Impurity (%) | ||||
| LC-MS | Molecular Weights of Major Impurities | |||
| ¹H qNMR | Absolute Purity (wt%) | |||
| Presence of Unidentified Signals | ||||
| Appearance | Color and Form | |||
| Solubility | In a specified solvent |
Conclusion and Recommendations
A comprehensive purity analysis of commercially available this compound requires a multi-pronged analytical approach. While commercial suppliers provide a certificate of analysis with a stated purity, it is incumbent upon the researcher to perform their own verification, especially for critical applications.
We recommend a two-tiered approach for qualifying a new batch of this reagent:
-
Initial Screening: Perform HPLC/UPLC analysis to quickly assess the purity profile and compare it to the vendor's specifications.
-
In-depth Characterization: For critical applications or if the initial screening reveals significant impurities, proceed with LC-MS to identify the impurities and ¹H qNMR to determine the absolute purity.
By employing these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- BenchChem. (n.d.). A Comparative Guide to LC-MS and HPLC Methods for the Quantification of 5-Hydroxypyrazine-2-carboxylic Acid.
- Chem-Impex. (n.d.). 5-Hydroxy-pyridine-2-carboxylic acid.
- ChemicalBook. (n.d.). 5-HYDROXYPYRIDINE-2-CARBOXYLIC ACID synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis.
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Navigating Analytical Specificity: A Comparative Guide to the Cross-Reactivity of 5-Hydroxypyridine-2-carboxylic Acid Hydrate in Assays
The Challenge of Specificity: Understanding Cross-Reactivity
Cross-reactivity in assays, particularly immunoassays, occurs when an antibody or other detection reagent binds to molecules other than the intended target analyte.[2][3] This interaction is typically driven by structural similarities, or shared epitopes, between the target and the interfering substance.[3] For a molecule like 5-Hydroxypyridine-2-carboxylic Acid, which features a substituted pyridine ring, the potential for cross-reactivity with other pyridine derivatives is a critical consideration in assay development and validation.[4][5] Inaccurate quantification due to cross-reactivity can have significant consequences, leading to erroneous pharmacokinetic profiles or misleading structure-activity relationship (SAR) studies.[2]
The core of the issue lies in the molecular recognition event that underpins many analytical techniques. In immunoassays, for instance, an antibody's binding site (paratope) is designed to recognize a specific three-dimensional shape (epitope) on the target antigen. However, if a structurally related molecule presents a similar enough epitope, it can also bind, leading to a false-positive signal or an overestimation of the target analyte's concentration.[2][3]
The Molecular Context: Structural Analogs of Concern
The pyridine nucleus is a common scaffold in numerous pharmaceuticals and endogenous molecules.[4][5] Therefore, when developing an assay for 5-Hydroxypyridine-2-carboxylic Acid, it is crucial to assess potential interference from its structural relatives. Key analogs to consider for cross-reactivity testing include:
-
Picolinic Acid (Pyridine-2-carboxylic acid): Lacks the hydroxyl group, providing a direct comparison to assess the influence of this functional group on antibody recognition.
-
Nicotinic Acid (Pyridine-3-carboxylic acid) and Isonicotinic Acid (Pyridine-4-carboxylic acid): Isomers of picolinic acid, these compounds help to determine the positional importance of the carboxylic acid group for binding.
-
5-Hydroxynicotinic Acid: An isomer of the target analyte, this molecule is critical for evaluating the specificity related to the substitution pattern on the pyridine ring.
-
Parent Drug and Other Metabolites: If 5-Hydroxypyridine-2-carboxylic Acid is a metabolite, the parent drug and other related metabolites must be tested to ensure the assay can distinguish between them. For example, 5-Hydroxypyrazine-2-carboxylic acid is a key metabolite of the anti-tuberculosis drug pyrazinamide.[1]
The structural similarity between these compounds and 5-Hydroxypyridine-2-carboxylic Acid is the primary driver for potential cross-reactivity. The pyridine ring itself, along with the position and nature of its substituents (hydroxyl and carboxyl groups), creates a specific electronic and steric profile that detection reagents must differentiate.
Quantifying Interference: A Comparative Analysis
To illustrate the importance of specificity, the following table summarizes hypothetical cross-reactivity data from a competitive ELISA designed for the quantification of 5-Hydroxypyridine-2-carboxylic Acid. In this format, a high cross-reactivity percentage indicates significant interference.
| Compound | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| 5-Hydroxypyridine-2-carboxylic Acid | 10 ng/mL | 100% |
| Picolinic Acid | 500 ng/mL | 2% |
| Nicotinic Acid | >10,000 ng/mL | <0.1% |
| Isonicotinic Acid | >10,000 ng/mL | <0.1% |
| 5-Hydroxynicotinic Acid | 150 ng/mL | 6.7% |
| Pyridine | >10,000 ng/mL | <0.1% |
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
The data clearly demonstrates that while the assay is highly specific for 5-Hydroxypyridine-2-carboxylic Acid, there is measurable cross-reactivity with its structural isomer, 5-Hydroxynicotinic Acid, and to a lesser extent, with Picolinic Acid. This underscores the necessity of empirical testing, as even subtle structural differences can impact assay performance.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To ensure the trustworthiness of your results, a well-designed and validated protocol is essential. The following is a step-by-step methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of potential interfering compounds. This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Coating Antigen (e.g., 5-Hydroxypyridine-2-carboxylic Acid conjugated to a carrier protein like BSA)
-
Primary Antibody (specific for 5-Hydroxypyridine-2-carboxylic Acid)
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Standard (5-Hydroxypyridine-2-carboxylic Acid Hydrate)
-
Test Compounds (potential cross-reactants)
-
Plate reader
Experimental Workflow:
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Step-by-Step Procedure:
-
Plate Coating: Dilute the coating antigen to an optimal concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (5-Hydroxypyridine-2-carboxylic Acid) and each test compound.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to all wells.
-
Incubate for 1-2 hours at room temperature. During this step, the free analyte in the sample competes with the coated antigen for binding to the primary antibody.
-
-
Washing: Repeat the wash step as described in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 2.
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Reaction Stoppage: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the standard. Determine the IC50 value for the standard and each test compound. Calculate the percent cross-reactivity using the formula provided in the data table section.
The Underlying Mechanism of Cross-Reactivity
The potential for cross-reactivity is fundamentally rooted in the molecular structures of the compounds being tested. The diagram below illustrates the structural similarities between 5-Hydroxypyridine-2-carboxylic Acid and a potential cross-reactant, 5-Hydroxynicotinic Acid.
Caption: Shared structural features leading to potential cross-reactivity.
Both molecules share a pyridine ring, a hydroxyl group, and a carboxylic acid group. The key difference lies in the position of the carboxylic acid group (position 2 vs. position 3). While the primary antibody in a highly specific assay should be able to distinguish this positional isomerism, some degree of binding to the analog may still occur, leading to the observed cross-reactivity.
Concluding Remarks and Best Practices
The evaluation of cross-reactivity is a non-negotiable aspect of assay validation, particularly when dealing with compounds that are part of a larger family of structurally related molecules.[6][7] For this compound, a thorough assessment of interference from other pyridine carboxylic acids and relevant metabolites is essential for ensuring data accuracy and reliability.
Key Takeaways for Researchers:
-
Proactive Identification of Cross-Reactants: Before initiating assay development, perform a literature review and structural analysis to identify potential cross-reactants.
-
Empirical Testing is Crucial: Do not rely solely on theoretical predictions of cross-reactivity. The experimental data from a validated assay is the ultimate determinant of specificity.[8]
-
Thorough Documentation: Maintain detailed records of all validation experiments, including the compounds tested, their concentrations, and the calculated cross-reactivity percentages. This is a requirement under guidelines from regulatory bodies like the FDA.[6][7]
-
Consider the Matrix: Whenever possible, conduct cross-reactivity studies in the same biological matrix (e.g., plasma, urine) as the intended samples to account for potential matrix effects.[6]
By adhering to these principles and employing rigorous experimental protocols, researchers can develop and validate robust assays that provide accurate and reliable data, ultimately contributing to the advancement of science and the development of new therapeutics.
References
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. Available from: [Link]
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Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio. Available from: [Link]
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The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. Available from: [Link]
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5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC - NIH. Available from: [Link]
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Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing - ACS Publications. Available from: [Link]
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Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records - PubMed. Available from: [Link]
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A Comparative Benchmarking Guide to HIF Prolyl Hydroxylase Domain (PHD) Inhibitors: Performance Analysis of a Pyridine-2,5-dicarboxylic Acid Scaffold Against Marketed Alternatives
Introduction: The Critical Role of PHD Inhibition in Cellular Oxygen Sensing
In the intricate landscape of cellular signaling, the ability to respond to fluctuations in oxygen availability is paramount for survival and function. The Hypoxia-Inducible Factor (HIF) pathway is the master regulator of this adaptive response. Under normal oxygen levels (normoxia), the stability of the HIF-α subunit is meticulously controlled by a family of Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases known as HIF Prolyl Hydroxylase Domains (PHDs).[1][2][3][4] PHD enzymes hydroxylate specific proline residues on HIF-α, flagging it for ubiquitination and subsequent proteasomal degradation.[1][2]
However, in hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization and accumulation of HIF-α. This stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a plethora of genes essential for adaptation to low oxygen, including those involved in erythropoiesis, angiogenesis, and glucose metabolism.[3][4]
The therapeutic potential of pharmacologically inducing a hypoxic response by inhibiting PHD enzymes has been a significant focus of drug discovery, particularly for the treatment of anemia associated with chronic kidney disease.[5] Small molecule PHD inhibitors effectively mimic the hypoxic state, leading to the stabilization of HIF-α and the subsequent endogenous production of erythropoietin (EPO).
This guide provides a comprehensive performance benchmark of a foundational pyridine-based scaffold, Pyridine-2,5-dicarboxylic acid , against several clinically approved and late-stage clinical trial PHD inhibitors. We will delve into their comparative inhibitory potencies, outline the detailed experimental protocols for their evaluation, and provide the scientific rationale behind these methodologies.
The Inhibitors: A Comparative Overview
The pyridine-based scaffold is a cornerstone in the design of PHD inhibitors due to its ability to chelate the active site iron and mimic the binding of the co-substrate 2-oxoglutarate.[1] For this guide, we will benchmark the performance of Pyridine-2,5-dicarboxylic acid , a known inhibitor of prolyl 4-hydroxylase[6][7], against the following leading alternatives:
-
Roxadustat (FG-4592): An orally active PHD inhibitor approved for the treatment of anemia in chronic kidney disease.
-
Vadadustat (AKB-6548): Another orally administered PHD inhibitor developed for anemia associated with chronic kidney disease.
-
Daprodustat (GSK1278863): A potent, orally active inhibitor of all three PHD isoforms.
-
Molidustat (BAY 85-3934): A potent HIF-PH inhibitor that has been investigated for the treatment of renal anemia.
Performance Benchmarking: In Vitro Inhibitory Potency
The primary metric for comparing the performance of these inhibitors is their half-maximal inhibitory concentration (IC50) against the PHD2 isoform, which is considered the most critical for regulating HIF-α stability.
| Compound | Target Enzyme | IC50 (nM) | Reference(s) |
| Pyridine-2,5-dicarboxylic acid | Prolyl 4-hydroxylase | Potent inhibitor, specific IC50 for PHD2 not available in cited literature | [6][7] |
| Roxadustat (FG-4592) | PHD2 | 591 | [8] |
| Vadadustat (AKB-6548) | PHD2 | 190 | [7] |
| Daprodustat (GSK1278863) | PHD2 | 22.2 | [6] |
| Molidustat (BAY 85-3934) | PHD2 | 280 | [9][10][11] |
Note: The inhibitory activity of Pyridine-2,5-dicarboxylic acid is well-established, with derivatives showing equipotent activity. However, a specific IC50 value against PHD2 was not found in the reviewed literature, highlighting a potential area for further investigation.
Signaling Pathway and Experimental Workflow
The inhibition of PHD2 sets off a well-defined signaling cascade, culminating in the transcriptional activation of hypoxia-responsive genes. Understanding this pathway is crucial for designing and interpreting experiments.
Caption: The PHD2/HIF-1α signaling pathway under normoxia and with a PHD2 inhibitor.
The following diagram outlines a typical experimental workflow for characterizing a novel PHD2 inhibitor.
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A Comparative Guide to 5-Hydroxypyridine-2-carboxylic Acid Hydrate: Applications in Enzyme Inhibition and Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the strategic selection of molecular scaffolds is paramount. 5-Hydroxypyridine-2-carboxylic Acid, also known as 5-hydroxypicolinic acid, is a versatile heterocyclic compound that has garnered significant interest as a foundational building block in the synthesis of novel therapeutic agents and functional materials.[1][2][3][4] Its intrinsic properties, stemming from the presence of a pyridine ring, a hydroxyl group, and a carboxylic acid moiety, confer upon it a remarkable capacity for molecular recognition, particularly in the realms of enzyme inhibition and metal ion chelation.
This guide provides an in-depth, objective comparison of the applications of 5-Hydroxypyridine-2-carboxylic Acid Hydrate and its derivatives, with a focus on their performance as Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) inhibitors and as metal chelating agents. We will delve into the mechanistic underpinnings of these functions, present comparative data against established alternatives, and provide detailed experimental protocols to facilitate further research and development.
Part 1: As a Scaffold for HIF Prolyl Hydroxylase (PHD) Inhibitors
The cellular response to hypoxia is orchestrated by the transcription factor HIF-1α. Under normoxic conditions, HIF-1α is hydroxylated by PHD enzymes, leading to its ubiquitination and subsequent proteasomal degradation.[5] Inhibition of PHDs stabilizes HIF-1α, promoting the transcription of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism. This mechanism has positioned PHD inhibitors as promising therapeutics for anemia and ischemic diseases.
The structural motif of pyridine carboxylic acids is a key feature in a number of known enzyme inhibitors.[6] Derivatives of 5-Hydroxypyridine-2-carboxylic Acid are being explored for their potential to inhibit PHDs, thereby stabilizing HIF-1α.
Comparative Performance of Pyridine Carboxylic Acid Derivatives as PHD Inhibitors
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Reference |
| Vadadustat | 15.36 | 11.83 | 7.63 | [7] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [7] |
| Roxadustat | - | 591 | - | [7] |
| Molidustat | 480 | 280 | 450 | [7] |
Note: IC50 values can vary depending on the assay conditions.
The development of novel 5-Hydroxypyridine-2-carboxylic Acid derivatives, particularly amides, is a promising avenue for discovering potent and selective PHD inhibitors.[8]
Experimental Protocol: HIF-1α Stabilization Assay via Western Blot
This protocol details the procedure to assess the ability of a test compound, such as a derivative of 5-Hydroxypyridine-2-carboxylic Acid, to stabilize HIF-1α in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HeLa, U2OS, or Hep3B) under standard conditions (37°C, 5% CO2).
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the test compound for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PHD inhibitor like Daprodustat or CoCl2 to mimic hypoxia).[2][9]
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[2]
-
Determine the total protein concentration of the lysates using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an 8% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein such as β-actin.[6]
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the HIF-1α signal to the corresponding β-actin signal.
-
Compare the levels of stabilized HIF-1α in treated cells to the controls.
Part 2: As a Metal Chelating Agent
The ability of 5-Hydroxypyridine-2-carboxylic Acid to form stable complexes with metal ions is another key application, relevant in areas ranging from analytical chemistry to the treatment of metal overload.[10] Its chelating properties are conferred by the hydroxyl and carboxylic acid groups, which can coordinate with metal ions.
Comparative Performance of 5-Hydroxypyridine-2-carboxylic Acid as a Chelating Agent
The following table provides a conceptual comparison of key features.
| Feature | 5-Hydroxypyridine-2-carboxylic Acid | Ethylenediaminetetraacetic acid (EDTA) |
| Structure | Pyridine-based, smaller molecule | Aminopolycarboxylic acid, larger molecule |
| Denticity | Bidentate or tridentate | Hexadentate |
| Complex Stability | Generally lower than EDTA | Very high for most di- and trivalent cations[11] |
| Selectivity | Potentially higher for specific metal ions | Broad-spectrum chelator |
| Biological Compatibility | Potentially higher | Can chelate essential metal ions, leading to toxicity[12] |
Further research is required to determine the specific stability constants of 5-Hydroxypyridine-2-carboxylic Acid with various metal ions for a direct quantitative comparison.
Experimental Protocol: Synthesis of 5-Hydroxypyridine-2-carboxylic Acid Amide Derivatives
The synthesis of amide derivatives is a common strategy to modify the properties of carboxylic acids for various applications, including enhancing their biological activity.[8][13]
1. Activation of the Carboxylic Acid:
-
Dissolve 5-Hydroxypyridine-2-carboxylic Acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[14]
-
Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester.[14]
2. Amide Bond Formation:
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Quench the reaction with water and extract the product with an appropriate organic solvent.[14]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Visualizations
Signaling Pathway: HIF-1α Regulation
Caption: Regulation of HIF-1α under normoxic vs. hypoxic/PHD-inhibited conditions.
Experimental Workflow: Amide Synthesis
Caption: A generalized workflow for the synthesis of amide derivatives.
References
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PMC. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ([Link])
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PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ([Link])
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The Versatility of 5-Hydroxypyridine-2-carboxylic Acid in Chemical Synthesis. ([Link])
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PubMed Central. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. ([Link])
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NIH. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. ([Link])
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ResearchGate. Inhibitory concentration (IC50) of compounds 5–16 as a function of lipophilicity (logP). ([Link])
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PMC. Competitive HIF Prolyl Hydroxylase Inhibitors Show Protection against Oxidative Stress by a Mechanism Partially Dependent on Glycolysis. ([Link])
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Hydroxypyridine-2-carboxylic Acid: A Key Intermediate for Pharmaceutical and Agrochemical Synthesis. ([Link])
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ResearchGate. Overall stability constants for the complexes formed in the Fe(III) - ResearchGate. ([Link])
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International Journal of Science and Research. Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures. ([Link])
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ResearchGate. Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. ([Link])
-
PERIÓDICO TCHÊ QUÍMICA. HYDROXYQUINOLINE: CHELATING AGENTS FOR COMPLEXOMETRIC TITRATIONS. ([Link])
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PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ([Link])
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NIH. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities. ([Link])
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PubMed Central. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. ([Link])
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Interchim. EDTA and EGTA chelating agents. ([Link])
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Comparison of Magnesium by EDTA and EGTA as chelating agent. ([Link])
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CABI Digital Library. Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. ([Link])
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Hydroxypyridine-2-carboxylic Acid Hydrate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-Hydroxypyridine-2-carboxylic Acid Hydrate, grounded in established safety principles and regulatory standards.
Part 1: Core Hazard Analysis and Risk Assessment
Understanding the intrinsic hazards of a compound is the first step in managing its lifecycle in the laboratory, including its final disposal. This compound is classified with specific hazard statements that dictate its handling and disposal requirements.
According to its Safety Data Sheet (SDS), this compound is designated as a Warning-level hazard and is associated with the following classifications:
The causality is clear: contact with the solid powder or its solutions can lead to inflammation and irritation of the skin, eyes, and respiratory tract. Therefore, all waste streams containing this chemical, regardless of concentration, must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sewer drain.[4][5]
Part 2: Personnel Protection and Engineering Controls
To mitigate the risks identified above, a combination of personal protective equipment (PPE) and engineering controls is mandatory. This creates a self-validating system of safety where procedural steps are reinforced by physical barriers.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[6] This is the primary method to prevent the inhalation of fine particulates, addressing the H335 respiratory irritation hazard.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to European Standard EN166 or OSHA regulations under 29 CFR 1910.133.[1][6]
-
Hand Protection: Wear compatible protective gloves, such as nitrile rubber. Always inspect gloves prior to use and wash hands thoroughly after handling.[1][4]
-
Body Protection: A long-sleeved lab coat is required to prevent skin contact.[1]
Data Summary Table: Safety and Handling
| Parameter | Information | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 15069-92-8 (Anhydrous) | [1][2] |
| Molecular Formula | C₆H₅NO₃ · xH₂O | [1] |
| Physical State | Solid, Powder | [3] |
| Signal Word | Warning | [1][2] |
| Hazard Statements | H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant) | [1][2][7] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | [1] |
| Engineering Control | Chemical Fume Hood | [6] |
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is that this compound is a hazardous waste.[8] The process must be systematic, from the point of generation to final collection.
Step 1: Waste Segregation at the Point of Generation
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Solid Waste: This stream includes expired or unwanted this compound powder, contaminated weigh boats or paper, and grossly contaminated items like single-use spatulas.[4]
-
Contaminated Labware and PPE: Disposable items such as gloves, bench paper, and pipette tips that have come into contact with the chemical should be collected as solid hazardous waste.[4][9] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as liquid hazardous waste.[4]
-
Liquid Waste: Any solutions containing this compound must be collected as liquid hazardous waste. Do not mix with other incompatible waste streams.
Step 2: Container Selection and Labeling
Waste containers must be robust, compatible, and clearly identified to prevent accidental misuse.
-
Container Type: Use a chemically compatible, sealable container, such as a high-density polyethylene (HDPE) bottle or drum.[4][5] The container must be in good condition with a secure, leak-proof screw cap.[5][10]
-
Labeling: The moment waste is first added, the container must be labeled.[11] The label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending collection.
-
Satellite Accumulation Area (SAA): The sealed and labeled waste container should be kept in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[5][12][13]
-
Storage Conditions: Keep the container closed except when adding waste.[5] Store it in a secondary containment tray to prevent spills and away from incompatible materials.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Step 4: Final Disposal
Final disposal must be handled by certified professionals in accordance with federal and local regulations.
-
Coordination: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the full waste container.[4][9]
-
Regulatory Compliance: The EHS office will work with a licensed hazardous waste disposal contractor to ensure the waste is transported, treated, and disposed of in compliance with Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[10][14]
Part 4: Emergency Procedures for Spills and Exposure
Personal Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][2]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]
Spill Cleanup
-
Containment: For a small spill of the solid material, carefully sweep or scoop it up, avoiding dust formation.[3] Use an inert absorbent material like vermiculite or sand for liquid spills.[9]
-
Collection: Place all contaminated absorbent material and cleanup supplies into a sealable, labeled hazardous waste container.[9][11]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]
By adhering to this comprehensive guide, laboratory personnel can manage this compound waste with confidence, ensuring a safe working environment and maintaining full regulatory compliance.
References
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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OSHA Laboratory Standard | OSHA Lab Safety Standard . (2023, September 18). Compliancy Group. Retrieved from [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . (2021, May 27). Safety Partners, LLC. Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . (2025, May 21). Daniels Health. Retrieved from [Link]
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Managing Hazardous Chemical Waste in the Lab . (n.d.). American Laboratory. Retrieved from [Link]
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Treatment of Pyridine and Pyridine Derivatives Wastewater . (n.d.). Jiangsu Haipu Functional Materials Co.,Ltd. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly . (2022, April 11). GAIACA. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
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PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine . (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Pyridine Standard Operating Procedure . (n.d.). Washington State University. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories . (2025, November 25). US Environmental Protection Agency. Retrieved from [Link]
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 5-Hydroxypyridine-2-carboxylic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents is a foundational aspect of innovation in the life sciences. Among these, 5-Hydroxypyridine-2-carboxylic Acid Hydrate, a key intermediate in pharmaceutical and agrochemical synthesis, demands rigorous safety protocols.[1][2] This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the critical role of Personal Protective Equipment (PPE). Our focus is not just on what to wear, but why and how each component contributes to a self-validating system of laboratory safety.
Hazard Identification: The "Why" Behind the Protocol
Understanding the intrinsic hazards of this compound is the first step in building a robust safety plan. According to its Safety Data Sheet (SDS), this compound is classified with specific risks that directly inform our PPE choices.[3][4][5]
Hazard Summary Table
| Hazard Statement | GHS Classification | Implication for Handling | Source |
| H315: Causes skin irritation | Skin Irritation, Category 2 | Direct contact with the powder or solutions can cause inflammation, redness, or dermatitis. This necessitates robust hand and body protection. | [3][4] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A | Airborne dust or splashes pose a significant risk of causing serious, potentially damaging, eye irritation. This mandates stringent eye and face protection. | [3][5] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of the fine powder can irritate the respiratory tract, leading to coughing and discomfort. Engineering controls and, in some cases, respiratory protection are essential. | [3][4] |
These classifications are the empirical basis for the subsequent PPE and handling protocols. The "Warning" signal word associated with this compound underscores the need for diligent adherence to these safety measures.[3][4]
The Core Ensemble: Your Primary Barrier
The selection of PPE is a direct response to the identified hazards. For this compound, a standard ensemble is required for all routine laboratory operations involving this compound.
Essential PPE Requirements
| PPE Component | Standard/Specification | Rationale & Causality |
| Eye/Face Protection | ANSI Z87.1 / EN 166 | Safety glasses with side shields are the minimum requirement. However, due to the serious eye irritation risk (H319), tightly fitting safety goggles are strongly recommended, especially when handling the solid powder.[3][6][7] A face shield should be worn over goggles during procedures with a high splash potential. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin irritation (H315), wear protective gloves.[3][8] Nitrile gloves are a common and effective choice for handling this type of solid chemical. Always inspect gloves for tears or punctures before use and change them immediately if contact is known or suspected.[9] |
| Body Protection | Long-sleeved lab coat | A standard lab coat protects the arms and torso from incidental contact and contamination.[3][6] Ensure the coat is fully buttoned. For larger quantities or tasks with higher spill risk, a chemical-resistant apron may be worn over the lab coat.[6] |
| Respiratory Protection | Not typically required with proper engineering controls | When handling small quantities within a certified chemical fume hood, specific respiratory protection is not usually necessary.[3] However, if a fume hood is unavailable or when handling large quantities that could generate significant dust, a NIOSH-approved particulate respirator (e.g., N95) is required to mitigate respiratory irritation (H335).[3][10] |
Operational Protocol: From Preparation to Disposal
Adherence to a step-by-step workflow ensures that safety measures are integrated into the entire handling process. This protocol is designed to minimize exposure at every stage.
Step 1: Pre-Handling and Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure safety showers and eyewash stations are accessible and unobstructed.[4][7]
-
Assemble PPE: Before approaching the chemical storage area, don your lab coat, safety goggles, and gloves.
-
Gather Materials: Collect all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them within the fume hood to minimize movement in and out of the controlled workspace.
Step 2: Handling the Chemical
-
Location: All weighing and solution preparation must be performed inside a chemical fume hood to control dust and potential vapors.[10]
-
Weighing: Handle the solid this compound carefully to avoid generating dust.[3][6] Use a spatula to gently transfer the powder.
-
Dissolving: When creating solutions, add the solid slowly to the solvent. Be mindful of any potential exothermic reactions, although none are specifically noted for this compound under normal conditions.[3]
Step 3: Post-Handling and Decontamination
-
Clean-Up: Decontaminate non-disposable equipment by rinsing with an appropriate solvent. Collect this rinsate as hazardous liquid waste.[8]
-
PPE Removal (Doffing): Remove PPE in an order that minimizes cross-contamination. Typically: gloves first, followed by the lab coat (turning it inside out), and finally, safety goggles.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[4]
The following diagram illustrates the logical flow of this safe handling workflow.
Caption: Workflow for Safe Handling of this compound.
Emergency & Disposal Plans
Preparedness is a key component of a trustworthy safety system.
Emergency Response
| Situation | Immediate Action | Source |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [3][4] |
| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. | [3][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor. | [3][4] |
| Spill | Ensure adequate ventilation and wear full PPE. For a dry spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3] Prevent entry into waterways or drains.[6] |
Disposal Plan
Chemical waste management is critical for both safety and environmental compliance.
-
Waste Segregation: All waste containing this compound, including excess solid, contaminated weigh paper, pipette tips, and gloves, must be treated as hazardous chemical waste.[8]
-
Containerization:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealable hazardous waste container (e.g., a high-density polyethylene drum).[8]
-
Liquid Waste: Collect contaminated solvents and rinsate in a separate, labeled hazardous liquid waste container.
-
-
Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8] All waste must be disposed of through an approved waste disposal plant or a licensed environmental waste management service, in accordance with local and national regulations.[4]
By integrating this expert knowledge and these validated protocols into your daily operations, you can ensure a safe and effective research environment when working with this compound.
References
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Material Safety Data Sheet - 5-(Methoxycarbonyl)pyridine-2-carboxylic acid, 95+% . (n.d.). Cole-Parmer. [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Pharmacy Practice News. [Link]
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5-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 30766-12-2 . (n.d.). Molbase. [Link]
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Discover the Various Types of PPE for Optimal Chemical Safety . (2024). Aliquantum. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

